Product packaging for Chlorobenzilate(Cat. No.:CAS No. 510-15-6)

Chlorobenzilate

Cat. No.: B1668790
CAS No.: 510-15-6
M. Wt: 325.2 g/mol
InChI Key: RAPBNVDSDCTNRC-UHFFFAOYSA-N
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Description

Chlorobenzilate ( 510-15-6) is a synthetic organochlorine compound that was historically used as a selective non-systemic acaricide . Introduced in 1952, its primary applications were controlling mites on citrus crops, in orchards, and within beehives, leveraging its relatively low toxicity to honeybees . As a neurotoxin, its mechanism of action involves contact activity, disrupting the normal flow of sodium (Na+) and potassium (K+) ions across axonal membranes in the central and peripheral nervous systems. It may also antagonize GABA-mediated inhibition, leading to a hyperexcitable state of neurotransmission . This compound is of significant research value in toxicology and environmental science. The U.S. EPA classifies it as a probable human carcinogen (Group B2), based on bioassays showing it caused a significantly increased incidence of hepatocellular carcinomas in mice . It is also a persistent organic pollutant, very toxic to aquatic life, and its international trade is regulated by the Rotterdam Convention . Researchers employ this high-purity standard for metabolism studies, environmental fate analysis, residue detection on crops, and investigating the toxicology of organochlorine compounds. Key metabolites identified in studies include p,p'-dichlorobenzilic acid and p,p'-dichlorobenzophenone . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14Cl2O3 B1668790 Chlorobenzilate CAS No. 510-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate
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InChI

InChI=1S/C16H14Cl2O3/c1-2-21-15(19)16(20,11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h3-10,20H,2H2,1H3
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InChI Key

RAPBNVDSDCTNRC-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O
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Molecular Formula

C16H14Cl2O3
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DSSTOX Substance ID

DTXSID9020299
Record name Chlorobenzilate
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Molecular Weight

325.2 g/mol
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Physical Description

Chlorobenzilate appears as viscous yellow liquid or pale yellow crystals. Light brown crystalline solid. (NTP, 1992), Commercial product is a yellow to brownish liquid; Colorless solid in pure form; [HSDB] Colorless crystalline solid; [MSDSonline], COLOURLESS OR PALE YELLOW CRYSTALS.
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Boiling Point

313 to 316 °F at 0.07 mmHg (NTP, 1992), 146-148 °C at 0.04 mm Hg
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), Solubility at 20 °C: 1 g/kg acetone, dichloromethane, and methanol; 1000 g/kg toluene; 600 g/kg hexane; 700 g/kg 1-octanol, Soluble in most organic solvents, Soluble in most organic solvents, including petroleum oils /Technical/, Soluble to more than 40% in deodorized kerosene, benzene, and methyl alcohol., In water, 13 mg/L at 20 °C, Solubility in water: very poor
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Density

1.2816 at 68 °F (NTP, 1992) - Denser than water; will sink, (technical 90%) 12,816 at 20/4 °C, Technical product is brownish liquid; density, 1.2816 at 20 °C/d (about 93% pure) /Technical grade/, 1.28 g/cm³
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Vapor Pressure

2.2e-06 mmHg at 68 °F (NTP, 1992), 0.0000022 [mmHg], 2.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Impurities

Chlorobenzilate /was/ suspected to be contaminated by DDT and/or its analogs at or near the limit of detection. ..., In 1972, the following components were reported in 13 batches of technical chlorobenzilate: chlorobenzilate 93.8 to 97.3%; ethyl 4-chlorobenzoate 0.23 to 0.47%; 4,4'-dichlorobenzophenone 0.04 to 0.23%; chloropropylate not detected (0.05%); 2,4'-chlorobenzilate less than 0.01%; ethyl ether of chlorobenzilate 0.14 to 0.59%; 2,2'- & 4,4'-dichlorobenzil less than 0.01 to 0.11% combined; & six unknown components 0.38% or less for each.
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Color/Form

Colorless solid (pure), Viscous liquid. The commercial product /was/ yellow., Brownish liquid, approx. 90% pure. Pale yellow solid. Technical/, Yellowish viscous oil

CAS No.

510-15-6
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Melting Point

95 to 99 °F (NTP, 1992), 36 to 37.5 °C, 37 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Chlorobenzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzilate, with the IUPAC name ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate, is an organochlorine pesticide first introduced in 1952.[1] It has been primarily used as a non-systemic acaricide to control mites on citrus and deciduous fruit trees.[1][2] Although its use has been discontinued in many countries due to concerns about its environmental persistence and potential health effects, a comprehensive understanding of its chemical and physical properties remains crucial for toxicological studies, environmental monitoring, and the development of safer alternatives.[2] This technical guide provides a detailed overview of the core chemical and physical characteristics of this compound, methodologies for their determination, and insights into its mode of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison. These properties are critical for predicting its environmental fate, transport, and biological interactions.

Table 1: Chemical Identification of this compound
PropertyValueSource(s)
IUPAC Name ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate[3]
CAS Number 510-15-6[3]
Molecular Formula C₁₆H₁₄Cl₂O₃[3]
Molecular Weight 325.2 g/mol [3]
Canonical SMILES CCOC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O[3]
InChI Key RAPBNVDSDCTNRC-UHFFFAOYSA-N[3]
Table 2: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Melting Point 35-37.5 °C[3]
Boiling Point 141-142 °C at 0.06 mmHg[4]
Density 1.2816 g/cm³ at 20 °C[3]
Vapor Pressure 2.2 x 10⁻⁶ mmHg at 20 °C[3]
Water Solubility 10 mg/L at 20 °C[5]
Solubility in Organic Solvents Soluble in most organic solvents, including acetone, benzene, methanol, and hexane.[3][5]
pKa (estimated) ~13-14Due to the tertiary alcohol group, the pKa is estimated to be in the range of other tertiary alcohols. An experimental value is not readily available.
Physical Description Pure form is a colorless to pale yellow solid. Technical grade is a brownish viscous liquid.[3][5]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of chemical compounds. The following sections outline standardized methodologies, largely based on OECD Guidelines for the Testing of Chemicals, which are internationally recognized.

Synthesis of this compound

The synthesis of this compound is a two-step process involving a Grignard reaction to create the diaryl carbinol intermediate, followed by an esterification reaction.

Step 1: Synthesis of 4,4'-dichlorobenzhydrol (bis(4-chlorophenyl)methanol)

This step involves the reaction of a Grignard reagent, prepared from 4-chlorobromobenzene, with 4-chlorobenzaldehyde.

  • Materials: Magnesium turnings, anhydrous diethyl ether, 4-chlorobromobenzene, 4-chlorobenzaldehyde, hydrochloric acid (10%), sodium bicarbonate solution (saturated), anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a solution of 4-chlorobromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

    • Once the reaction has started, add the remaining 4-chlorobromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

    • Cool the reaction mixture in an ice bath and add a solution of 4-chlorobenzaldehyde in anhydrous diethyl ether dropwise with stirring.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Quench the reaction by slowly adding 10% hydrochloric acid.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 4,4'-dichlorobenzhydrol.

    • Purify the product by recrystallization or chromatography.

Step 2: Esterification to form this compound

This step involves the reaction of the synthesized 4,4'-dichlorobenzhydrol with ethyl chloroacetate.

  • Materials: 4,4'-dichlorobenzhydrol, ethyl chloroacetate, a suitable base (e.g., sodium hydride or a non-nucleophilic base), anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve 4,4'-dichlorobenzhydrol in the anhydrous solvent.

    • Cool the solution in an ice bath and add the base portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add ethyl chloroacetate dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or distillation under reduced pressure.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Esterification 4-chlorobromobenzene 4-chlorobromobenzene Grignard Reagent Grignard Reagent 4-chlorobromobenzene->Grignard Reagent + Mg/ether Mg Mg Mg->Grignard Reagent 4,4'-dichlorobenzhydrol 4,4'-dichlorobenzhydrol Grignard Reagent->4,4'-dichlorobenzhydrol + 4-chlorobenzaldehyde 4-chlorobenzaldehyde 4-chlorobenzaldehyde 4-chlorobenzaldehyde->4,4'-dichlorobenzhydrol This compound This compound 4,4'-dichlorobenzhydrol->this compound + ethyl chloroacetate/base ethyl chloroacetate ethyl chloroacetate ethyl chloroacetate->this compound

Synthesis of this compound
Determination of Physicochemical Properties

The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which provide a framework for standardized and internationally accepted methods.

1. Melting Point/Melting Range (OECD Guideline 102)

  • Principle: The temperature at which the phase transition from solid to liquid occurs is determined. For impure substances, this occurs over a range.

  • Apparatus: Capillary tube melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of this compound is introduced into a capillary tube, which is then sealed at one end.

    • The capillary tube is placed in a heating block or an oil bath of a melting point apparatus.

    • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

2. Boiling Point (OECD Guideline 103)

  • Principle: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is determined.

  • Apparatus: Ebulliometer or a distillation setup.

  • Procedure (Distillation Method):

    • A sample of this compound is placed in a distillation flask.

    • The flask is heated, and the temperature of the vapor is measured with a thermometer placed at the level of the side arm of the distillation flask.

    • The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. For substances like this compound with high boiling points, this is typically performed under reduced pressure.

3. Density (OECD Guideline 109)

  • Principle: The mass per unit volume of the substance is determined.

  • Apparatus: Pycnometer or a hydrometer.

  • Procedure (Pycnometer Method):

    • The weight of a clean, dry pycnometer of a known volume is determined.

    • The pycnometer is filled with the molten this compound (if solid at room temperature) or the liquid technical product.

    • The weight of the pycnometer filled with the substance is measured at a constant temperature.

    • The density is calculated by dividing the mass of the substance by the volume of the pycnometer.

4. Vapor Pressure (OECD Guideline 104)

  • Principle: The pressure exerted by the vapor in equilibrium with the solid or liquid phase is measured.

  • Apparatus: Gas saturation method apparatus or a vapor pressure balance.

  • Procedure (Gas Saturation Method):

    • A stream of an inert gas (e.g., nitrogen) is passed through or over the surface of a sample of this compound at a known, constant temperature and flow rate.

    • The amount of substance that vaporizes and is carried away by the gas is determined by trapping and quantifying it.

    • The vapor pressure is calculated from the amount of vaporized substance and the volume of the carrier gas.

5. Water Solubility (OECD Guideline 105)

  • Principle: The saturation mass concentration of the substance in water at a given temperature is determined.

  • Apparatus: Flask with a stirrer, constant temperature bath, analytical instrumentation for quantification (e.g., GC or HPLC).

  • Procedure (Flask Method):

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The mixture is agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The mixture is then allowed to stand to let undissolved particles settle.

    • A sample of the aqueous phase is taken, filtered or centrifuged to remove any undissolved substance.

    • The concentration of this compound in the aqueous sample is determined using a suitable analytical method.

G cluster_0 Experimental Workflow Sample Preparation Sample Preparation Physicochemical Property Physicochemical Property Sample Preparation->Physicochemical Property Melting Point Melting Point OECD Guideline OECD Guideline Physicochemical Property->OECD Guideline Physicochemical Property->Melting Point Boiling Point Boiling Point Physicochemical Property->Boiling Point Density Density Physicochemical Property->Density Vapor Pressure Vapor Pressure Physicochemical Property->Vapor Pressure Water Solubility Water Solubility Physicochemical Property->Water Solubility Instrumentation Instrumentation OECD Guideline->Instrumentation Measurement Measurement Instrumentation->Measurement

Workflow for Physicochemical Property Determination

Mechanism of Action

This compound functions as a neurotoxin, a mode of action common to many organochlorine pesticides.[6] Its primary target is the nervous system of insects and mites. The toxic effect is achieved by disrupting the normal transmission of nerve impulses.

Specifically, this compound interferes with the function of voltage-gated sodium (Na⁺) and potassium (K⁺) channels in the axonal membranes of nerve cells.[6] These channels are crucial for the generation and propagation of action potentials. By altering the gating kinetics of these channels, this compound prolongs the open state of sodium channels and inhibits the closing of potassium channels. This leads to a continuous influx of sodium ions and a disrupted efflux of potassium ions, resulting in a state of hyperexcitability of the nerve cell. The constant firing of the nerve leads to tremors, paralysis, and ultimately, the death of the organism.

G cluster_0 Neuronal Axonal Membrane This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Prolongs opening K_Channel Voltage-gated K+ Channel This compound->K_Channel Inhibits closing Action_Potential Action Potential Propagation Na_Channel->Action_Potential Disrupts Na+ influx K_Channel->Action_Potential Disrupts K+ efflux Hyperexcitability Neuronal Hyperexcitability Action_Potential->Hyperexcitability Paralysis_Death Paralysis & Death Hyperexcitability->Paralysis_Death

References

An In-Depth Technical Guide to the Synthesis of Ethyl 4,4'-Dichlorobenzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 4,4'-dichlorobenzilate, a compound of interest in various chemical research and development sectors. The primary synthesis pathway detailed herein involves a two-step process commencing with the formation of a key intermediate, 4,4'-dichlorobenzilic acid, followed by its esterification to yield the final product. An alternative, commercially relevant pathway is also discussed. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic route to facilitate a thorough understanding and replication of the synthesis.

Introduction

Ethyl 4,4'-dithis compound, also known as this compound, is an organochlorine compound structurally related to DDT.[1] Its synthesis is a topic of interest for researchers in organic synthesis, agrochemicals, and environmental science. This guide outlines the primary chemical pathways for its laboratory-scale and commercial production.

Primary Synthesis Pathway

The most common and adaptable laboratory synthesis of ethyl 4,4'-dithis compound proceeds in two key stages:

  • Synthesis of 4,4'-Dichlorobenzilic Acid: This intermediate is typically prepared via the hydrolysis of a suitable precursor, such as a derivative of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT).

  • Fischer Esterification: The synthesized 4,4'-dichlorobenzilic acid is then esterified with ethanol in the presence of an acid catalyst to produce ethyl 4,4'-dithis compound.

Step 1: Synthesis of 4,4'-Dichlorobenzilic Acid from 1,1-di-(p-chlorophenyl)-2,2-dichloroethane (DDD)

While a direct precursor to 4,4'-dichlorobenzilic acid is ideal, a common starting point in related syntheses is 1,1-di-(p-chlorophenyl)-2,2-dichloroethane (DDD), a metabolite of DDT. The hydrolysis of DDD provides di-(p-chlorophenyl)acetic acid, a closely related compound, and similar methodologies can be adapted for the synthesis of 4,4'-dichlorobenzilic acid.[2]

Experimental Protocol:

A solution of potassium hydroxide in diethylene glycol is prepared to facilitate the hydrolysis.

  • In a round-bottomed flask equipped with a reflux condenser and a stirrer, combine 35.5 g (0.1 mole) of purified 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (DDT) and 150 ml of diethylene glycol.[3]

  • To this mixture, add a solution of 63 g (1.12 moles) of potassium hydroxide in 35 ml of water.[3]

  • The mixture is stirred and refluxed for 6 hours, maintaining a temperature of 134–137°C.[3]

  • After cooling, the reaction mixture is poured into 1 liter of cold water with vigorous stirring.[3]

  • The insoluble material is filtered and washed with warm water.[3]

  • The filtrate is boiled with activated carbon (e.g., Norit) and then filtered.[3]

  • The filtrate is acidified with 20% sulfuric acid to precipitate the di-(p-chlorophenyl)acetic acid.[3] The product is then collected by filtration, washed with water, and dried.

Note: This protocol is for the synthesis of di-(p-chlorophenyl)acetic acid and serves as a representative procedure for the hydrolysis of DDT derivatives. Adaptations may be necessary for precursors of 4,4'-dichlorobenzilic acid.

Step 2: Fischer Esterification of 4,4'-Dichlorobenzilic Acid

The final step is the esterification of the prepared 4,4'-dichlorobenzilic acid with ethanol.

Experimental Protocol:

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 28.3 g (0.1 mole) of 4,4'-dichlorobenzilic acid in 150 mL of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL).

  • Heat the mixture to a gentle reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 4,4'-dithis compound.

  • Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexane.[4]

Commercial Synthesis Pathway

A commercially viable route for the production of this compound involves a different set of intermediates.[3]

  • Synthesis of Bis(4-chlorophenyl)carbinol: This intermediate is typically synthesized via a Grignard reaction between 4-chlorobenzylmagnesium chloride and 4-chlorobenzophenone.[3]

  • Esterification with Ethyl Chloroacetate: The bis(4-chlorophenyl)carbinol is then reacted with ethyl chloroacetate in the presence of a base or acid catalyst to form ethyl 4,4'-dithis compound.[3][5]

Data Presentation

Table 1: Reactants and Products in the Primary Synthesis Pathway

CompoundMolecular FormulaMolar Mass ( g/mol )Role
1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (DDT)C₁₄H₉Cl₅354.49Starting Material
Potassium HydroxideKOH56.11Reagent
Diethylene GlycolC₄H₁₀O₃106.12Solvent
4,4'-Dichlorobenzilic AcidC₁₄H₁₀Cl₂O₃313.14Intermediate
EthanolC₂H₅OH46.07Reagent/Solvent
Sulfuric AcidH₂SO₄98.08Catalyst
Ethyl 4,4'-Dithis compoundC₁₆H₁₄Cl₂O₃325.19Final Product

Table 2: Typical Reaction Conditions and Yields

Reaction StepTemperature (°C)Duration (hours)Typical Yield (%)
Hydrolysis of DDT derivative134-137 (Reflux)669-73 (for di-(p-chlorophenyl)acetic acid)[3]
Fischer EsterificationReflux4-6>90 (general for Fischer esterification)

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Formation of 4,4'-Dichlorobenzilic Acid cluster_step2 Step 2: Fischer Esterification DDT_Derivative DDT Derivative (e.g., 1,1-di-(p-chlorophenyl)- 2,2,2-trichloroethane) Hydrolysis Hydrolysis DDT_Derivative->Hydrolysis KOH, Diethylene Glycol, Reflux Dichlorobenzilic_Acid 4,4'-Dichlorobenzilic Acid Hydrolysis->Dichlorobenzilic_Acid Dichlorobenzilic_Acid_2 4,4'-Dichlorobenzilic Acid Esterification Esterification Dichlorobenzilic_Acid_2->Esterification Ethanol, H₂SO₄ (cat.), Reflux Final_Product Ethyl 4,4'-Dithis compound Esterification->Final_Product

Caption: Primary synthesis pathway of ethyl 4,4'-dithis compound.

Commercial_Synthesis_Pathway cluster_step1_comm Step 1: Grignard Reaction cluster_step2_comm Step 2: Esterification 4_Chlorobenzyl_Chloride 4-Chlorobenzyl Chloride Grignard Grignard Reaction 4_Chlorobenzyl_Chloride->Grignard 4_Chlorobenzophenone 4-Chlorobenzophenone 4_Chlorobenzophenone->Grignard Carbinol Bis(4-chlorophenyl)carbinol Grignard->Carbinol Carbinol_2 Bis(4-chlorophenyl)carbinol Esterification_Comm Esterification Carbinol_2->Esterification_Comm Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Esterification_Comm Final_Product_Comm Ethyl 4,4'-Dithis compound Esterification_Comm->Final_Product_Comm

Caption: Commercial synthesis pathway of ethyl 4,4'-dithis compound.

References

Chlorobenzilate's Neurotoxic Footprint: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorobenzilate, an organochlorine acaricide, exerts its primary neurotoxic effects by disrupting the delicate balance of neuronal signaling. While specific research on this compound's molecular interactions is limited, its structural and toxicological similarities to the well-studied insecticide DDT provide a strong framework for understanding its mechanism of action. This guide synthesizes the available information on this compound and leverages the extensive data on DDT to present a detailed overview of its neurotoxic properties. The primary mode of action is believed to be the modulation of voltage-gated sodium channels, leading to neuronal hyperexcitability. A secondary mechanism may involve the antagonism of GABA-gated chloride channels, further contributing to a pro-convulsive state. This document provides a comprehensive examination of these mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

This compound is a chlorinated hydrocarbon that was historically used for mite control on citrus and other crops.[1] Classified as a nerve poison, its use has been restricted due to toxicological concerns, including potential carcinogenicity and adverse effects on the central nervous system.[1][2] Reports of toxic encephalopathy in humans following exposure, characterized by clinical and EEG abnormalities, underscore its potent neurotoxic capabilities.[3] Understanding the molecular mechanisms underlying this compound's neurotoxicity is crucial for risk assessment, the development of potential antidotes, and for informing the design of safer pesticides.

Primary Mechanism of Action: Disruption of Voltage-Gated Sodium Channels

The principal neurotoxic effect of this compound and its analogue, DDT, is the disruption of voltage-gated sodium channel function in neurons.[4] These channels are critical for the initiation and propagation of action potentials.

Molecular Interaction and Consequences

DDT and structurally similar organochlorines bind to a site on the voltage-gated sodium channel, stabilizing the open state of the channel and inhibiting its inactivation.[4][5] This leads to a prolonged influx of sodium ions following an action potential, resulting in a delayed repolarization of the neuronal membrane.[6] The consequence of this prolonged depolarization is a state of neuronal hyperexcitability, leading to repetitive firing of neurons, which manifests as tremors, convulsions, and ultimately, paralysis.[7]

Signaling Pathway: Disruption of Sodium Channel Gating

cluster_0 Normal Neuronal Action Potential cluster_1 Action Potential with this compound/DDT Resting Potential Resting Potential Depolarization Voltage-gated Na+ channels open Na+ influx Resting Potential->Depolarization Stimulus Repolarization Repolarization Depolarization->Repolarization Na+ channels inactivate K+ channels open Repolarization->Resting Potential Na+/K+ pump restores balance Resting Potential_CB Resting Potential_CB Prolonged Depolarization Voltage-gated Na+ channels open Resting Potential_CB->Prolonged Depolarization Stimulus Delayed Repolarization Delayed Repolarization Prolonged Depolarization->Delayed Repolarization Na+ channels slow to inactivate Persistent Na+ influx Hyperexcitability Hyperexcitability Delayed Repolarization->Hyperexcitability Repetitive Firing This compound This compound This compound->Prolonged Depolarization Binds to and stabilizes open state of Na+ channels

Caption: Disruption of the neuronal action potential by this compound/DDT.

Quantitative Data on DDT's Effect on Sodium Channels

The following table summarizes quantitative data from electrophysiological studies on DDT, which serves as a proxy for this compound.

ParameterValueSpecies/PreparationReference
Prolongation of Sodium Current Decay Time ConstantSeveral-fold increaseLobster giant axon[6]
Suppression of Steady-State Potassium CurrentMarked suppressionLobster giant axon[6]
Increase in Amyloid Precursor Protein (APP) levels (downstream effect of Na+ channel disruption)Significant increaseSH-SY5Y cells (1 µM DDT)[2]

Secondary Mechanism of Action: Modulation of GABA-A Receptors

While the primary target appears to be sodium channels, some evidence suggests that organochlorine insecticides can also interact with the GABAergic system. The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated chloride ion channel that mediates inhibitory neurotransmission in the central nervous system.[8]

Molecular Interaction and Consequences

Certain organochlorines, particularly cyclodienes and lindane, act as non-competitive antagonists of the GABA-A receptor, binding to a site within the chloride channel pore.[8][9] This blockage of the chloride channel inhibits the hyperpolarizing effect of GABA, thereby reducing neuronal inhibition and contributing to a state of hyperexcitability. While the effect of DDT on GABA-A receptors is less pronounced than that of other organochlorines, it cannot be entirely ruled out as a contributing factor to its neurotoxicity.[10]

Signaling Pathway: Antagonism of GABA-A Receptor

GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Reduced_Inhibition Reduced Neuronal Inhibition (Hyperexcitability) GABA_A_Receptor->Reduced_Inhibition Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization This compound This compound This compound->GABA_A_Receptor Potentially binds to and blocks (non-competitive antagonism)

Caption: Potential antagonism of the GABA-A receptor by this compound.

Quantitative Data on Organochlorine Interaction with GABA-A Receptors

The following table presents data on the interaction of various organochlorine insecticides with the GABA-A receptor.

CompoundIC50 for [3H]EBOB binding (nM)PreparationReference
Endosulfan2.5Housefly head membranes[11]
Dieldrin10Housefly head membranes[11]
Lindane (γ-BHC)30Housefly head membranes[11]
Fipronil0.5Housefly head membranes[11]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections outline standard protocols for investigating the neurotoxic effects of compounds like this compound.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of this compound on the kinetics of voltage-gated sodium and potassium channels.

Experimental Workflow

Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) Patch_Pipette Prepare Patch Pipette (filled with internal solution) Cell_Culture->Patch_Pipette Giga_Seal Form Gigaohm Seal with cell membrane Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol (depolarizing steps) Whole_Cell->Voltage_Clamp Record_Baseline Record Baseline Ion Channel Currents Voltage_Clamp->Record_Baseline Apply_CB Apply this compound Record_Baseline->Apply_CB Record_Post_CB Record Post-Application Ion Channel Currents Apply_CB->Record_Post_CB Data_Analysis Analyze Current Traces (amplitude, kinetics) Record_Post_CB->Data_Analysis

Caption: Workflow for patch-clamp electrophysiology experiments.

Methodology:

  • Cell Preparation: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) on glass coverslips.

  • Solutions:

    • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

    • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2.

  • Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a single neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a resting potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium and potassium currents.

    • Record baseline currents.

    • Perfuse the bath with the external solution containing various concentrations of this compound.

    • Record currents in the presence of the compound.

  • Data Analysis: Analyze the recorded current traces to determine changes in current amplitude, activation and inactivation kinetics, and voltage-dependence of channel gating.

GABA-A Receptor Radioligand Binding Assay

Objective: To determine if this compound binds to the GABA-A receptor and to quantify its binding affinity.

Experimental Workflow

Membrane_Prep Prepare Brain Membranes (e.g., from rat cortex) Incubation Incubate Membranes with Radioligand (e.g., [3H]EBOB) and this compound Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis

References

The Mammalian Toxicological Profile of Chlorobenzilate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorobenzilate is an organochlorine acaricide that has been discontinued in many countries due to safety concerns. This technical guide provides a comprehensive overview of its toxicological profile in mammals, drawing from a wide range of studies. This compound exhibits moderate acute toxicity and is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA), primarily based on the induction of liver tumors in mice.[1][2] While it has not shown mutagenic activity in bacterial reverse mutation assays, it has been associated with reproductive toxicity, specifically testicular atrophy in rats. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and explores the potential molecular mechanisms and signaling pathways involved in its toxicity.

Acute Toxicity

This compound demonstrates moderate acute toxicity following oral administration in several mammalian species.

Table 1: Acute Toxicity of this compound

SpeciesRouteParameterValue (mg/kg)
RatOralLD50700 - 3880
MouseOralLD50729
RabbitDermalLD50>10,000
Experimental Protocols for Acute Toxicity Studies

Oral LD50 Study in Rats (Illustrative Protocol based on general OECD 401 guidelines):

  • Test Animals: Young adult albino rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant females.

  • Housing: Housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water were provided ad libitum.

  • Dose Administration: this compound, typically dissolved in a suitable vehicle like corn oil, was administered by oral gavage in a single dose. A range of dose levels was used to determine the dose that would be lethal to 50% of the animals.

  • Observation: Animals were observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations included changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

  • Necropsy: All animals (decedents and survivors at 14 days) were subjected to a gross necropsy.

Subchronic and Chronic Toxicity

Prolonged exposure to this compound has been shown to induce a range of adverse effects in mammals, with the liver and hematopoietic system being significant targets.

Table 2: Subchronic and Chronic Toxicity of this compound

SpeciesDurationRouteNOAELLOAELKey Findings
Rat2 yearsOral (diet)2 mg/kg/day-Testicular atrophy
Dog2 yearsOral (diet)12.5 mg/kg/day>12.5 mg/kg/dayPoor appetite, anemia, cardiac changes, effects on liver, spleen, and bone marrow[1]
Experimental Protocols for Chronic Toxicity Studies

Two-Year Chronic Toxicity Study in Dogs (Illustrative Protocol):

  • Test Animals: Purebred Beagle dogs, approximately 6 months of age at the start of the study.

  • Housing: Housed individually in pens with controlled environmental conditions.

  • Dose Administration: this compound was administered daily in the diet at various concentrations for two years.

  • Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption were recorded weekly. Ophthalmoscopic examinations, electrocardiograms, and extensive hematological and clinical chemistry evaluations were performed at regular intervals.

  • Pathology: A complete gross necropsy was performed on all animals. A comprehensive list of organs and tissues was collected, weighed, and examined microscopically.

Carcinogenicity

This compound has been shown to be a liver carcinogen in mice.

Table 3: Carcinogenicity of this compound

Species (Strain)DurationRouteDose Levels (ppm in diet)Key Findings
Mouse (B6C3F1)78 weeksOral (diet)Time-weighted averages: Males - 4231 (low), 7846 (high); Females - 3200 (low), 5908 (high)Increased incidence of hepatocellular carcinomas in both male and female mice.
Rat (Osborne-Mendel)78 weeksOral (diet)Time-weighted averages: Males - 1600 (low), 2995 (high); Females - 1175 (low), 2229 (high)No statistically significant increase in tumors.
Experimental Protocol for NCI Carcinogenicity Bioassay in Mice
  • Test Animals: B6C3F1 mice, 50 of each sex per dose group.

  • Dose Administration: this compound was administered in the feed for 78 weeks. The concentrations were adjusted during the study due to toxicity.

  • Observation Period: Following the 78-week administration period, the animals were observed for an additional 12-13 weeks.

  • Pathology: Complete gross necropsy and histopathological examination of all major organs and any observed lesions were performed on all animals.

Reproductive and Developmental Toxicity

This compound has demonstrated effects on male reproductive organs, although it has not been found to be teratogenic in rats and rabbits.

Table 4: Reproductive and Developmental Toxicity of this compound

SpeciesStudy TypeRouteNOAELLOAELKey Findings
Rat3-Generation ReproductionOral (diet)--Reduced testicular weights, testicular atrophy. No adverse effects on reproductive performance.
RatDevelopmental ToxicityOral (diet)--No teratogenic effects observed.
RabbitDevelopmental ToxicityOral (gavage)--No teratogenic effects observed.
Experimental Protocols for Reproductive and Developmental Toxicity Studies

Three-Generation Reproduction Study in Rats (Illustrative Protocol based on OECD 415):

  • Test Animals: F0 generation of rats are administered this compound in their diet for a pre-mating period, during mating, gestation, and lactation.

  • Generations: The F1 offspring are selected and similarly exposed through to the production of an F2 generation. The process is repeated to produce an F3 generation.

  • Endpoints: Reproductive performance (fertility, gestation length, litter size) and offspring viability, growth, and development are assessed in each generation. At termination, a full necropsy is performed on adults and selected offspring, with histopathological examination of reproductive organs.

Prenatal Developmental Toxicity Study in Rabbits (Illustrative Protocol based on OECD 414):

  • Test Animals: Mated female rabbits are administered this compound by oral gavage daily during the period of organogenesis (gestation days 6-18).

  • Endpoints: Dams are monitored for clinical signs, body weight, and food consumption. Near term, the dams are euthanized, and the uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Genotoxicity

This compound has not shown evidence of mutagenicity in the standard bacterial reverse mutation assay.

Table 5: Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames Test)Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537)With and without S9Negative
In vivo CytogeneticsMouse spermatocytesN/ANo mutagenic effects on germinal epithelium.
Experimental Protocols for Genotoxicity Studies

Bacterial Reverse Mutation Assay (Ames Test) (Illustrative Protocol based on OECD 471):

  • Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Procedure: The tester strains are exposed to various concentrations of this compound in the presence and absence of a mammalian metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking histidine.

  • Evaluation: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic potential.

Mechanisms of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying this compound's toxicity are not fully elucidated. However, evidence suggests the involvement of several pathways, particularly in the context of its carcinogenic and neurotoxic effects. As an organochlorine pesticide, its mode of action may share similarities with other compounds in this class.

Inhibition of Gap Junctional Intercellular Communication

One proposed epigenetic mechanism for this compound-induced liver tumors is the inhibition of gap junctional intercellular communication (GJIC). GJIC is crucial for maintaining tissue homeostasis, and its disruption is a hallmark of many tumor promoters.

GJIC_Inhibition cluster_cell1 Cell 1 This compound This compound GapJunction Gap Junction Channel This compound->GapJunction Inhibits CellMembrane Cell Membrane Connexin Connexin Proteins Connexin->GapJunction Forms SignalMolecules Signaling Molecules (e.g., Ca2+, cAMP) GapJunction->SignalMolecules Allows passage of Homeostasis Tissue Homeostasis UncontrolledGrowth Uncontrolled Cell Growth (Tumor Promotion) GapJunction->UncontrolledGrowth Disruption leads to SignalMolecules->Homeostasis Maintains

Inhibition of Gap Junctional Intercellular Communication by this compound.
Potential Involvement of Nuclear Receptors (CAR/PXR)

Many xenobiotics, including some organochlorine pesticides, are known to activate nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). These receptors are key regulators of drug-metabolizing enzymes. Chronic activation can lead to liver hypertrophy and has been implicated in liver tumor promotion. While direct evidence for this compound is limited, this represents a plausible pathway for its observed hepatotoxicity.

CAR_PXR_Activation This compound This compound CAR_PXR CAR / PXR (Nuclear Receptors) This compound->CAR_PXR Activates Heterodimer CAR/RXR or PXR/RXR Heterodimer CAR_PXR->Heterodimer Forms heterodimer with RXR RXR RXR->Heterodimer XRE Xenobiotic Response Element (in DNA) Heterodimer->XRE Binds to GeneTranscription Increased Transcription of Metabolizing Enzymes (e.g., CYPs) XRE->GeneTranscription Induces LiverEffects Liver Effects: - Increased Metabolism - Hypertrophy - Tumor Promotion GeneTranscription->LiverEffects Oxidative_Stress_Pathway This compound This compound Metabolism Metabolism (e.g., by CYPs) This compound->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Generates CellularDamage Cellular Damage (DNA, Proteins, Lipids) ROS->CellularDamage Causes Nrf2 Nrf2 ROS->Nrf2 Activates CellDeath Cell Death / Carcinogenesis CellularDamage->CellDeath ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Induces AntioxidantEnzymes->ROS Neutralizes Neurotoxicity_Workflow cluster_neuron Neuron This compound This compound IonChannels Na+/K+ Channels This compound->IonChannels Interferes with AxonalMembrane Axonal Membrane IonFlow Disrupted Ion Flow IonChannels->IonFlow Leads to NerveImpulse Altered Nerve Impulse Transmission IonFlow->NerveImpulse Neurotoxicity Neurotoxic Effects (e.g., tremors, convulsions) NerveImpulse->Neurotoxicity

References

The Environmental Journey of Chlorobenzilate: A Technical Guide to its Fate and Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and persistence of Chlorobenzilate, a formerly used acaricide. This document provides a comprehensive overview of its degradation pathways, persistence in various environmental compartments, and the analytical methodologies used for its detection. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Visual diagrams generated using Graphviz illustrate critical pathways and workflows to enhance understanding.

Physicochemical Properties and Environmental Distribution

This compound is a non-systemic acaricide, and its environmental behavior is governed by its physicochemical properties. These properties influence its distribution in soil, water, and air, as well as its susceptibility to various degradation processes.

PropertyValueReference
Molecular Formula C₁₆H₁₄Cl₂O₃[1]
Molecular Weight 325.19 g/mol [2]
Water Solubility Low[3]
Vapor Pressure 2.2 x 10⁻⁶ mmHg[4]
Log Kow (Octanol-Water Partition Coefficient) 4.3 (estimated)[1]

The low water solubility and moderate octanol-water partition coefficient suggest that this compound has a tendency to adsorb to soil and organic matter, limiting its mobility in aqueous environments. Its low vapor pressure indicates that volatilization from soil and water surfaces is not a significant dissipation pathway.

Environmental Fate and Degradation

This compound is subject to a variety of degradation processes in the environment, including abiotic and biotic pathways. The primary degradation products are 4,4'-dichlorobenzilic acid and 4,4'-dichlorobenzophenone.

Abiotic Degradation

Hydrolysis: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH values.

Photolysis: Photodegradation in aqueous solutions and on soil surfaces can also contribute to the breakdown of this compound. The presence of photosensitizers in natural waters may enhance this process.

Biotic Degradation

Microbial degradation is a significant pathway for the dissipation of this compound in soil and aquatic environments. Various microorganisms are capable of metabolizing this compound, leading to the formation of its major metabolites. The rate of biodegradation is influenced by factors such as soil type, temperature, moisture content, and the microbial population present.

The degradation pathway of this compound in the environment is summarized in the following diagram:

Chlorobenzilate_Degradation This compound This compound DCBA 4,4'-Dichlorobenzilic Acid This compound->DCBA Hydrolysis/Metabolism DCBP 4,4'-Dichlorobenzophenone This compound->DCBP Metabolism Further_Degradation Further Degradation Products DCBA->Further_Degradation DCBP->Further_Degradation

Caption: Degradation pathway of this compound.

Persistence in Environmental Compartments

The persistence of this compound in the environment is expressed in terms of its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

CompartmentHalf-life (DT50)ConditionsReference
Soil Varies (days to months)Dependent on soil type, temperature, and microbial activity.[3]
Water Varies (days to weeks)pH-dependent due to hydrolysis.[5]
Sediment Can be persistentAdsorption to sediment can reduce degradation rates.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the environmental fate of this compound.

Analysis of this compound in Soil

This protocol is based on methodologies outlined in EPA Method 8081B and general laboratory practices for pesticide residue analysis.[5]

4.1.1. Extraction: Soxhlet Extraction

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2-mm sieve to remove large debris. Homogenize the sieved soil.

  • Extraction:

    • Weigh 20 g of the prepared soil into a cellulose extraction thimble.

    • Add a surrogate standard to the soil to monitor extraction efficiency.

    • Place the thimble into a Soxhlet extractor.

    • Add 200 mL of a 1:1 (v/v) mixture of acetone and hexane to a 250-mL round-bottom flask.

    • Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

  • Concentration: After extraction, allow the extract to cool. Concentrate the extract to approximately 5 mL using a rotary evaporator with a water bath set at 40-50°C.

4.1.2. Cleanup: Florisil Column Chromatography

  • Column Preparation: Prepare a chromatography column by packing it with 10 g of activated Florisil, topped with 1-2 cm of anhydrous sodium sulfate. Pre-wet the column with 40 mL of hexane.

  • Elution:

    • Load the concentrated extract onto the column.

    • Elute the column with 200 mL of 6% diethyl ether in hexane at a flow rate of approximately 5 mL/min. Collect the eluate.

    • Concentrate the collected fraction to a final volume of 1-10 mL, depending on the required detection limit.

4.1.3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS or equivalent).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-450 amu.

  • Quantification Ions: Monitor characteristic ions for this compound (e.g., m/z 251, 139, 253) and its degradation products.

The workflow for soil analysis is depicted below:

Soil_Analysis_Workflow Sample_Prep Soil Sample Preparation (Drying, Sieving, Homogenizing) Extraction Soxhlet Extraction (Acetone/Hexane) Sample_Prep->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Cleanup Florisil Column Cleanup Concentration1->Cleanup Concentration2 Final Concentration Cleanup->Concentration2 GCMS_Analysis GC-MS Analysis Concentration2->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Caption: Workflow for this compound analysis in soil.
Analysis of this compound in Water

This protocol is based on EPA Method 3535 for solid-phase extraction (SPE).[6]

4.2.1. Extraction: Solid-Phase Extraction (SPE)

  • Sample Preparation: Filter the water sample (1 L) through a 0.45-µm glass fiber filter to remove suspended solids. Adjust the pH to neutral if necessary.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) sequentially with 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing air through it for 10-15 minutes.

  • Elution: Elute the cartridge with two 5-mL portions of ethyl acetate. Collect the eluate.

4.2.2. Concentration and Analysis

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Analyze the concentrated extract by GC-MS using the conditions described in section 4.1.3.

Hydrolysis Study

This protocol follows the principles of OECD Guideline 111 for testing of chemicals.[5][7][8][9][10]

  • Test System: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add this compound (e.g., dissolved in a minimal amount of a water-miscible solvent like acetonitrile) to the buffer solutions to achieve a final concentration well below its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At appropriate time intervals, withdraw aliquots from each solution. The sampling frequency should be higher at the beginning of the experiment and can be reduced as the degradation rate decreases.

  • Analysis: Immediately after sampling, extract the aliquots with a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts by GC-MS to determine the concentrations of this compound and its primary hydrolysis product, 4,4'-dichlorobenzilic acid.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the first-order rate constant (k) and the half-life (DT50 = ln(2)/k) for each pH.

Photolysis Study
  • Test System: Use a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Test Solution: Prepare an aqueous solution of this compound in sterile, purified water. A photosensitizer (e.g., acetone) can be added to study indirect photolysis.

  • Irradiation: Irradiate the solution in the reactor. Maintain a constant temperature. Run a parallel experiment in the dark as a control.

  • Sampling and Analysis: At selected time intervals, collect samples from the irradiated and dark control solutions. Extract the samples and analyze by GC-MS for this compound and its photoproducts, primarily 4,4'-dichlorobenzophenone.

  • Data Analysis: Calculate the photodegradation rate constant and half-life by comparing the degradation rates in the light and dark experiments.

The logical relationship for initiating tiered hydrolysis studies is as follows:

Hydrolysis_Tiered_Approach Tier1 Tier 1: Preliminary Test (5 days at 50°C, pH 4, 7, 9) Decision1 Degradation > 10%? Tier1->Decision1 Tier2 Tier 2: Degradation Kinetics (Determine DT50 at relevant temperatures) Decision1->Tier2 Yes Stop Stop Testing (Hydrolytically Stable) Decision1->Stop No Decision2 Major Transformation Products > 10%? Tier2->Decision2 Tier3 Tier 3: Identification of Transformation Products Decision2->Tier3 Yes

Caption: Tiered approach for hydrolysis studies (OECD 111).

Conclusion

This technical guide provides a comprehensive overview of the environmental fate and persistence of this compound. The data and protocols presented are intended to be a valuable resource for researchers and scientists involved in environmental risk assessment and the development of safer alternatives. The persistence of this compound and its degradation products in the environment highlights the importance of understanding the long-term impacts of chemical use.

References

The Historical Use of Chlorobenzilate in Agriculture: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chlorobenzilate, chemically known as ethyl 4,4'-dithis compound, is an organochlorine acaricide first introduced in 1952. For several decades, it was a principal tool for controlling mite populations, particularly on citrus and deciduous fruit trees. Its mode of action involves neurotoxicity through the disruption of nerve impulse transmission. This guide provides a detailed technical overview of the historical use of this compound in agriculture, including its application, efficacy, residue chemistry, and the toxicological concerns that led to its eventual regulatory restriction and discontinuation in many parts of the world. Quantitative data on application rates, residue levels, and toxicity are presented, along with detailed experimental protocols for its analysis and toxicological assessment.

Introduction and Historical Context

Developed by Ciba-Geigy and introduced in 1952, this compound emerged as a specific and effective contact acaricide for agricultural use.[1] It was primarily employed to control various phytophagous mite species on crops such as citrus fruits (oranges, lemons, grapefruit), apples, pears, walnuts, and cotton.[2][3][4] It was also used in apiculture to control tracheal mites in beehives.[5]

As a non-systemic pesticide, its efficacy relied on direct contact with mites.[1] It was valued for its targeted action against mites and relatively low toxicity to beneficial insects like honeybees.[6] However, growing concerns over its persistence on foliage, potential for bioaccumulation, and toxicological profile, particularly its classification as a probable human carcinogen, led to a regulatory re-evaluation beginning in the 1970s.[7][8] The U.S. Environmental Protection Agency (EPA) initiated a special review in 1976, which ultimately resulted in the cancellation of its use on most crops and its classification as a Restricted Use Pesticide (RUP) solely for citrus in specific states.[2] By 1999, all agricultural uses of this compound were canceled in the United States.[2][3]

Chemical and Physical Properties

This compound is a chlorinated hydrocarbon. In its pure form, it is a colorless to pale yellow solid, while the technical-grade product used in formulations is typically a brownish viscous liquid.[1]

PropertyValue
IUPAC Name ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate
CAS Number 510-15-6
Molecular Formula C₁₆H₁₄Cl₂O₃
Molecular Weight 325.2 g/mol
Melting Point 35-37 °C
Water Solubility Very low (approx. 10 mg/L at 20°C)
Solubility Miscible with acetone, toluene, and methanol
Vapor Pressure 0.12 mPa at 20°C

Agricultural Application and Efficacy

This compound was formulated primarily as emulsifiable concentrates (EC) and wettable powders (WP).[6] Application was typically performed as a foliar spray using ground or aerial equipment.

Application Rates

Application rates varied depending on the target mite species, crop, and application equipment. The following table summarizes typical historical application rates for citrus crops.

Target PestCropApplication RateSource
General Mite ControlCitrus0.75 lbs active ingredient per acreEPA Fact Sheet, 1983
Citrus Bud Mite (Aceria sheldoni)Citrus1 lb of 25% WP per 100 gallons of waterCalifornia Agriculture, 1954[6]
Citrus Bud Mite (Aceria sheldoni)Citrus1 pint of 25% EC per 100 gallons of waterCalifornia Agriculture, 1954[6]
Citrus Rust Mite (Phyllocoptruta oleivora)Citrus1.5 gallons of 25% EC in 250 gallons of water per acre (Spray-blower)California Agriculture, 1954[6]
Citrus Rust Mite (Phyllocoptruta oleivora)Citrus12 lbs of 25% WP in 250 gallons of water per acre (Spray-blower)California Agriculture, 1954[6]
Efficacy and Resistance

This compound was initially highly effective against adult mites and their post-embryonic stages.[3] However, its widespread and prolonged use led to the development of resistance in target mite populations. By the 1980s, resistance in citrus rust mites was reported, diminishing its effectiveness and prompting the search for alternative acaricides.[8] While specific historical efficacy data in percentage terms is scarce in available literature, modern studies on biological controls for citrus rust mite show mortality rates of 84-89% are now achievable with microbial agents.[1]

Mode of Action

This compound functions as a neurotoxin. Its primary mechanism of action is the disruption of the nervous system by altering ion permeability across axonal membranes. This interference with the normal flow of sodium (Na⁺) and potassium (K⁺) ions disrupts nerve impulse transmission, leading to paralysis and death of the target mite.

G cluster_membrane Axonal Membrane IonChannel Voltage-Gated Na+/K+ Channels NerveImpulse Failed Nerve Impulse Transmission IonChannel->NerveImpulse leads to This compound This compound Disruption Disruption of Ion Flow This compound->Disruption interacts with Disruption->IonChannel affects Paralysis Paralysis & Death NerveImpulse->Paralysis

Fig. 1: Mode of action of this compound on mite nerve cells.

Residue Profile and Environmental Fate

As a non-systemic pesticide, this compound residues are primarily found on the surface of treated produce.[7]

Residues in Crops

The persistence of this compound on plant surfaces was a notable characteristic. Its half-life on lemon and orange peels could range from 60 to over 160 days. Washing and peeling of treated fruit were effective methods to remove the majority of the residue.[7] The table below presents data from supervised field trials.

CropApplication Rate (g a.i./100L)Interval After Last Application (days)Residue (ppm)
Apples30 (25% WP)74.81
Apples30 (25% EC)016.99
Pears30 (25% WP)71.95
Pears30 (25% EC)05.64
Source: Bartsch et al. (1971), as cited in WHO Pesticide Residues Series 5[9]
Environmental Fate

In soil, this compound has a relatively low persistence, with a reported half-life of 10 to 35 days.[7] It adsorbs strongly to soil particles, particularly in the top 5 cm, which limits its mobility and potential for leaching into groundwater.[7]

Historical Regulatory Limits

Prior to its cancellation, regulatory bodies established Maximum Residue Limits (MRLs), or tolerances, for this compound on various commodities.

CommodityHistorical MRL (ppm)Jurisdiction
Apples, Pears5.0USA[3]
Citrus (whole fruit)1.0USA[3]
Melons, Cantaloupes1.0USA[3]
Almonds, Walnuts0.2USA[3]
Cottonseed0.5USA[3]
Meat, Fat of Cattle & Sheep0.5USA[3]
Note: All US tolerances were eventually revoked. All Codex MRLs were recommended for withdrawal in 1993.[7]

Toxicology

The toxicological profile of this compound was a primary driver of its regulatory re-evaluation. While it exhibits moderate to low acute toxicity, chronic exposure studies raised significant concerns.

Acute and Chronic Toxicity
Study TypeSpeciesRouteValueSource
Acute Oral LD₅₀RatOral700 - 3880 mg/kgPIC DGD, 1997[7]
Acute Oral LD₅₀MouseOral729 mg/kgPIC DGD, 1997[7]
Acute Dermal LD₅₀RatDermal>10,200 mg/kgPIC DGD, 1997[7]
Chronic NOAELRatOral (diet)2 mg/kg bw/dayJMPR, 1968[3]
Chronic NOAELDogOral (diet)12.5 mg/kg bw/dayJMPR, 1968[3]
Carcinogenicity

The most significant toxicological finding was this compound's carcinogenicity in animal studies. A 1978 bioassay by the U.S. National Toxicology Program (NTP) found that orally administered this compound was carcinogenic in B6C3F1 mice, causing a statistically significant increase in the incidence of hepatocellular carcinomas in both males and females.[5][10] Based on these and other findings, the U.S. EPA classified this compound as a Group B2, probable human carcinogen.[2]

Experimental Protocols

Protocol for Residue Analysis in Citrus Fruit (Historical GC Method)

This protocol outlines a typical Gas Chromatography (GC) method used for determining this compound residues in citrus peel, adapted from descriptions in historical regulatory documents.

G Start Start: Obtain Citrus Fruit Sample Prep 1. Sample Preparation - Weigh 25g of minced peel - Homogenize with Hexane Start->Prep Extract 2. Solvent Extraction - Blend with Hexane - Filter to collect extract Prep->Extract Cleanup 3. Column Cleanup - Pass extract through a Florisil or Alumina column - Elute with ether/hexane mixture Extract->Cleanup Concentrate 4. Concentration - Evaporate solvent to a small, known volume (e.g., 1-5 mL) Cleanup->Concentrate GC 5. GC Analysis - Inject aliquot into GC-ECD - Column: SE-30 or similar - Temp: ~240°C Concentrate->GC Quantify 6. Quantification - Compare peak area to that of a known standard - Calculate residue in ppm GC->Quantify End End: Report Results Quantify->End

Fig. 2: Workflow for this compound residue analysis.

Methodology:

  • Sample Preparation: A representative sample of citrus fruit is washed. The peel (flavedo and albedo) is removed, minced, and a 25-50 g subsample is weighed.

  • Extraction: The peel is homogenized in a blender with a high-polarity solvent such as hexane or a mixture of isopropanol and benzene. The mixture is filtered to separate the liquid extract from the solid plant material.

  • Cleanup: The solvent extract is passed through a chromatographic column containing an adsorbent like Florisil or alumina. This step removes interfering co-extractives such as oils and pigments. The this compound is selectively eluted from the column using a solvent mixture (e.g., diethyl ether in hexane).

  • Concentration: The eluate is carefully evaporated under a stream of nitrogen to a small, precise volume (e.g., 1-10 mL).

  • Gas Chromatography (GC) Analysis: A small aliquot (1-5 µL) of the concentrated extract is injected into a gas chromatograph equipped with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like this compound.

  • Quantification: The response (peak area or height) of the detector to the sample is compared with the response from injections of known concentrations of analytical-grade this compound standards. The concentration in the original sample is then calculated, typically expressed in parts per million (ppm).

Protocol for NTP Carcinogenicity Bioassay (NCI-CG-TR-75)

This protocol summarizes the methodology used in the 1978 National Toxicology Program bioassay that established the carcinogenicity of this compound in mice.[5][10]

Objective: To evaluate the long-term toxicity and carcinogenic potential of technical-grade this compound in Osborne-Mendel rats and B6C3F1 mice.

Test Substance: Technical-grade this compound.

Animal Models:

  • 50 male and 50 female Osborne-Mendel rats per group.

  • 50 male and 50 female B6C3F1 mice per group.

Administration:

  • Route: Oral, via admixture in the daily feed.

  • Duration: 78 weeks of continuous administration.

  • Observation Period: Followed by a 12-13 week (mice) or 32-33 week (rats) observation period on a control diet.

Dietary Concentrations (Time-Weighted Average):

  • Rats (Male): Control, 1,600 ppm (low dose), 2,995 ppm (high dose).

  • Rats (Female): Control, 1,175 ppm (low dose), 2,229 ppm (high dose).

  • Mice (Male): Control, 4,231 ppm (low dose), 7,846 ppm (high dose).

  • Mice (Female): Control, 3,200 ppm (low dose), 5,908 ppm (high dose).

Experimental Procedure:

  • Acclimation: Animals were acclimated to laboratory conditions before study initiation.

  • Dosing: Animals were housed individually and provided with the dosed feed and water ad libitum. Food consumption and body weights were recorded weekly.

  • Clinical Observation: All animals were observed twice daily for signs of toxicity and morbidity.

  • Terminal Sacrifice: At the end of the observation period, all surviving animals were euthanized.

  • Pathology: A complete gross necropsy was performed on all animals (including those that died intercurrently). Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin, and examined microscopically by a pathologist.

Key Endpoints:

  • Survival rates and body weight changes.

  • Incidence, type, and severity of non-neoplastic lesions.

  • Incidence, type, location, and malignancy of neoplastic lesions (tumors).

Conclusion and Regulatory Timeline

This compound was an important agricultural tool for mite control for nearly half a century. Its history illustrates a common trajectory for many early synthetic pesticides: initial success and widespread adoption followed by increasing scrutiny as scientific understanding of chronic health and environmental effects evolves. The discovery of its carcinogenicity in laboratory animals was a critical factor that led to its stringent regulation and eventual removal from the market in the United States and other nations. Its story underscores the importance of long-term toxicological testing and continuous regulatory oversight in ensuring agricultural chemical safety.

G y1952 1952 Introduction y1970s 1970s Widespread Use (Citrus Rust Mite) y1952->y1970s y1976 1976 EPA Special Review Begins (Carcinogen Risk) y1970s->y1976 y1980s 1980s Mite Resistance Reported y1970s->y1980s y1978 1978 NTP Bioassay Published (Carcinogenic in Mice) y1976->y1978 y1988 1988 Voluntary Cancellation in the USA y1978->y1988 y1993 1993 Codex MRLs Recommended for Withdrawal y1988->y1993 y1999 1999 All US Agricultural Uses Canceled y1988->y1999

Fig. 3: Regulatory and use timeline for this compound.

References

Chlorobenzilate as a non-systemic organochlorine acaricide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the non-systemic organochlorine acaricide, Chlorobenzilate, intended for researchers, scientists, and drug development professionals. This guide details its chemical properties, mode of action, toxicological profile, and environmental fate, supported by quantitative data, experimental methodologies, and visual diagrams.

Chemical and Physical Properties

This compound is a synthetic organochlorine compound primarily used as a non-systemic acaricide to control mites on citrus and other fruit trees.[1][2] Its chemical and physical characteristics are summarized in the table below.

PropertyValueSource
IUPAC Name ethyl 4,4'-dithis compound[1]
CAS Number 510-15-6[1]
Chemical Formula C₁₆H₁₄Cl₂O₃[3]
Molecular Weight 325.19 g/mol [3][4]
Appearance Colorless to pale yellow solid (pure); Brownish liquid (technical)[3][4]
Melting Point 35-37 °C[2]
Boiling Point 141-142 °C[2]
Water Solubility 10 mg/L at 20°C[1]
Vapor Pressure 2.2 x 10⁻⁶ mmHg[4]
Solubility Soluble in most organic solvents like acetone, toluene, and methanol.[3][4]

Mode of Action: Neurotoxicity via Ion Channel Disruption

This compound functions as a neurotoxin with contact action.[5] Its primary mode of action involves the disruption of the normal functioning of the nervous system in mites. It achieves this by interfering with the delicate balance of sodium (Na⁺) and potassium (K⁺) ion flow across the axonal membranes of nerve cells.[5] This disruption leads to hyperexcitability of the nervous system, ultimately resulting in paralysis and death of the target pest.

The following diagram illustrates the generalized mechanism of action of organochlorine insecticides on nerve cell signaling.

cluster_0 Normal Nerve Impulse Transmission cluster_1 Action of this compound Resting Resting State (Polarized Membrane) Depolarization Depolarization (Na+ channels open) Resting->Depolarization Stimulus Repolarization Repolarization (Na+ channels close, K+ channels open) Depolarization->Repolarization Action Potential Peak Repolarization->Resting Return to Rest This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Interferes with closing K_Channel Voltage-gated K+ Channel This compound->K_Channel Inhibits opening Disrupted_Repolarization Disrupted Repolarization (Prolonged Na+ influx, Inhibited K+ efflux) Na_Channel->Disrupted_Repolarization K_Channel->Disrupted_Repolarization Hyperexcitation Nerve Hyperexcitation & Paralysis Disrupted_Repolarization->Hyperexcitation

Caption: Mechanism of this compound Neurotoxicity.

Toxicological Profile

The toxicity of this compound has been evaluated in various species. The following tables summarize the key findings from acute, chronic, and ecotoxicity studies.

Acute Toxicity
SpeciesRouteEndpointValue (mg/kg)Source
RatOralLD₅₀960 - 1220[2]
RatDermalLD₅₀>10,200[2]
RabbitDermalLD₅₀>10,000[1]
Chronic Toxicity & Carcinogenicity

Prolonged exposure to this compound has been associated with various adverse health effects. In a two-year study on rats, observed effects included reduced testicular weights.[1] The U.S. Environmental Protection Agency (EPA) has classified this compound as a Group B2, probable human carcinogen, based on evidence of liver tumors in mice.[3][6]

SpeciesExposure RouteDurationKey FindingsSource
RatDietary2 yearsReduced testicular weights[1]
DogOralChronicPoor appetite, anemia, effects on liver, spleen, and bone marrow[6]
MouseOral78 weeksIncreased incidence of hepatocellular carcinomas[7]
Ecotoxicity
OrganismTest TypeEndpointValueSource
Bobwhite Quail7-day dietaryLC₅₀3375 ppm[1]
Mallard Duck5-day dietaryLC₅₀>8000 ppm[1]
Rainbow Trout96-hourLC₅₀0.7 mg/L[1]
Bluegill Sunfish96-hourLC₅₀1.8 mg/L[1]
Honeybee--Non-toxic[1]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the toxicological assessment of this compound.

Acute Oral Toxicity in Rats (Adapted from OECD Guideline 401)

This test is designed to determine the median lethal dose (LD₅₀) of a substance when administered orally in a single dose.

Test Animals: Young adult rats of a standard laboratory strain are used.[8] Housing: Animals are housed in cages under controlled conditions of temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[8] Procedure:

  • Fasting: Animals are fasted overnight prior to dosing.[8]

  • Dose Administration: this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered by gavage in graduated doses to several groups of animals.[8]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.[8]

  • Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

A Animal Acclimatization (Standard Conditions) B Fasting (Overnight) A->B C Dose Administration (Oral Gavage) B->C D Observation Period (14 days) C->D E Data Collection (Mortality, Clinical Signs, Body Weight) D->E F Gross Necropsy D->F G LD50 Calculation E->G F->G

Caption: Workflow for Acute Oral Toxicity Study.

Avian Dietary Toxicity Test (Adapted from EPA OCSPP 850.2200)

This study is designed to determine the median lethal concentration (LC₅₀) in the diet of young birds.

Test Species: Typically, Bobwhite quail or Mallard ducks are used. Housing: Birds are housed in pens under controlled environmental conditions. Procedure:

  • Diet Preparation: this compound is mixed into the feed at various concentrations.

  • Exposure Period: Birds are fed the treated diet for 5 consecutive days.

  • Observation Period: This is followed by a 3-day observation period with a normal diet.

  • Data Collection: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

  • Data Analysis: The LC₅₀ is determined from the mortality data.

Residue Analysis in Citrus Fruits by Gas Chromatography (GC)

This method is used to determine the concentration of this compound residues in or on citrus fruits.

Sample Preparation:

  • The fruit is washed and the peel is separated from the pulp.

  • A known weight of the peel is homogenized and extracted with an organic solvent (e.g., acetonitrile).

  • The extract is cleaned up using techniques like solid-phase extraction (SPE) to remove interfering substances.

GC Analysis:

  • The cleaned extract is injected into a gas chromatograph equipped with an electron capture detector (ECD), which is sensitive to halogenated compounds like this compound.

  • The amount of this compound is quantified by comparing the peak area in the sample chromatogram to that of a known standard.

A Sample Collection (Citrus Fruit) B Sample Preparation (Peel Separation, Homogenization) A->B C Solvent Extraction (e.g., Acetonitrile) B->C D Extract Cleanup (Solid-Phase Extraction) C->D E Gas Chromatography (GC-ECD) D->E F Data Analysis (Quantification against Standard) E->F

Caption: Workflow for this compound Residue Analysis.

Metabolism and Environmental Fate

Metabolism

In animals, this compound is metabolized and excreted. The primary metabolites identified in rats include 4,4'-dichlorobenzilic acid and 4,4'-dichlorobenzophenone.[9]

Studies on the yeast Rhodotorula gracilis have shown that it can metabolize this compound. The proposed degradation pathway involves the hydrolysis of the ethyl ester to 4,4'-dichlorobenzilic acid, followed by decarboxylation to 4,4'-dichlorobenzophenone.

Environmental Fate

This compound has a low persistence in soils, with a half-life of 10 to 35 days in fine sandy soils, likely due to microbial degradation.[1] It is strongly adsorbed to soil particles and has low mobility, making groundwater contamination unlikely.[1] In water, it tends to adsorb to sediment and suspended particles.[1] On plant foliage, particularly citrus peel, this compound residues can be more persistent.[1]

Regulatory Status

The use of this compound has been banned or severely restricted in many countries, including the United States and the European Union, due to concerns about its potential carcinogenicity.[3] International trade of this compound is regulated under the Rotterdam Convention.[3] In the U.S., all uses of this compound were canceled by 1999.[3][6]

References

Microbial Degradation of Chlorobenzilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Metabolic Pathways, Enzymatic Mechanisms, and Analytical Methodologies for the Biodegradation of the Acaricide Chlorobenzilate

Introduction

This compound (ethyl 4,4'-dithis compound) is a chlorinated hydrocarbon acaricide that has been historically used in agriculture to control mites on citrus and other crops. Due to its persistence in the environment and potential for bioaccumulation, understanding its microbial degradation is crucial for assessing its environmental fate and developing bioremediation strategies. This technical guide provides a comprehensive overview of the microbial degradation pathways of this compound, with a focus on the well-documented role of the yeast Rhodotorula gracilis. The guide details the metabolic transformations, key intermediates, and analytical protocols for studying this process, aimed at researchers, scientists, and professionals in drug development and environmental science.

Core Microbial Degradation Pathway

The primary microorganism identified as capable of metabolizing this compound is the yeast Rhodotorula gracilis.[1][2][3] The degradation proceeds through a two-step metabolic pathway involving hydrolysis and subsequent decarboxylation.

The initial and rate-limiting step is the hydrolysis of the ester bond in this compound. This reaction is catalyzed by an esterase enzyme, yielding ethanol and 4,4'-dichlorobenzilic acid (DBA) as the primary metabolite.[1][2][3]

Following hydrolysis, 4,4'-dichlorobenzilic acid undergoes decarboxylation, a reaction that removes the carboxyl group as carbon dioxide. This step is catalyzed by a decarboxylase enzyme and results in the formation of 4,4'-dichlorobenzophenone (DBP), a more stable and persistent metabolite.[1][2][3] Longer incubation periods have been shown to lead to a higher accumulation of 4,4'-dichlorobenzophenone.[3]

Quantitative Analysis of this compound Degradation

While specific degradation kinetics for this compound by Rhodotorula gracilis are not extensively detailed in the available literature, the efficiency of the process is influenced by several factors, including the initial substrate concentration, pH, and temperature. The following table summarizes the known metabolites and their roles in the degradation pathway.

Compound Chemical Name Role in Pathway Analytical Detection
This compoundEthyl 4,4'-dithis compoundParent Compound/SubstrateGas Chromatography (GC), Thin-Layer Chromatography (TLC)
4,4'-dichlorobenzilic acid (DBA)2,2-bis(4-chlorophenyl)-2-hydroxyacetic acidIntermediate MetaboliteGas Chromatography (GC) after derivatization, Thin-Layer Chromatography (TLC)
4,4'-dichlorobenzophenone (DBP)bis(4-chlorophenyl)methanoneFinal Major MetaboliteGas Chromatography (GC), Thin-Layer Chromatography (TLC)
Carbon Dioxide (CO₂)Carbon DioxideFinal Mineralization ProductRadiometric assays (using ¹⁴C-labeled this compound)

Experimental Protocols

Microbial Culture and Degradation Assay

This protocol outlines the general procedure for studying the degradation of this compound by Rhodotorula gracilis.

a. Culture Preparation:

  • Inoculate a sterile nutrient broth medium with a pure culture of Rhodotorula gracilis.

  • Incubate the culture at 30°C with shaking (e.g., 150 rpm) to ensure aerobic conditions and uniform cell growth.[2]

  • Grow the culture to the mid-logarithmic phase to ensure a healthy and active cell population for the degradation assay.

b. Degradation Experiment:

  • Prepare a basal mineral medium supplemented with a suitable carbon source, such as sucrose.[2]

  • Add a known concentration of this compound (dissolved in a minimal amount of a suitable solvent like acetone to ensure solubility) to the culture medium.

  • Inoculate the medium with the pre-grown Rhodotorula gracilis culture.

  • Incubate the cultures under controlled conditions (e.g., 30°C, continuous shaking).

  • Collect samples at regular time intervals (e.g., 0, 24, 48, 72, 96 hours) to monitor the degradation of this compound and the formation of metabolites.

  • Include sterile controls (medium with this compound but without yeast) to account for any abiotic degradation.

Metabolite Extraction and Analysis

a. Sample Preparation:

  • Centrifuge the collected culture samples to separate the yeast cells from the supernatant.

  • The supernatant can be directly used for extraction. For intracellular metabolite analysis, the cell pellet needs to be lysed.

b. Liquid-Liquid Extraction:

  • Acidify the supernatant to an appropriate pH to protonate the acidic metabolite (DBA), enhancing its extraction into an organic solvent.

  • Extract the supernatant with a suitable organic solvent such as diethyl ether or ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the analytes.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

c. Thin-Layer Chromatography (TLC) for Qualitative Analysis:

  • Spot the concentrated extract onto a silica gel TLC plate alongside standards of this compound, 4,4'-dichlorobenzilic acid, and 4,4'-dichlorobenzophenone.

  • Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the separated spots under UV light (254 nm). The metabolites can be identified by comparing their Rf values with those of the standards.

d. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis:

  • For GC analysis, derivatization of the acidic metabolite (DBA) may be necessary to increase its volatility.

  • Inject the derivatized extract into a GC-MS system equipped with a suitable capillary column.

  • Develop a temperature program that allows for the separation of this compound and its metabolites.

  • Identify the compounds based on their retention times and mass spectra, by comparison with analytical standards.

  • Quantify the compounds by creating a calibration curve using known concentrations of the standards.

Visualization of Degradation Pathway and Workflow

The following diagrams illustrate the microbial degradation pathway of this compound and a typical experimental workflow for its study.

Chlorobenzilate_Degradation_Pathway This compound This compound (Ethyl 4,4'-dithis compound) DBA 4,4'-dichlorobenzilic acid (DBA) This compound->DBA Hydrolysis (+H2O, -Ethanol) [Esterase] DBP 4,4'-dichlorobenzophenone (DBP) DBA->DBP Decarboxylation (-CO2) [Decarboxylase] CO2 CO2

Caption: Proposed microbial degradation pathway of this compound by Rhodotorula gracilis.

Experimental_Workflow cluster_preparation 1. Preparation cluster_degradation 2. Degradation cluster_analysis 3. Analysis Culture Rhodotorula gracilis Culture Preparation Incubation Incubation (Controlled Conditions) Culture->Incubation Medium Medium Preparation + this compound Medium->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Metabolite Extraction (LLE) Sampling->Extraction TLC Qualitative Analysis (TLC) Extraction->TLC GCMS Quantitative Analysis (GC-MS) Extraction->GCMS

References

An In-depth Technical Guide to the Absorption and Metabolism of Chlorobenzilate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion of the acaricide Chlorobenzilate in rats. The information is compiled from various scientific sources to support research and professional activities in toxicology and drug development. Please note that while extensive efforts have been made to provide detailed information, access to the full text of some primary literature from the 1970s was not possible. Therefore, some experimental protocols are based on detailed summaries from secondary-source evaluations by international bodies.

Absorption, Distribution, and Excretion

Following oral administration to rats, this compound is absorbed and widely distributed in the body. The primary routes of excretion are through the feces and urine. A study by Bourke et al. (1970), as cited in a 1972 WHO report, provides key quantitative data on the distribution of ¹⁴C-labeled this compound in adult male rats.[1]

Data Presentation: Distribution of ¹⁴C-Chlorobenzilate in Male Rats

The following table summarizes the distribution of radioactivity following the oral administration of ¹⁴C-labeled this compound to male rats.

Tissue/ExcretaPercentage of Administered Dose (%)
Feces42.78
Urine25.63
Gastrointestinal Tract15.47
Liver3.31
Brain< 1
Heart< 1
Spleen< 1
Kidney< 1

Data from a study by Bourke et al. (1970) as reported by the WHO.[1]

Metabolism

The metabolism of this compound in rats primarily occurs in the liver. The initial and rate-limiting step is the cleavage of the ester linkage by carboxylesterases.[1] This hydrolysis is followed by further metabolic transformations.

Key Metabolites of this compound in Rats
MetaboliteChemical NameSite of Formation
4,4'-Dichlorobenzilic acid2,2-bis(4-chlorophenyl)-2-hydroxyacetic acidLiver
4,4'-Dichlorobenzophenonebis(4-chlorophenyl)methanoneLiver
4-Chlorobenzoic acid4-chlorobenzoic acidLiver

Information compiled from various sources.[1]

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathway of this compound in rats.

Chlorobenzilate_Metabolism This compound This compound DCBA 4,4'-Dichlorobenzilic Acid This compound->DCBA Carboxylesterase (Hydrolysis) DCBP 4,4'-Dichlorobenzophenone DCBA->DCBP Oxidation CBA 4-Chlorobenzoic Acid DCBA->CBA Decarboxylation & Oxidation

Caption: Metabolic pathway of this compound in rats.

Experimental Protocols

This section outlines the general methodologies employed in the key studies on this compound absorption and metabolism in rats. The details are based on summaries from available scientific reports.

In Vivo Distribution and Excretion Study (Based on Bourke et al., 1970)
  • Animal Model: Adult male rats were used.

  • Test Substance: ¹⁴C-labeled this compound was administered. The specific activity and position of the label were not detailed in the available summaries.

  • Administration: The labeled compound was fed to the rats. The exact dosage and vehicle were not specified in the reviewed documents.

  • Sample Collection: Urine and feces were collected over a period of time to determine the extent of excretion. At the end of the study period, the animals were sacrificed, and various tissues, including the gastrointestinal tract, liver, brain, heart, spleen, and kidney, were collected.

  • Analysis: The amount of radioactivity in the collected excreta and tissues was quantified to determine the percentage of the administered dose in each compartment. The specific analytical technique (e.g., liquid scintillation counting) was not detailed in the available summaries.

In Vitro Metabolism Study (Based on Knowles and Ahmad, 1971)
  • System: The study utilized rat hepatic enzymes.[1] It is presumed that liver homogenates or microsomal fractions were used.

  • Substrates: this compound and related acaricides were incubated with the enzyme preparations.[1]

  • Methodology: The reaction was focused on the cleavage of the ester linkage. The study identified that carboxylesterases were responsible for this metabolic step. The activity of these enzymes was found to be greater for this compound compared to other related compounds.[1]

  • Inhibition: The degradation of this compound was shown to be inhibited by di-isopropyl phosphorofluoridate, a known carboxylesterase inhibitor.[1]

  • Metabolite Identification: The main metabolite identified in this in vitro system was 4-chlorobenzoic acid.[1] The analytical methods for metabolite identification were not specified in the available summaries.

Experimental Workflow

The following diagram provides a generalized workflow for studying the absorption and metabolism of a compound like this compound in rats.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study animal_model Rat Model Selection (e.g., Adult Males) administration Administration of ¹⁴C-Chlorobenzilate animal_model->administration sample_collection_vivo Collection of Urine, Feces, and Tissues administration->sample_collection_vivo analysis_vivo Quantification of Radioactivity sample_collection_vivo->analysis_vivo data_analysis Data Analysis and Interpretation analysis_vivo->data_analysis enzyme_prep Preparation of Rat Hepatic Enzymes incubation Incubation with This compound enzyme_prep->incubation metabolite_id Metabolite Identification incubation->metabolite_id metabolite_id->data_analysis

Caption: Generalized experimental workflow.

References

Methodological & Application

Application Note: Gas Chromatography Method for Chlorobenzilate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorobenzilate is a non-systemic acaricide and pesticide used to control mites on various agricultural products. Due to potential health and environmental concerns, its use has been restricted or banned in many regions. Consequently, sensitive and reliable analytical methods are required to monitor its residues in food and environmental matrices. Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a highly effective technique for the quantification of this compound. This application note details a robust protocol for the determination of this compound in fruit and vegetable samples using a modified QuEChERS sample preparation method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis.

Principle

The method involves an initial extraction of this compound from the homogenized sample matrix into an organic solvent (acetonitrile) facilitated by a salting-out effect. The crude extract is then subjected to a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like fats, pigments, and sugars. The final, cleaned extract is then injected into a GC-MS/MS system. The compound is separated from other components on a capillary column and is subsequently detected and quantified using Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation workflow ideal for multi-residue pesticide analysis in food matrices.[1][2]

Apparatus and Reagents:

  • High-speed homogenizer or blender

  • Centrifuge capable of >4000 rpm

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Acetonitrile (pesticide residue grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Dispersive SPE (d-SPE) cleanup tubes containing Primary Secondary Amine (PSA) and anhydrous MgSO₄

  • This compound certified reference standard

  • Internal Standard (e.g., Triphenylphosphate) solution

Procedure:

  • Homogenization: Weigh 10-15 g of a representative portion of the sample (e.g., apple, orange, tomato) into a blender and homogenize until a uniform paste is achieved.[1] For dry samples, it may be necessary to add a specific amount of water to rehydrate the matrix before homogenization.[3]

  • Extraction:

    • Transfer 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. If an internal standard is used, it should be added at this stage.

    • Add the extraction salts (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).[4]

    • Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes. This will separate the sample into an upper organic (acetonitrile) layer containing the pesticides and a lower aqueous/solid layer.[1]

  • Cleanup (Dispersive SPE):

    • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing PSA and anhydrous MgSO₄.

    • Vortex the tube for 30 seconds to facilitate the removal of matrix interferences.

    • Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final, cleaned extract. Transfer an aliquot into a 2 mL autosampler vial for GC-MS/MS analysis.[2]

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with a triple quadrupole mass spectrometer provides the high selectivity and sensitivity required for trace-level quantification.[5]

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Triple Quadrupole Mass Spectrometer

  • Autosampler

The instrumental parameters provided in the table below are a typical starting point and may require optimization for specific instruments and matrices.

ParameterRecommended Setting
GC System
GC ColumnAgilent HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent
Injection Volume1 µL, Splitless
Inlet Temperature280 °C
Carrier GasHelium or Hydrogen, Constant Flow @ 1.2 mL/min
Oven ProgramInitial 80 °C, hold for 1 min; Ramp at 20 °C/min to 310 °C; Hold for 3.5 min.[6]
MS/MS System
Ion SourceElectron Ionization (EI) at 70 eV
MS Source Temp.230 °C
MS Quad Temp.150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions (Collision Energy in eV)
This compound (Quantifier)251.0 → 139.0 (CE: 15)[6][7]
This compound (Qualifier)251.0 → 111.0 (CE: 30)[7]

Data Presentation

Method Validation Summary

Method performance should be established through a validation process.[8] The following table summarizes typical performance criteria for the analysis of pesticides in food matrices according to common guidelines.[9][10]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99[10]
Limit of Detection (LOD) 1 - 5 µg/kg (ppb)[6][10]
Limit of Quantification (LOQ) 5 - 10 µg/kg (ppb)[6][10]
Accuracy (% Recovery) 70 - 120%[9][11]
Precision (% RSD) ≤ 20%[10]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Chlorobenzilate_Quantification_Workflow Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization Extraction 2. Acetonitrile Extraction (QuEChERS) Sample->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Cleanup 4. Dispersive SPE Cleanup Centrifuge1->Cleanup Centrifuge2 5. Centrifugation Cleanup->Centrifuge2 FinalExtract 6. Final Extract Collection Centrifuge2->FinalExtract GCMS 7. GC-MS/MS Analysis (MRM Mode) FinalExtract->GCMS Quant 8. Quantification (Calibration Curve) GCMS->Quant Report 9. Final Report Quant->Report

Caption: Experimental workflow for this compound analysis.

The described method, combining a modified QuEChERS sample preparation protocol with GC-MS/MS analysis, provides a sensitive, selective, and robust workflow for the quantification of this compound residues in complex food matrices. The use of d-SPE cleanup effectively minimizes matrix effects, while the MRM acquisition mode ensures accurate quantification at low µg/kg levels. This protocol is well-suited for routine monitoring in food safety and quality control laboratories.

References

Application Notes and Protocols for the Extraction of Chlorobenzilate from Environmental Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorobenzilate is a nonsystemic acaricide and pesticide that has been used on citrus and deciduous fruit trees. Due to its persistence in the environment, monitoring its concentration in soil is crucial for environmental risk assessment. This document provides detailed application notes and protocols for the extraction of this compound from environmental soil samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

The following sections detail various extraction methodologies, including Ultrasonic-Assisted Extraction (UAE), Soxhlet Extraction, Pressurized Liquid Extraction (PLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Each protocol is followed by a discussion of its principles, advantages, and limitations.

Quantitative Data Summary

The selection of an appropriate extraction method depends on factors such as the required recovery, limit of detection (LOD), limit of quantification (LOQ), sample throughput, and available instrumentation. The following table summarizes typical performance data for the extraction of this compound and other organochlorine pesticides (OCPs) from soil using various techniques. Please note that performance can vary depending on soil type, analyte concentration, and specific laboratory conditions.

Extraction Method Solvent System Typical Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Relative Standard Deviation (RSD) (%) Reference
Ultrasonic-Assisted Extraction (UAE) Petroleum Ether/Acetone (1:1, v/v)>88 (for OCPs)0.003 µg/g0.01 µg/g<6 (for OCPs)[1]
Soxhlet Extraction Acetone/Hexane (1:1, v/v)72 - 88 (for OCPs)0.001-0.005 µg/g0.003-0.015 µg/g<15[2][3]
Pressurized Liquid Extraction (PLE) Acetone/n-Heptane (1:1, v/v)80 - 90 (for OCPs)0.1-1.8 ng/g0.3-5.4 ng/g<10[4][5]
QuEChERS Acetonitrile70 - 1200.003 µg/g0.01 µg/g<20[1][6]

Experimental Protocols

Ultrasonic-Assisted Extraction (UAE) Protocol

Principle: This method utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the disruption of the soil matrix and the dissolution of the target analyte into the solvent.

Materials:

  • Soil sample, air-dried and sieved (2 mm mesh)

  • Anhydrous sodium sulfate (Na₂SO₄), granular

  • Petroleum ether, pesticide residue grade

  • Acetone, pesticide residue grade

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes (50 mL)

  • Glass funnel and filter paper (e.g., Whatman No. 1)

  • Rotary evaporator or nitrogen evaporator

  • Gas Chromatography (GC) vials

Procedure:

  • Sample Preparation: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 5 g of anhydrous sodium sulfate and mix thoroughly with a spatula.

  • Solvent Addition: Add 25 mL of a 1:1 (v/v) mixture of petroleum ether and acetone to the centrifuge tube.

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 20 minutes. If using a probe sonicator, ensure the probe is submerged in the solvent-soil slurry and sonicate for 20 minutes, taking care to avoid overheating the sample.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the extract from the soil particles.

  • Extraction Repetition: Carefully decant the supernatant into a clean flask. Add another 25 mL of the petroleum ether/acetone mixture to the soil pellet, vortex briefly, and repeat the ultrasonication and centrifugation steps.[7]

  • Extract Combination: Combine the supernatants from both extractions.

  • Drying and Concentration: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Final Volume Adjustment: Adjust the final volume to 1 mL with a suitable solvent for GC analysis (e.g., hexane or iso-octane). Transfer the final extract to a GC vial for analysis.

Soxhlet Extraction Protocol

Principle: Soxhlet extraction is a continuous solid-liquid extraction technique. The solvent is heated, vaporized, condensed, and then drips onto the sample contained in a thimble. This process is repeated, allowing for a thorough extraction of the analyte.

Materials:

  • Soil sample, air-dried and sieved (2 mm mesh)

  • Anhydrous sodium sulfate (Na₂SO₄), granular

  • Acetone, pesticide residue grade

  • Hexane, pesticide residue grade

  • Soxhlet extraction apparatus (including round-bottom flask, extractor, condenser, and heating mantle)

  • Cellulose extraction thimbles

  • Kuderna-Danish (K-D) concentrator or rotary evaporator

  • GC vials

Procedure:

  • Sample Preparation: Mix 10 g of the homogenized soil sample with 10 g of anhydrous sodium sulfate.

  • Thimble Loading: Place the mixture into a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble inside the Soxhlet extractor. Add 150 mL of a 1:1 (v/v) mixture of acetone and hexane to the round-bottom flask, along with a few boiling chips.[8]

  • Extraction: Assemble the Soxhlet apparatus and heat the solvent using a heating mantle. Allow the extraction to proceed for 16-24 hours at a rate of 4-6 cycles per hour.[2]

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a small volume (approximately 5-10 mL) using a Kuderna-Danish concentrator or a rotary evaporator.

  • Solvent Exchange and Final Volume: Add 50 mL of hexane and re-concentrate to approximately 1 mL to ensure the removal of the more polar acetone. Adjust the final volume to 1 mL with hexane.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Pressurized Liquid Extraction (PLE) Protocol

Principle: PLE, also known as Accelerated Solvent Extraction (ASE®), uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. The high temperature increases the solubility and diffusion rate of the analyte, while the high pressure keeps the solvent in its liquid state.

Materials:

  • Soil sample, air-dried and sieved (2 mm mesh)

  • Diatomaceous earth or sand

  • Acetone, pesticide residue grade

  • n-Heptane, pesticide residue grade

  • PLE instrument and extraction cells (e.g., 11 mL or 22 mL)

  • Cellulose or glass fiber filters

  • Collection vials

  • Nitrogen evaporator

  • GC vials

Procedure:

  • Cell Preparation: Place a cellulose or glass fiber filter at the outlet of the extraction cell.

  • Sample Loading: Mix 5 g of the homogenized soil sample with an equal amount of diatomaceous earth or sand and load it into the extraction cell.

  • PLE Instrument Parameters: Set the following parameters on the PLE instrument (parameters may need optimization based on the specific instrument and soil type):[4][5]

    • Extraction Solvent: Acetone/n-Heptane (1:1, v/v)

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 10 minutes

    • Number of Cycles: 3

    • Flush Volume: 60%

    • Purge Time: 90 seconds

  • Extraction: Run the extraction program. The extract will be collected in a vial.

  • Concentration: Concentrate the collected extract to approximately 1 mL using a gentle stream of nitrogen.

  • Final Volume Adjustment: Adjust the final volume to 1 mL with a suitable solvent for GC analysis.

  • Analysis: Transfer the final extract to a GC vial for analysis.

QuEChERS Protocol

Principle: The QuEChERS method involves a two-step process: an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.

Materials:

  • Soil sample, air-dried and sieved (2 mm mesh)

  • Acetonitrile, pesticide residue grade

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - for EN 15662 method)

  • QuEChERS d-SPE cleanup tubes (e.g., containing MgSO₄ and Primary Secondary Amine - PSA)

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

  • GC vials

Procedure:

  • Sample Hydration: Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute. Let it stand for 30 minutes to hydrate the soil.

  • Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts.

  • Shaking and Centrifugation: Immediately cap the tube and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube containing MgSO₄ and PSA.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract: Transfer the supernatant to a GC vial for analysis.

Analytical Finish

The final extracts from any of the above methods are typically analyzed by Gas Chromatography (GC) coupled with an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS or GC-MS/MS). GC-ECD is highly sensitive to halogenated compounds like this compound, while GC-MS provides higher selectivity and confirmation of the analyte's identity.

Typical GC-MS Parameters:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless)

  • Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MSD Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) with characteristic ions for this compound (e.g., m/z 251, 253, 139).

Visualizations

Experimental Workflow Diagram

Chlorobenzilate_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis SampleCollection Soil Sample Collection Homogenization Air Drying & Sieving SampleCollection->Homogenization Weighing Weighing Homogenization->Weighing UAE Ultrasonic-Assisted Extraction Weighing->UAE Soxhlet Soxhlet Extraction Weighing->Soxhlet PLE Pressurized Liquid Extraction Weighing->PLE QuEChERS_Ext QuEChERS Extraction Weighing->QuEChERS_Ext Filtration Filtration/ Drying UAE->Filtration Soxhlet->Filtration PLE->Filtration SPE d-SPE (for QuEChERS) QuEChERS_Ext->SPE Concentration Concentration Filtration->Concentration GC_Analysis GC-ECD/MS Analysis Concentration->GC_Analysis SPE->Concentration Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing Extraction_Methods cluster_classical Classical Methods cluster_modern Modern Methods Soxhlet Soxhlet UAE Ultrasonic-Assisted Extraction (UAE) Soxhlet->UAE Faster Less Solvent PLE Pressurized Liquid Extraction (PLE) Soxhlet->PLE Much Faster Less Solvent UAE->PLE Higher Throughput (Automated) QuEChERS QuEChERS UAE->QuEChERS Simplified Cleanup High Throughput PLE->QuEChERS Simplified Cleanup High Throughput

References

Application Note: High-Throughput Analysis of Chlorobenzilate Residues in Citrus Fruits by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Chlorobenzilate, a non-systemic acaricide previously used in citrus cultivation, in various citrus fruit matrices.[1][2] The methodology employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for food safety laboratories, regulatory agencies, and researchers involved in monitoring pesticide residues in agricultural commodities.

Introduction

This compound is an organochlorine pesticide once widely used to control mites on citrus and deciduous fruit trees.[1] Due to concerns over its potential health effects, its use has been largely discontinued in many regions, including the United States and Europe.[2] However, monitoring for its residues in citrus fruits remains crucial for ensuring food safety and compliance with regulatory standards. This document provides a detailed protocol for the extraction, cleanup, and quantification of this compound in citrus fruit samples.

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile, Ethyl Acetate (pesticide residue grade)

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB)

  • Standards: Certified reference material of this compound (100 µg/mL in a suitable solvent like ethyl acetate or acetonitrile)[2]

  • Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, rotary evaporator, gas chromatograph with a mass selective detector (GC-MS).

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[3]

  • Homogenization: Weigh 10-15 g of a representative whole citrus fruit sample (including peel and pulp) into a blender. Homogenize the sample until a uniform puree is obtained.[3]

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).[3]

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 3200 rpm for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing anhydrous MgSO₄, PSA, and C18 sorbent. For citrus matrices, which can contain pigments and sterols, GCB may also be included to remove these interferences.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract into a clean vial.

    • The extract is now ready for GC-MS analysis. If necessary, the solvent can be evaporated and the residue reconstituted in a suitable solvent for injection.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry is a robust technique for the identification and quantification of pesticide residues.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for this compound analysis.

    • Injector: Splitless mode with an injection volume of 1-2 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at 25 °C/min.

      • Ramp to 280 °C at 5 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230-300 °C.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound (m/z) are typically 251, 139, and 253.[4]

    • Transfer Line Temperature: 250 °C.[3]

Calibration and Quantification

Prepare a series of calibration standards of this compound in a matrix-matched solvent (prepared from a blank citrus fruit extract) to compensate for matrix effects. The concentration range should bracket the expected residue levels and regulatory limits. A linear calibration curve is then generated by plotting the peak area against the concentration of the standards.

Data Presentation

The following table summarizes typical performance data for pesticide residue analysis in citrus fruits using methods similar to the one described.

ParameterTypical ValueReference
Recovery76-118%[3]
Relative Standard Deviation (RSD)< 20%[3]
Limit of Detection (LOD)1-3 µg/kg[3]
Limit of Quantification (LOQ)≤ 10 µg/kg[3]

Experimental Workflow

Chlorobenzilate_Analysis_Workflow Sample Citrus Fruit Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Acetonitrile Supernatant Centrifugation1->Supernatant dSPE d-SPE Cleanup (PSA, C18, MgSO4) Supernatant->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract GCMS GC-MS Analysis FinalExtract->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Workflow for this compound analysis in citrus fruits.

Conclusion

The protocol described in this application note provides a reliable and robust method for the determination of this compound residues in citrus fruits. The use of the QuEChERS method for sample preparation ensures high throughput and good recovery, while GC-MS analysis provides the necessary sensitivity and selectivity for accurate quantification at low levels. This method can be readily implemented in analytical laboratories for routine monitoring of this compound in citrus commodities.

References

Application Notes and Protocols for the Use of Chlorobenzilate as a Reference Standard in Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzilate is an organochlorine pesticide that was historically used as an acaricide to control mites on citrus and deciduous fruit trees. Due to its persistence in the environment and potential adverse health effects, its use has been largely discontinued in many countries. In the field of toxicology, high-purity this compound serves as an essential reference standard for the accurate identification and quantification of its residues in various matrices, including environmental samples, agricultural products, and biological tissues. Its role as a reference material is critical for regulatory monitoring, exposure assessment, and toxicological research.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in toxicological analysis, with a focus on chromatographic techniques. It also summarizes its key toxicological properties and outlines its mechanism of action.

Toxicological Profile

This compound is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA), based on evidence of liver tumors in mice. Acute exposure to high levels of this compound can lead to symptoms such as central nervous system stimulation, vomiting, diarrhea, tremors, and in severe cases, convulsions and coma. Chronic exposure may affect the liver, kidneys, and central nervous system. The primary mechanism of its neurotoxicity involves the disruption of sodium and potassium ion flow across nerve cell membranes.

Quantitative Toxicological Data

A summary of key toxicological values for this compound is presented in the table below.

ParameterValueSpeciesRouteReference
Oral LD50 2784 - 3880 mg/kgRatOral
Dermal LD50 >10,000 mg/kgRat, RabbitDermal
96-hour LC50 0.7 mg/LRainbow TroutAquatic
96-hour LC50 1.8 mg/LBluegillAquatic
7-day dietary LC50 3375 ppmBobwhite QuailDietary

Analytical Protocols

The accurate determination of this compound residues is predominantly achieved using gas chromatography (GC) coupled with sensitive detectors such as an electron capture detector (ECD) or a mass spectrometer (MS). The following protocols provide a general framework for the analysis of this compound in various matrices. Method validation and optimization are essential for each specific application and laboratory.

Protocol 1: Determination of this compound in Water Samples by GC-MS

This protocol outlines the analysis of this compound in drinking water, adapted from established EPA methodologies.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Adjust the pH of a 1 L water sample to neutral using hydrochloric acid or sodium hydroxide.

  • Transfer the sample to a 2 L separatory funnel.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and drain the dichloromethane (bottom layer) into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Mode: Selected Ion Monitoring (SIM).

    • Quantification Ion: m/z 251.

    • Qualifier Ions: m/z 139, 253.

3. Quality Control

  • Method Blank: Analyze a reagent blank with each batch of samples to check for contamination.

  • Matrix Spike: Spike a sample with a known concentration of this compound reference standard to assess matrix effects and recovery.

  • Calibration: Prepare a series of calibration standards from a certified this compound reference solution to establish a calibration curve.

Protocol 2: Analysis of this compound Residues in Citrus Fruit using QuEChERS and GC-MS/MS

This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, suitable for complex matrices like citrus fruits.

1. Sample Preparation (QuEChERS)

  • Homogenize a representative sample of the citrus fruit.

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 6 g anhydrous magnesium sulfate, 1.5 g sodium acetate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • For cleanup (dispersive SPE), transfer the aliquot to a tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • Column and Conditions: As described in Protocol 1.

  • MS/MS Detector:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 251.

    • Product Ions: To be determined based on instrument optimization, but common fragments include m/z 139 and 111.

3. Method Validation Parameters

The following parameters should be assessed during method validation:

ParameterAcceptance CriteriaReference
Linearity (r²) > 0.99
Accuracy (% Recovery) 70 - 120%
Precision (% RSD) < 20%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Visualizations

This compound's Proposed Mechanism of Neurotoxicity

The following diagram illustrates the proposed mechanism of action of this compound on neuronal signaling. By interfering with the function of voltage-gated sodium and potassium channels, it disrupts the normal propagation of action potentials.

Chlorobenzilate_MoA cluster_neuron Neuronal Axon Membrane cluster_effect Result Na_channel Voltage-gated Na+ Channel AP Action Potential Propagation K_channel Voltage-gated K+ Channel Disruption Disrupted Nerve Impulse Transmission AP->Disruption Inhibition This compound This compound This compound->Na_channel Disrupts Na+ ion flow This compound->K_channel Disrupts K+ ion flow

Caption: Proposed neurotoxic action of this compound on ion channels.

General Workflow for this compound Residue Analysis

This diagram outlines the typical experimental workflow for the analysis of this compound residues in a given sample matrix.

Pesticide_Analysis_Workflow Start Sample Collection Homogenization Sample Homogenization Start->Homogenization Extraction Extraction (e.g., LLE or QuEChERS) Homogenization->Extraction Cleanup Extract Cleanup (e.g., dSPE or Florisil) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Analysis GC-MS(/MS) Analysis Concentration->Analysis Data Data Processing & Quantification Analysis->Data Report Reporting Data->Report

Caption: Standard workflow for this compound residue analysis.

Application of Chlorobenzilate in Mite Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzilate is an organochlorine acaricide first introduced in the 1950s. While its use has been discontinued in many regions, it remains a relevant compound for historical resistance studies and for understanding the evolution of resistance mechanisms in mite populations. This compound functions as a neurotoxin, and resistance to this acaricide can develop through various mechanisms, including metabolic detoxification and alterations in the target site. These application notes provide detailed protocols and data presentation guidelines for studying this compound resistance in mites, particularly the two-spotted spider mite, Tetranychus urticae.

Recent research has identified the mite-specific glutamate-gated chloride channel (GluCl) as the target site for this compound and other diphenylcarbinol acaricides.[1] this compound acts as an agonist of this channel, inducing persistent currents and potentiating glutamate responses.[1] This discovery provides a more precise understanding of its mode of action and the basis for target-site resistance.

Quantitative Data on Mite Susceptibility to Acaricides

While specific recent data for this compound resistance is limited due to its reduced use, the following tables present examples of how to structure quantitative data from acaricide bioassays. This format should be used to present data generated from the protocols described below.

Table 1: Susceptibility of Tetranychus urticae Strains to Various Acaricides.

AcaricideStrainLC50 (mg/L)95% Confidence LimitsResistance Ratio (RR)
AbamectinSusceptible (S)0.1--
Resistant (R)2730-27300[2]
PropargiteSusceptible (S)55--
Resistant (R)7199-130[2]
FenpyroximateKaraj (Susceptible)2.1--
Mahallat (Resistant)92-43.8[3][4]

Note: The data presented are for illustrative purposes and are derived from studies on other acaricides due to the scarcity of recent, publicly available data specifically for this compound.

Table 2: Activity of Detoxification Enzymes in Susceptible and Resistant Tetranychus urticae Strains.

EnzymeStrainSpecific Activity (nmol/min/mg protein)Activity Ratio (R/S)
Esterase (α-NA) Karaj (Susceptible)Value-
Mahallat (Resistant)Value2.5[3][4]
Cytochrome P450 Karaj (Susceptible)Value-
Mahallat (Resistant)Value1.37[3][4]
Glutathione S-Transferase Karaj (Susceptible)Value-
Mahallat (Resistant)ValueNo significant difference[3][4]

Note: "Value" indicates where experimentally determined data should be inserted. The activity ratios are from a study on fenpyroximate resistance and serve as an example.

Experimental Protocols

Mite Rearing and Maintenance of Strains

Objective: To maintain healthy and genetically distinct susceptible and resistant mite colonies for bioassays and biochemical analyses.

Protocol:

  • Host Plants: Rear mites on a suitable host, such as bean plants (Phaseolus vulgaris), grown in a pest-free environment.

  • Environmental Conditions: Maintain mite colonies at 25 ± 2°C, 60 ± 5% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Susceptible Strain: A susceptible strain should be obtained from a laboratory culture that has not been exposed to any acaricides for numerous generations.

  • Resistant Strain: A resistant strain can be developed from a field-collected population showing reduced susceptibility to this compound or by continuous selection pressure in the laboratory. To maintain resistance, periodically expose the colony to sublethal concentrations of this compound.

Acaricide Bioassay: Leaf-Dip Method

Objective: To determine the concentration-mortality response of mite populations to this compound and to calculate the LC50 values.

Protocol:

  • Preparation of Acaricide Solutions: Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone). From this stock, prepare a series of at least five concentrations using distilled water containing a wetting agent (e.g., 0.01% Triton X-100). A control solution should contain only the solvent and wetting agent in distilled water.

  • Leaf Disc Preparation: Cut leaf discs (approximately 3 cm in diameter) from untreated host plant leaves.

  • Dipping: Immerse each leaf disc in a test solution for 5-10 seconds with gentle agitation.

  • Drying: Place the dipped leaf discs on a paper towel to air dry for approximately 1-2 hours.

  • Mite Infestation: Place the dried leaf discs, abaxial side up, on a wet cotton pad in a petri dish. Transfer 20-30 adult female mites onto each leaf disc using a fine brush.

  • Incubation: Seal the petri dishes with a ventilated lid and incubate under the standard rearing conditions.

  • Mortality Assessment: After 24-48 hours, count the number of dead and live mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Analyze the data using probit analysis to determine the LC50, 95% confidence limits, and the slope of the concentration-mortality line. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Biochemical Assays for Detoxification Enzymes

Objective: To measure the activity of key detoxification enzymes (Cytochrome P450 monooxygenases, Esterases, and Glutathione S-transferases) in susceptible and resistant mite strains.

Protocol for Enzyme Preparation:

  • Homogenize approximately 100-200 adult female mites in an ice-cold phosphate buffer (e.g., 0.1 M, pH 7.5) containing 0.1% (w/v) Triton X-100.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Use the resulting supernatant as the enzyme source for the assays.

  • Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

a) Cytochrome P450 Monooxygenase Activity Assay:

  • Principle: This assay is adapted from methods used for other acaricides and measures the O-dealkylation of a fluorogenic substrate.

  • Reagents: 7-ethoxycoumarin (substrate), NADPH, phosphate buffer (0.1 M, pH 7.5).

  • Procedure:

    • In a 96-well microplate, add the mite enzyme preparation.

    • Add 7-ethoxycoumarin to each well.

    • Initiate the reaction by adding NADPH.

    • Measure the increase in fluorescence (excitation at 390 nm, emission at 440 nm) over time using a microplate reader.

    • Calculate the specific activity as pmol of product formed per minute per mg of protein.

b) Esterase Activity Assay:

  • Principle: This assay measures the hydrolysis of α-naphthyl acetate to α-naphthol.

  • Reagents: α-naphthyl acetate (substrate), Fast Blue B salt, phosphate buffer (0.04 M, pH 7.0).

  • Procedure:

    • In a 96-well microplate, add the mite enzyme preparation.

    • Add the α-naphthyl acetate solution and incubate at 30°C.

    • Stop the reaction by adding a solution of Fast Blue B salt.

    • Measure the absorbance at 600 nm using a microplate reader.

    • Calculate the specific activity as nmol of α-naphthol produced per minute per mg of protein.

c) Glutathione S-Transferase (GST) Activity Assay:

  • Principle: This assay measures the conjugation of reduced glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB).

  • Reagents: 1-chloro-2,4-dinitrobenzene (CDNB), reduced glutathione (GSH), phosphate buffer (0.1 M, pH 6.5).

  • Procedure:

    • In a 96-well microplate, add the mite enzyme preparation.

    • Add GSH and CDNB to each well.

    • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.

    • Calculate the specific activity as nmol of CDNB-GSH conjugate formed per minute per mg of protein.

Visualizations of Pathways and Workflows

Chlorobenzilate_Mode_of_Action cluster_neuron Mite Neuron This compound This compound GluCl_Channel Glutamate-Gated Chloride Channel (GluCl) This compound->GluCl_Channel acts as agonist Chloride_Influx Cl- Influx GluCl_Channel->Chloride_Influx opens Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization causes Paralysis Paralysis & Death Hyperpolarization->Paralysis leads to

Caption: Mode of action of this compound on mite neurons.

Resistance_Mechanisms cluster_target_site Target-Site Resistance cluster_metabolic Metabolic Resistance Chlorobenzilate_Application This compound Application GluCl_Channel GluCl Channel Chlorobenzilate_Application->GluCl_Channel Detox_Enzymes Detoxification Enzymes (P450s, Esterases, GSTs) Chlorobenzilate_Application->Detox_Enzymes Mutation Mutation in GluCl (e.g., G326E) GluCl_Channel->Mutation Reduced_Binding Reduced this compound Binding Mutation->Reduced_Binding Ineffective Acaricide Ineffective Reduced_Binding->Ineffective Increased_Metabolism Increased Metabolism of this compound Detox_Enzymes->Increased_Metabolism Detoxified_Metabolites Non-toxic Metabolites Increased_Metabolism->Detoxified_Metabolites Reduced_Concentration Reduced Acaricide Concentration at Target Site Detoxified_Metabolites->Reduced_Concentration

Caption: Overview of mite resistance mechanisms to this compound.

Experimental_Workflow Start Start: Collect Mite Populations Rearing Rear Susceptible (S) & Resistant (R) Strains Start->Rearing Bioassay Perform Leaf-Dip Bioassay with this compound Rearing->Bioassay LC50 Calculate LC50 & RR Bioassay->LC50 Biochem_Assay Conduct Biochemical Assays (P450, Esterase, GST) LC50->Biochem_Assay Target_Site_Analysis Sequence GluCl Gene LC50->Target_Site_Analysis Enzyme_Activity Compare Enzyme Activity (R vs. S) Biochem_Assay->Enzyme_Activity Conclusion Determine Resistance Mechanisms Enzyme_Activity->Conclusion Mutation_Detection Identify Potential Resistance Mutations Target_Site_Analysis->Mutation_Detection Mutation_Detection->Conclusion

Caption: Workflow for investigating this compound resistance.

References

Solid-phase extraction techniques for Chlorobenzilate in water

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Solid-Phase Extraction (SPE) for Chlorobenzilate in Water

Introduction

This compound is a persistent organochlorine pesticide and acaricide previously used in agriculture.[1][2] Due to its potential for environmental contamination and adverse health effects, monitoring its presence in water sources is crucial.[3] Solid-Phase Extraction (SPE) has become the preferred method for extracting and concentrating this compound and other pesticides from aqueous samples, offering significant advantages over traditional liquid-liquid extraction by reducing solvent consumption, shortening extraction times, and improving reproducibility.[4][5][6]

This document provides detailed protocols and application notes for the extraction of this compound from water using various SPE sorbents, including C18 bonded silica, graphitized carbon, and polymeric phases. The methodologies are designed for researchers and analytical scientists requiring robust and efficient sample preparation for subsequent analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][7]

Principle of Solid-Phase Extraction

SPE is a sample preparation technique that uses a solid sorbent material, packed into a cartridge or disk, to isolate analytes of interest from a liquid matrix. The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the retained analytes with a small volume of organic solvent. The choice of sorbent is critical and depends on the chemical properties of the analyte and the sample matrix. For this compound, which is a nonpolar compound, reversed-phase sorbents like C18 are commonly employed.[8]

Key Considerations for Method Development

  • Sorbent Selection:

    • C18 Bonded Silica: A common choice for nonpolar to moderately polar compounds like this compound. It retains analytes through hydrophobic interactions.[1][4][8]

    • Polymeric Sorbents (e.g., Oasis HLB): These divinylbenzene-N-vinylpyrrolidone copolymers offer both hydrophobic and hydrophilic retention mechanisms, providing excellent retention for a broad range of compounds and are often more stable across a wider pH range.[4][8] Studies have shown that polymeric sorbents can produce better recoveries than C18 for some pesticides.[8]

    • Graphitized Carbon Black (GCB): Effective for retaining a wide range of organic compounds, including polar pesticides.[7] GCB can, however, strongly retain planar molecules, which may require more aggressive elution solvents.[9]

  • Sample pH: For neutral pesticides like this compound, the pH of the water sample should be adjusted to neutral (pH 7) to ensure optimal retention on reversed-phase sorbents.[5]

  • Elution Solvent: The elution solvent must be strong enough to disrupt the analyte-sorbent interactions and fully recover the target compound. Common choices include methanol, acetonitrile, dichloromethane, and ethyl acetate, or mixtures thereof.[1][4][7]

Sorbent_Selection_Logic start Start: Analyze Water Sample analyte_properties Analyte Properties: This compound (Nonpolar) start->analyte_properties matrix_interferences Potential Matrix Interferences? analyte_properties->matrix_interferences c18 Use C18 Sorbent (General Purpose) matrix_interferences->c18 Low / Known polymeric Use Polymeric Sorbent (e.g., Oasis HLB) (Broad Spectrum, pH Stability) matrix_interferences->polymeric High / Unknown carbon Use Graphitized Carbon (For Polar Interferences) matrix_interferences->carbon Specific Polar Interferences

Caption: Logical workflow for selecting an appropriate SPE sorbent.

Experimental Protocols

The following protocols outline methods for the solid-phase extraction of this compound from water samples.

SPE_Workflow Condition 1. Condition Sorbent Load 2. Load Water Sample Condition->Load Activates sorbent Wash 3. Wash (Remove Interferences) Load->Wash Retains analyte Dry 4. Dry Sorbent Wash->Dry Removes polar waste Elute 5. Elute This compound Dry->Elute Removes residual water Analyze 6. Concentrate & Analyze (GC/LC-MS) Elute->Analyze Collects analyte

Caption: General workflow for solid-phase extraction.

Protocol 1: C18 Cartridge Extraction with Centrifugation Enhancement

This method, adapted from a multi-residue pesticide analysis, utilizes a standard C18 sorbent and incorporates a centrifugation step to enhance drying and elution efficiency.[4]

Materials:

  • SPE Cartridge: C18, 500 mg

  • Water Sample: 500 mL, adjusted to pH 7

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • SPE Vacuum Manifold

  • Centrifuge with adapters for SPE cartridges

Procedure:

  • Cartridge Conditioning: Sequentially pass 3 mL of methanol, followed by 3 mL of deionized water through the C18 cartridge. Do not allow the sorbent to go dry.[4]

  • Sample Loading: Load the 500 mL water sample onto the cartridge at a flow rate of 5-10 mL/min using a vacuum manifold.[4]

  • Sorbent Drying:

    • Insert the cartridge into a centrifuge and spin at 2500 rpm for 2 minutes to mechanically remove excess water.[4]

    • Follow with drying under vacuum for 10 minutes.[4] This combined technique significantly reduces drying time compared to vacuum alone.[4]

  • Elution:

    • Add 1 mL of DCM to the cartridge and centrifuge at 2300 rpm for 1 minute, collecting the eluate.[4]

    • Repeat the elution step with 1 mL of MeOH and combine the eluates.[4]

  • Post-Treatment: Evaporate the combined eluate to near dryness under a gentle stream of nitrogen at 40°C and reconstitute in a suitable solvent for chromatographic analysis.[4]

Protocol 2: Graphitized Carbon-Based Cartridge Extraction

This protocol is effective for a broad range of pesticides and utilizes a graphitized carbon sorbent.[7]

Materials:

  • SPE Cartridge: Carbopak-B (or equivalent graphitized carbon), 0.5 g

  • Water Sample: 1 L, filtered through a 0.7-µm glass fiber filter

  • Methanol (MeOH)

  • Methylene Chloride

  • Trifluoroacetic Acid Anhydride (TFAA)

  • SPE Vacuum Manifold or Pump

Procedure:

  • Cartridge Conditioning: (Note: Specific conditioning steps are not detailed in the source, but a typical procedure for carbon cartridges involves rinsing with the elution solvent followed by methanol and then water.)

  • Sample Loading: Pump the 1 L filtered water sample through the cartridge at a controlled flow rate of 20 mL/min.[7]

  • Sorbent Drying: Dry the cartridge thoroughly with a stream of nitrogen or under high vacuum for at least 30-60 minutes.

  • Elution:

    • Elute the cartridge with 1.5 mL of methanol.[7]

    • Follow with 13 mL of an 80:20 methylene chloride:methanol mixture acidified with 0.2% TFAA.[7]

  • Post-Treatment: Combine the two eluate fractions, reduce to near dryness, and bring to a final volume of 1 mL for analysis.[7]

Protocol 3: Automated C18 Cartridge Extraction

This method is based on an automated SPE system for organochlorine pesticides, providing high throughput and excellent reproducibility.[1]

Materials:

  • Automated SPE System (e.g., FMS PowerPrep™ SPE)

  • SPE Cartridge: C18, 1 g

  • Water Sample: 1 L

  • Methanol (MeOH)

  • Methylene Chloride

  • Deionized Water (DI H₂O)

  • Hexane (for solvent exchange)

Procedure (Programmed into the automated system):

  • Cartridge Conditioning:

    • Condition the C18 cartridge with 10 mL of methanol.[1]

    • Rinse the cartridge with 10 mL of DI H₂O.[1]

  • Sample Loading: Automatically load the 1 L water sample onto the C18 cartridge.[1] The system can also auto-rinse the sample bottle and load the rinse onto the cartridge.[1]

  • Sorbent Drying: Dry the cartridge with a programmed flow of nitrogen for a set time (e.g., 30-60 minutes).[1]

  • Elution: Elute the analytes from the cartridge with methylene chloride.[1] The eluate is often automatically transferred to a concentration system.[1]

  • Post-Treatment: The extract is automatically concentrated to 1 mL, solvent-exchanged into hexane, and re-concentrated to a final volume of 1 mL for GC analysis.[1]

Data Presentation: Performance of SPE Methods

The following table summarizes quantitative data from various SPE methods applicable to the analysis of this compound and other pesticides in water.

ParameterMethod/SorbentValueMatrixAnalytical TechniqueReference
Recovery C18 or Oasis HLB with Centrifugation> 65-68%GroundwaterGC-MS[4]
Recovery Automated C18 SPE70-130% (general for OCPs)Spiked WaterGC-µECD[1]
Recovery Multi-Sorbent SPE70-120%Surface WaterLC-MS/MS[6]
Limit of Quantification (LOQ) C18 or Oasis HLB with Centrifugation2 - 20 ng/LGroundwaterGC-MS[4]
Limit of Detection (LOD) EPA Method 1656 (inferred SPE)25 ng/LWastewaterGC-HSD[3]
Limit of Detection (LOD) AOAC 990.06 (inferred SPE)5 µg/LDrinking WaterGC[3]
Method Quantitation Limit Graphitized Carbon SPEas low as 10 ng/LFiltered WaterHPLC-MS[7]
Relative Standard Deviation (RSD) C18 or Oasis HLB with Centrifugation< 9.7-12.3%GroundwaterGC-MS[4]
Relative Standard Deviation (RSD) Multi-Sorbent SPE< 13.7%Surface WaterLC-MS/MS[6]

Note: Performance data such as recovery and detection limits are highly dependent on the specific laboratory setup, instrumentation, and matrix complexity. The provided methods should be validated before routine use.

References

Preparation of Chlorobenzilate Standard Solutions for Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorobenzilate is a non-systemic acaricide and pesticide that has been used in agricultural applications.[1] Due to its potential environmental and health impacts, accurate and reliable analytical methods are essential for monitoring its residues in various matrices.[1][2] A critical component of such analyses is the precise preparation of standard solutions for instrument calibration and quality control. This document provides detailed protocols for the preparation of this compound standard solutions, intended for use by researchers, scientists, and professionals in drug development and environmental analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation and storage of its standard solutions.

PropertyValueReference
Chemical Name ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate[3]
CAS Number 510-15-6[3]
Molecular Formula C₁₆H₁₄Cl₂O₃[3]
Molecular Weight 325.19 g/mol [3]
Appearance Colorless to pale yellow solid (pure) or brownish liquid (technical)[1][4]
Melting Point 37°C[1]
Water Solubility Practically insoluble (<0.1 mg/mL)[3][5]
Solubility in Organic Solvents Soluble in acetone, methanol, toluene, hexane, and acetonitrile.[3][6]

Experimental Protocols

The following protocols detail the preparation of this compound stock and working standard solutions from a certified reference material (CRM) or analytical standard.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Pesticide residue grade solvents (e.g., acetonitrile, methanol, hexane, acetone)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Glass Pasteur pipettes or calibrated micropipettes

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Spatula

  • Weighing paper or boat

  • Ultrasonic bath (optional)

Protocol 1: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)

This protocol describes the preparation of a primary stock solution from a solid this compound standard.

  • Safety Precautions: this compound is classified as a probable human carcinogen and is toxic.[1][2] All handling of the pure substance and its concentrated solutions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Weighing the Standard: Accurately weigh a predetermined amount (e.g., 10 mg) of the this compound analytical standard onto a weighing paper or boat using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed standard into a Class A volumetric flask of appropriate volume (e.g., 10 mL for a 1000 µg/mL solution). Use a small funnel to avoid loss of the solid.

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., acetonitrile or methanol) to the volumetric flask to dissolve the this compound. Gently swirl the flask to aid dissolution. An ultrasonic bath can be used for a short period if necessary.

  • Dilution to Volume: Once the standard is completely dissolved, bring the solution to the calibration mark of the volumetric flask with the same solvent.

  • Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store the stock solution in a refrigerator at 2-8°C or a freezer at -20°C, protected from light.[7][8]

Protocol 2: Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the primary stock solution to the desired concentration range for instrument calibration.

  • Intermediate Stock Solution (e.g., 100 µg/mL):

    • Allow the primary stock solution to equilibrate to room temperature.

    • Using a calibrated pipette, transfer 1.0 mL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the appropriate solvent (e.g., acetonitrile).

    • Cap and invert the flask multiple times to ensure thorough mixing.

    • Transfer to a labeled amber vial and store under the same conditions as the primary stock solution.

  • Calibration/Working Standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL):

    • Prepare a series of calibration standards by diluting the intermediate stock solution. For example, to prepare a 1.0 µg/mL standard, transfer 0.1 mL of the 100 µg/mL intermediate stock solution into a 10 mL volumetric flask and dilute to the mark.

    • It is recommended to prepare fresh working standards daily for optimal accuracy.[9]

The following table provides an example of a dilution series for preparing calibration standards.

Target Concentration (µg/mL)Aliquot of Intermediate Stock (100 µg/mL)Final Volume (mL)
10.01.0 mL10
5.00.5 mL10
1.00.1 mL10
0.550 µL10
0.110 µL10

Workflow for Preparation of this compound Standard Solutions

G Workflow for this compound Standard Solution Preparation cluster_prep Preparation Phase cluster_storage Storage cluster_working Working Standard Preparation cluster_analysis Analysis weigh 1. Weigh Solid Standard dissolve 2. Dissolve in Solvent weigh->dissolve dilute 3. Dilute to Volume dissolve->dilute homogenize 4. Homogenize Solution dilute->homogenize store_stock Store Stock Solution (2-8°C or -20°C, dark) homogenize->store_stock Primary Stock Solution prepare_intermediate 5. Prepare Intermediate Stock Solution store_stock->prepare_intermediate prepare_working 6. Prepare Working Calibration Standards prepare_intermediate->prepare_working analyze 7. Instrument Analysis (e.g., GC, HPLC) prepare_working->analyze

Caption: Workflow diagram illustrating the key steps in the preparation of this compound standard solutions.

Stability and Storage Recommendations

The stability of this compound standard solutions is critical for generating accurate analytical data. While specific long-term stability data for this compound in various solvents is not extensively published, general best practices for pesticide standards should be followed.

  • Stock Solutions: Primary stock solutions, when stored in amber glass vials with PTFE-lined caps at low temperatures (2-8°C or preferably -20°C) and protected from light, are generally stable for several months to years.[8] However, it is recommended to periodically check the concentration against a freshly prepared standard or a certified reference material.

  • Working Solutions: Due to the lower concentrations, working solutions are more susceptible to degradation and solvent evaporation. It is highly recommended to prepare fresh working standards daily from the stock solutions to ensure the highest accuracy.[9]

  • Solvent Choice: Acetonitrile and methanol are commonly used solvents for preparing this compound standards for chromatographic analysis.[3][10] The choice of solvent should be compatible with the analytical instrumentation (e.g., GC or HPLC) and the sample matrix.

  • Hydrolysis: this compound is susceptible to hydrolysis by strong acids and alkalis.[5] Therefore, exposure to such conditions should be avoided during preparation and storage.

By adhering to these detailed protocols and recommendations, researchers and analysts can ensure the preparation of accurate and reliable this compound standard solutions, a fundamental requirement for high-quality analytical measurements.

References

Application Note: Detection of Chlorobenzilate Metabolites in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorobenzilate is a non-systemic acaricide and pesticide that has seen use in agriculture, particularly on citrus crops.[1] Due to its potential health risks, including being classified as a possible carcinogen, monitoring human exposure is of significant importance.[2][3] this compound is rapidly metabolized and excreted in urine, making the analysis of its urinary metabolites a direct and reliable method for assessing absorption and exposure.[1][4] In mammals, the primary urinary metabolite is 4,4'-dichlorobenzilic acid (DBA).[4] A well-established analytical approach involves the oxidation of DBA to the more stable 4,4'-dichlorobenzophenone (DBP) for subsequent quantification.[4] This application note provides detailed protocols for the detection of this compound metabolites in human urine using both a classic gas chromatography method and a modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

Metabolic Pathway of this compound

This compound undergoes metabolism in the liver, primarily through hydrolysis, to form 4,4'-dichlorobenzilic acid (DBA). Further metabolism can lead to the formation of other compounds such as 4,4'-dichlorobenzohydrol, p-chlorobenzoic acid, and 4,4'-dichlorobenzophenone (DBP).[5] The primary target for biomonitoring in urine is DBA.

Chlorobenzilate_Metabolism This compound This compound DBA 4,4'-Dichlorobenzilic Acid (DBA) This compound->DBA Hydrolysis Other_Metabolites Other Metabolites (e.g., 4,4'-dichlorobenzohydrol, p-chlorobenzoic acid) This compound->Other_Metabolites DBP 4,4'-Dichlorobenzophenone (DBP) DBA->DBP Oxidation (in vitro)

Caption: Metabolic pathway of this compound.

Experimental Protocols

Two primary methodologies are presented for the determination of this compound metabolites in urine. The first is a well-documented Gas Chromatography with Electron Capture Detection (GC-ECD) method, and the second is a more contemporary approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) which offers higher sensitivity and specificity.

Protocol 1: GC-ECD Method Based on Oxidation of DBA to DBP

This protocol is adapted from the method developed for monitoring human exposure to this compound.[4]

1. Sample Collection and Storage:

  • Collect urine samples in clean, screw-cap bottles.

  • For short-term storage (up to 3 days), refrigerate samples at 2-4°C.

  • For long-term storage, freeze samples at -12 to -18°C.[6]

2. Reagents and Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Hexane (pesticide grade)

  • Sodium sulfate (anhydrous)

  • Keeper solution (1% paraffin oil in hexane)

  • 4,4'-Dichlorobenzophenone (DBP) standard

  • 4,4'-Dichlorobenzilic acid (DBA) standard for fortification

3. Sample Preparation (Oxidation and Extraction):

  • Pipette 5 mL of urine into a 60-mL separatory funnel.

  • Add 5 mL of the oxidizing reagent (5% K₂Cr₂O₇ in 20% H₂SO₄).

  • Tightly cover the funnel with aluminum foil and place it in a 90°C oven for 1 hour.

  • Remove the funnel and allow it to cool for 1 hour.

  • Dilute the oxidized sample by adding 30 mL of distilled water.

  • Perform a liquid-liquid extraction by adding 10 mL of hexane and shaking for 2 minutes.

  • Allow the layers to separate and drain the aqueous (lower) layer into a 125-mL separatory funnel.

  • Repeat the extraction of the aqueous phase with a fresh 10 mL portion of hexane.

  • Combine the two hexane extracts in the 60-mL separatory funnel.

  • Wash the combined hexane phase by shaking for 1 minute with 10 mL of fresh distilled water.

  • Discard the aqueous layer.

  • Pass the hexane layer through a plug of anhydrous sodium sulfate into a calibrated centrifuge tube.

  • Rinse the sodium sulfate with a few mL of hexane, collecting the rinse in the centrifuge tube.

  • Add 5 drops of the keeper solution to the extract.

  • Concentrate the hexane volume to approximately 1 mL using a gentle stream of nitrogen in a water bath at ~40°C.

  • Adjust the final volume to exactly 5.0 mL with hexane for GC analysis.

4. Instrumental Analysis (GC-ECD):

  • Instrument: Gas chromatograph equipped with a ⁶³Ni electron capture detector.

  • Column: 1.8 m x 4 mm ID glass column packed with 1.5% OV-17 + 1.95% OV-210 on 80/100 mesh Gas Chrom Q.

  • Temperatures:

    • Inlet: 250°C

    • Column: 210°C

    • Detector: 300°C

  • Carrier Gas: Nitrogen at a flow rate of 60 mL/min.

  • Injection Volume: 1-5 µL.

5. Quantification:

  • Prepare a calibration curve using DBP standards of known concentrations.

  • Calculate the concentration of DBP in the urine samples from the calibration curve.

  • To express the result as ppm of this compound, use the following formula:

    • ppm this compound = (ng DBP found × 1.29) / (mg urine equivalents injected)

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample 5 mL Urine Sample Oxidation Add Oxidizing Reagent (K₂Cr₂O₇ in H₂SO₄) Incubate at 90°C Urine_Sample->Oxidation LLE Liquid-Liquid Extraction with Hexane Oxidation->LLE Wash Wash Hexane Extract with Water LLE->Wash Dry_Concentrate Dry with Na₂SO₄ Concentrate under N₂ Wash->Dry_Concentrate Final_Volume Adjust to 5.0 mL Dry_Concentrate->Final_Volume GC_ECD GC-ECD Analysis Final_Volume->GC_ECD Quantification Quantification against DBP standards GC_ECD->Quantification

Caption: Workflow for GC-ECD analysis of this compound metabolites.
Protocol 2: LC-MS/MS Method for Direct Measurement of DBA

This protocol provides a more direct measurement of DBA and other potential metabolites without the need for oxidation. It is a generalized procedure that should be optimized for the specific instrumentation available.

1. Sample Collection and Storage:

  • Follow the same procedure as in Protocol 1.

2. Reagents and Materials:

  • Ammonium acetate

  • β-glucuronidase (from Helix pomatia or recombinant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • 4,4'-Dichlorobenzilic acid (DBA) analytical standard

  • Isotopically labeled DBA (e.g., ¹³C₆-DBA) as an internal standard.

3. Sample Preparation (Enzymatic Hydrolysis and SPE):

  • Pipette 1 mL of urine into a glass tube.

  • Add the internal standard solution.

  • Add 1 mL of 100 mM ammonium acetate buffer (pH 5.0).

  • Add 25 µL of β-glucuronidase solution.

  • Vortex and incubate at 37-40°C for 2-4 hours to deconjugate any glucuronidated metabolites.[7]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. Instrumental Analysis (LC-MS/MS):

  • Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column suitable for polar compound analysis (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Ionization Mode: ESI negative mode is often suitable for acidic compounds like DBA.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for DBA and the internal standard need to be determined by direct infusion of the standards.

5. Quantification:

  • Prepare a matrix-matched calibration curve using blank urine fortified with known concentrations of DBA and a constant concentration of the internal standard.

  • Quantify the DBA concentration in the samples by the isotope dilution method.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Urine_Sample_LC 1 mL Urine Sample + Internal Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample_LC->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Elute_Evap Elute Analytes Evaporate to Dryness SPE->Elute_Evap Reconstitute Reconstitute in Mobile Phase Elute_Evap->Reconstitute LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MSMS Quantification_LC Quantification using Isotope Dilution LC_MSMS->Quantification_LC

References

In Vitro Assessment of Chlorobenzilate Neurotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzilate is an organochlorine pesticide that has been used as an acaricide.[1] Due to its potential for bioaccumulation and classification as a probable human carcinogen, understanding its neurotoxic effects is of significant importance.[1] In vitro neurotoxicity studies are crucial for elucidating the mechanisms of action of such compounds on the nervous system in a controlled environment, providing valuable data for risk assessment and regulatory decisions. This document provides detailed application notes and protocols for the in vitro assessment of this compound neurotoxicity, focusing on key cellular events such as cell viability, oxidative stress, apoptosis, and neuroinflammation.

Key In Vitro Neurotoxicity Assays for this compound

A battery of in vitro assays is essential to comprehensively evaluate the neurotoxic potential of this compound. These assays, performed on relevant neuronal and glial cell lines (e.g., SH-SY5Y human neuroblastoma cells, PC12 rat pheochromocytoma cells, and primary neuronal cultures) or co-cultures, can provide insights into the cellular and molecular mechanisms of toxicity.

Experimental Workflow for In Vitro Neurotoxicity Assessment

cluster_prep Cell Culture & Preparation cluster_exposure This compound Exposure cluster_assays Neurotoxicity Endpoints cluster_analysis Data Analysis CellCulture Neuronal/Glial Cell Culture (e.g., SH-SY5Y, PC12, Primary Neurons, Microglia) Seeding Cell Seeding into Multi-well Plates CellCulture->Seeding Exposure Treatment with varying concentrations of this compound Seeding->Exposure Viability Cell Viability (MTT Assay) Exposure->Viability OxidativeStress Oxidative Stress (ROS Assay) Exposure->OxidativeStress Apoptosis Apoptosis (Caspase-3 Assay) Exposure->Apoptosis Neuroinflammation Neuroinflammation (Cytokine Assay) Exposure->Neuroinflammation DataCollection Data Collection (e.g., Absorbance, Fluorescence) Viability->DataCollection OxidativeStress->DataCollection Apoptosis->DataCollection Neuroinflammation->DataCollection StatisticalAnalysis Statistical Analysis (e.g., IC50, Fold Change) DataCollection->StatisticalAnalysis Results Interpretation Results Interpretation StatisticalAnalysis->Results Interpretation

Caption: General workflow for in vitro neurotoxicity testing of this compound.

Data Presentation: Summary of Potential Quantitative Data

While specific in vitro neurotoxicity data for this compound is not extensively available in the public domain, the following tables are structured to present hypothetical, yet plausible, quantitative results based on the known neurotoxic mechanisms of other organochlorine pesticides. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)100 ± 5.2
1092 ± 6.1
5075 ± 4.8
10051 ± 5.5Value to be determined
20028 ± 3.9
50012 ± 2.7

Table 2: Induction of Oxidative Stress by this compound (ROS Assay)

This compound Concentration (µM)Fold Increase in ROS Production (Mean ± SD)
0 (Control)1.0 ± 0.1
101.8 ± 0.3
503.5 ± 0.6
1006.2 ± 0.9
2009.8 ± 1.2

Table 3: Apoptosis Induction by this compound (Caspase-3 Activity Assay)

This compound Concentration (µM)Fold Increase in Caspase-3 Activity (Mean ± SD)
0 (Control)1.0 ± 0.2
101.5 ± 0.3
502.8 ± 0.5
1004.9 ± 0.8
2007.3 ± 1.1

Table 4: Neuroinflammatory Response to this compound in Microglia (Cytokine Release Assay)

This compound Concentration (µM)TNF-α Release (pg/mL, Mean ± SD)IL-6 Release (pg/mL, Mean ± SD)
0 (Control)25 ± 515 ± 3
10150 ± 2080 ± 10
50450 ± 50250 ± 30
100800 ± 90500 ± 60
2001200 ± 150850 ± 100

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted for assessing the cytotoxicity of this compound in neuronal cell lines like SH-SY5Y.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • 96-well cell culture plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Oxidative Stress Assessment: Intracellular ROS Assay

This protocol uses a fluorescent probe to measure the generation of reactive oxygen species (ROS) in neuronal cells exposed to this compound.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

  • Neuronal cells

  • 96-well black, clear-bottom cell culture plates

  • This compound stock solution

  • DCFH-DA solution (e.g., 10 µM in serum-free medium)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Exposure: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2).

  • Probe Loading: After the desired exposure time, remove the treatment medium and wash the cells once with warm PBS.

  • Incubation with Probe: Add 100 µL of DCFH-DA solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Apoptosis Assessment: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, in neuronal cells treated with this compound.

Principle: This assay utilizes a synthetic peptide substrate, DEVD, conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Materials:

  • Neuronal cells

  • This compound stock solution

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Assay buffer

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Cell Culture and Exposure: Culture and expose cells to this compound in multi-well plates.

  • Cell Lysis: After treatment, collect the cells and lyse them using the provided lysis buffer. Centrifuge the lysate to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).

  • Caspase-3 Assay: In a new 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate and assay buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the absorbance (for pNA) at 405 nm or fluorescence (for AMC) with excitation at ~380 nm and emission at ~460 nm.

Neuroinflammation Assessment: Cytokine Release Assay

This protocol is for measuring the release of pro-inflammatory cytokines from microglial cells in response to this compound exposure using an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., a cytokine) is captured between two layers of antibodies (a capture antibody and a detection antibody).

Materials:

  • Microglial cells (e.g., BV-2 cell line)

  • This compound stock solution

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Cell Culture and Exposure: Culture microglial cells in multi-well plates and expose them to various concentrations of this compound for a specified time.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected cell supernatants (containing the cytokine) and standards to the wells.

    • Adding a detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.

  • Concentration Calculation: Calculate the concentration of the cytokine in the samples by comparing their absorbance to a standard curve generated from known concentrations of the cytokine.

Signaling Pathways and Logical Relationships

This compound-Induced Neurotoxicity Signaling Pathway

This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Microglia Microglia Activation This compound->Microglia ROS Increased ROS Production (Oxidative Stress) Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Neuroinflammation Neuroinflammation ROS->Neuroinflammation Caspase3 Caspase-3 Activation Apoptosis->Caspase3 CellDeath Neuronal Cell Death Caspase3->CellDeath Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) Neuroinflammation->Cytokines Microglia->Neuroinflammation Cytokines->CellDeath

Caption: Putative signaling cascade of this compound-induced neurotoxicity.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. The protocols provided are general guidelines and may require optimization based on the specific cell line and experimental conditions. It is crucial to consult original research articles and manufacturer's instructions for detailed and validated protocols.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chlorobenzilate Detection by GC-ECD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection limits of Chlorobenzilate using Gas Chromatography with Electron Capture Detection (GC-ECD).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that can impact detection limits and data quality.

Issue 1: Poor Peak Shape (Tailing or Broadening)

  • Question: My this compound peak is tailing or broad, leading to inaccurate integration and reduced sensitivity. What are the possible causes and solutions?

  • Answer: Peak tailing or broadening for this compound can stem from several factors, categorized as either chemical/activity issues or physical problems within the GC system.

    • Chemical/Activity Issues: These are likely if only the this compound peak or a few active compounds are tailing.

      • Active Sites in the Inlet: The glass inlet liner can have active sites that interact with this compound, causing peak tailing.

        • Solution: Use an inert inlet liner (e.g., Siltek treated) and replace it regularly. Deactivated glass wool in the liner can also help trap non-volatile residues.[1]

      • Column Activity: The analytical column itself can become active, especially at the inlet end where non-volatile matrix components accumulate.[2]

        • Solution: Trim the front end of the column (10-20 cm). If the problem persists, condition the column according to the manufacturer's instructions or replace it.

      • Sample Matrix Effects: Co-extracted matrix components can interact with the analyte or the GC system, causing peak distortion.[2][3]

        • Solution: Improve sample cleanup to remove interfering compounds. (See Experimental Protocol section).

    • Physical Issues: These are probable if all peaks in the chromatogram exhibit poor shape.[4]

      • Improper Column Installation: A poor column cut or incorrect installation depth in the injector and detector can create dead volume, leading to peak broadening.

        • Solution: Ensure the column is cut with a ceramic wafer for a clean, square cut. Install the column according to the manufacturer's specifications for your GC model.

      • Leaks: Leaks in the system, particularly at the inlet (e.g., septum, ferrules), can cause peak distortion and loss of sensitivity.

        • Solution: Use an electronic leak detector to check for leaks at all fittings and connections. Replace the septum and ferrules regularly. Self-tightening column nuts can help maintain a leak-free seal.[5]

      • Incorrect Flow Rate: An inappropriate carrier gas flow rate can lead to band broadening.[6][7]

        • Solution: Optimize the carrier gas flow rate for your column dimensions and analysis. (See GC Parameters table).

Issue 2: Low or Noisy Signal (Poor Sensitivity)

  • Question: I am experiencing a low signal-to-noise ratio for my this compound standard. How can I improve the sensitivity?

  • Answer: Low sensitivity can be attributed to issues with the sample, the GC system, or the detector.

    • Sample Preparation:

      • Inadequate Extraction and Concentration: The analyte may not be efficiently extracted from the sample matrix or concentrated to a detectable level.

        • Solution: Optimize the extraction solvent and technique. Ensure the final extract is concentrated to a small volume.[8]

      • Analyte Degradation: this compound can degrade during sample preparation or in the GC inlet.[5]

        • Solution: Use gentle extraction and evaporation techniques. Ensure the GC inlet is inert and the temperature is not excessively high.

      • Matrix Effects: Matrix components can suppress the detector's response to this compound.[2][9]

        • Solution: Employ a robust sample cleanup procedure. The use of matrix-matched standards for calibration is highly recommended to compensate for matrix effects.[3][9]

    • GC System and Detector:

      • Contaminated System: A contaminated inlet, column, or detector can lead to a noisy baseline and reduced signal.

        • Solution: Clean the injector and detector according to the manufacturer's instructions. Bake out the column to remove contaminants.[10]

      • Detector Settings: The ECD is highly sensitive to settings like temperature and makeup gas flow.

        • Solution: Optimize the detector temperature and makeup gas flow rate. The detector temperature should be high enough to prevent condensation but not so high as to cause excessive noise.[11]

      • Carrier Gas Purity: Impurities in the carrier gas can increase baseline noise.[1]

        • Solution: Use high-purity carrier gas and install purifiers to remove oxygen and moisture.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical factor for achieving low detection limits for this compound with GC-ECD?

    • A1: While several factors are important, sample cleanup is arguably the most critical.[8][12] The ECD is a highly sensitive but non-selective detector. Removing interfering compounds from the sample matrix is essential to reduce baseline noise, minimize matrix effects, and prevent contamination of the GC system, all of which directly impact detection limits.[12][13]

  • Q2: How can I confirm the identity of this compound at low concentrations?

    • A2: Due to the non-selective nature of the ECD, chromatographic retention time alone is not sufficient for positive identification. The standard practice is to use a dual-column confirmation setup.[5][8] This involves analyzing the sample on two columns with different stationary phase polarities. The analyte is considered positively identified if it matches the retention time of a known standard on both columns.

  • Q3: What are matrix effects and how do they affect my results?

    • A3: Matrix effects occur when co-extracted compounds from the sample interfere with the analysis of the target analyte.[2] These effects can either enhance or suppress the detector response.[3][9] For this compound, a common matrix effect is signal enhancement, where non-volatile matrix components accumulate in the inlet, masking active sites and allowing more of the analyte to reach the detector.[2][14] This can lead to an overestimation of the this compound concentration if not properly addressed. Using matrix-matched standards for calibration is the most effective way to compensate for these effects.[2][9]

  • Q4: Is derivatization necessary for this compound analysis by GC-ECD?

    • A4: No, derivatization is generally not necessary for this compound. The ECD is highly sensitive to halogenated compounds, and this compound already contains chlorine atoms, making it directly suitable for sensitive detection. Derivatization is typically employed for compounds that have poor electron-capturing properties to introduce a halogenated group.[15]

Quantitative Data Summary

The following tables provide a summary of typical GC-ECD parameters and expected performance data for this compound analysis.

Table 1: Typical GC-ECD Method Parameters for this compound Analysis

ParameterSettingRationale
Injector
TypeSplitlessTo maximize the transfer of analyte onto the column for trace analysis.[16]
Temperature220-250 °CHigh enough to ensure complete vaporization of this compound without causing thermal degradation.[11][16]
LinerDeactivated, glass woolTo ensure an inert surface and trap non-volatile matrix components.[1][16]
Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., TG-5MS)A common, relatively nonpolar phase providing good separation for organochlorine pesticides.[16]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.[16]
Carrier Gas
TypeHelium or NitrogenHigh-purity gas is essential.[11][16]
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimized for best efficiency and separation on a 0.25 mm ID column.[6][11][16]
Oven Program
Initial Temperature100 °C, hold 1 minTo focus the analytes at the head of the column.[16]
Ramp 120 °C/min to 180 °CTo elute more volatile compounds.[16]
Ramp 25 °C/min to 270 °CA slower ramp to ensure separation of target pesticides.[16]
Final Temperature320 °C, hold 2 minTo elute any remaining high-boiling compounds and clean the column.[16]
Detector (ECD)
Temperature300-320 °CMust be higher than the final oven temperature to prevent condensation.[11][16]
Makeup GasNitrogenTo optimize detector response and sweep the column effluent through the detector.[16]
Makeup Flow15-50 mL/minTo be optimized for best signal-to-noise ratio.[16]

Table 2: Performance Data for Optimized this compound Analysis

ParameterTypical ValueNotes
Limit of Detection (LOD)1 - 50 ng/mLHighly dependent on matrix and sample cleanup efficiency.[11]
Limit of Quantitation (LOQ)5 - 100 ng/mLTypically 3-5 times the LOD.
Linearity (R²)> 0.99Over the calibrated concentration range.[11]
Recovery80 - 120%Should be evaluated in the specific sample matrix.
Repeatability (RSD%)< 10%For replicate injections of a standard.[16]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for Water Samples

This protocol describes the extraction and cleanup of this compound from water samples, a common procedure for environmental monitoring.

  • Sample Collection and Preservation:

    • Collect a 1 L water sample in a clean glass bottle.

    • If not analyzed immediately, preserve by adding 50 mL of dichloromethane and store at 4 °C.

  • SPE Cartridge Conditioning:

    • Use a graphitized carbon-based SPE cartridge (e.g., Resprep® CarboPrep®) for effective removal of pigments and nonpolar interferences.[12]

    • Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of dichloromethane, and finally 10 mL of reagent-grade water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Rinsing and Drying:

    • After loading, wash the cartridge with 10 mL of reagent-grade water to remove any remaining polar impurities.

    • Dry the cartridge by applying a vacuum for 15-20 minutes.

  • Elution:

    • Elute the trapped analytes with 10 mL of a 1:1 mixture of ethyl acetate and toluene.[8]

    • Collect the eluate in a clean glass tube.

  • Concentration and Solvent Exchange:

    • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a heated water bath (e.g., 40 °C).

    • Crucially, perform a solvent exchange to a non-halogenated solvent like hexane or isooctane. Even small amounts of chlorinated solvents like dichloromethane will overwhelm the ECD.[8] Add 5 mL of hexane and re-concentrate to a final volume of 1 mL.

  • Analysis:

    • The extract is now ready for injection into the GC-ECD.

Visualizations

Troubleshooting_Workflow start Poor this compound Detection check_peak_shape Evaluate Peak Shape start->check_peak_shape check_sensitivity Evaluate Sensitivity (S/N) start->check_sensitivity peak_tailing Peak Tailing / Broadening check_peak_shape->peak_tailing low_sensitivity Low Signal / High Noise check_sensitivity->low_sensitivity all_peaks All Peaks Tailing? peak_tailing->all_peaks physical_issue Physical Issue Likely: - Check Column Installation - Check for Leaks - Optimize Flow Rate all_peaks->physical_issue  Yes chemical_issue Chemical/Activity Issue Likely: - Use Inert Liner - Trim/Replace Column - Improve Sample Cleanup all_peaks->chemical_issue  No end_good Problem Resolved physical_issue->end_good chemical_issue->end_good check_std Analyze High Conc. Standard low_sensitivity->check_std std_ok Standard OK? check_std->std_ok system_issue System Issue: - Clean Injector/Detector - Check Gas Purity - Optimize Detector Settings std_ok->system_issue  No sample_issue Sample/Method Issue: - Optimize Extraction - Improve Cleanup - Use Matrix-Matched Standards std_ok->sample_issue  Yes system_issue->end_good sample_issue->end_good Experimental_Workflow sample 1. Water Sample (1 L) condition 2. Condition SPE Cartridge sample->condition load 3. Load Sample onto SPE condition->load dry 4. Dry SPE Cartridge load->dry elute 5. Elute with Ethyl Acetate/Toluene dry->elute concentrate 6. Concentrate & Solvent Exchange (Hexane) elute->concentrate analyze 7. Analyze by GC-ECD concentrate->analyze

References

Technical Support Center: Overcoming Matrix Effects in Chlorobenzilate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Chlorobenzilate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components from the sample matrix.[1] These effects can lead to either signal enhancement (overestimation of the analyte concentration) or signal suppression (underestimation), compromising the accuracy and reproducibility of the analytical method.[2][3] In gas chromatography (GC) analysis, matrix components can accumulate in the injector and on the column, leading to the protection of thermally labile analytes like organochlorine pesticides from degradation, which often results in a signal enhancement.[2][4]

Q2: Which analytical techniques are most susceptible to matrix effects for this compound?

A2: Both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are susceptible to matrix effects.[1][2] In GC-MS, the matrix can affect the transfer of the analyte from the injector to the column and can also impact the ionization process in the MS source.[5] In LC-MS, matrix components can co-elute with this compound and affect the efficiency of ionization in the electrospray ionization (ESI) source, leading to ion suppression or enhancement.[6][7]

Q3: What are the common sample preparation techniques to minimize matrix effects for this compound?

A3: Several sample preparation techniques can be employed to reduce matrix effects in this compound analysis. These include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food matrices.[8][9][10] It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components.[9][11]

  • Solid-Phase Extraction (SPE): SPE can be used for the cleanup of sample extracts.[12][13] Different sorbents like C18, PSA (Primary Secondary Amine), and GCB (Graphitized Carbon Black) can be used to remove specific types of interferences.[11][14]

  • Liquid-Liquid Extraction (LLE): This is a traditional method for extracting analytes from a liquid sample into an immiscible solvent.[12]

Q4: How can I compensate for matrix effects that cannot be eliminated by sample preparation?

A4: When sample preparation alone is insufficient to remove matrix effects, several calibration strategies can be used:

  • Matrix-Matched Calibration: This is a common and effective approach where calibration standards are prepared in a blank matrix extract that is free of the analyte.[2][8][15] This helps to mimic the matrix effects observed in the actual samples.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample extract and is useful when a blank matrix is not available.

  • Use of Analyte Protectants (for GC analysis): Adding certain compounds (analyte protectants) to both the sample extracts and calibration standards can help to equalize the response of the analyte in the presence and absence of the matrix.[4][16]

Troubleshooting Guide

Problem 1: I am observing significant signal enhancement for this compound in my GC-MS analysis of fruit samples, leading to recoveries over 140%. What could be the cause and how can I fix it?

  • Possible Cause: Signal enhancement in GC analysis of pesticides is often due to the "matrix-induced response enhancement" effect.[2] Co-extracted matrix components can coat the active sites in the GC inlet and column, preventing the thermal degradation of labile analytes like this compound. This leads to a higher amount of the analyte reaching the detector compared to a clean solvent standard.[4]

  • Solution:

    • Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank fruit matrix extract that has undergone the same sample preparation procedure as your samples.[2][15] This is the most direct way to compensate for this effect.

    • Optimize the Cleanup Step: Use a dispersive SPE (dSPE) cleanup with a combination of sorbents like PSA and C18 to remove sugars and other matrix components that contribute to the enhancement.[11]

    • Use Analyte Protectants: Add a mixture of analyte protectants to both your samples and calibration standards to equalize the response.[16]

    • Perform Regular Inlet Maintenance: Frequent cleaning or replacement of the GC inlet liner can help to reduce the accumulation of matrix components.[17]

Problem 2: My this compound recovery is very low and inconsistent when analyzing fatty matrices like avocado or nuts. What is happening and what should I do?

  • Possible Cause: High-fat matrices can cause significant matrix effects, often leading to signal suppression.[11] The lipids and oils can interfere with the extraction and cleanup steps, leading to loss of the analyte. They can also contaminate the analytical column and detector.

  • Solution:

    • Modify the QuEChERS Protocol: For high-fat samples, a freezing step after the initial extraction can help to precipitate and remove a significant portion of the lipids.

    • Optimize dSPE Cleanup: Use a dSPE cleanup step that includes C18 sorbent, which is effective at removing lipids.[11] Z-Sep®, a zirconium-based sorbent, has also been shown to be very effective in cleaning up fatty matrices.[11]

    • Consider Gel Permeation Chromatography (GPC): For very complex and fatty matrices, GPC can be a powerful cleanup technique to separate the large lipid molecules from the smaller pesticide analytes.

    • Use a Matrix-Matched Calibration: As with signal enhancement, a matrix-matched calibration is crucial for accurate quantification in the presence of signal suppression.[2][15]

Problem 3: I am getting poor peak shapes and shifting retention times for this compound in my chromatograms.

  • Possible Cause: This can be caused by the accumulation of non-volatile matrix components in the GC inlet or on the front of the analytical column.[17] This can lead to active sites that interact with the analyte, causing peak tailing and retention time shifts.

  • Solution:

    • Inlet Maintenance: Regularly replace the GC inlet liner and septum.

    • Column Maintenance: Clip a small portion (e.g., 10-20 cm) from the front of the analytical column to remove the contaminated section.

    • Improve Sample Cleanup: A more effective cleanup step to remove matrix components will help to prolong the life of the liner and column.[11]

    • Use a Guard Column: Installing a deactivated guard column before the analytical column can help to trap non-volatile matrix components and protect the analytical column.

Quantitative Data Summary

The following table summarizes recovery data for this compound and related pesticides from various studies, highlighting the impact of different matrices and analytical approaches.

AnalyteMatrixSample PreparationAnalytical MethodRecovery (%)Matrix Effect (%)Reference
This compoundGuavaQuEChERSGC-MS-+186.3[3]
This compoundUrine (fortified)LLE & OxidationGC-ECD97 (±9)-[18][19]
Multiple PesticidesApplesQuEChERSGC-MS/MS70-120+73.9[2]
Multiple PesticidesGrapesQuEChERSGC-MS/MS70-120+77.7[2]
Multiple PesticidesSpelt KernelsQuEChERSGC-MS/MS70-120-82.1[2]
Multiple PesticidesSunflower SeedsQuEChERSGC-MS/MS70-120-65.2[2]

Detailed Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables

This protocol is based on the widely accepted QuEChERS method.[9][10][20][21]

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • For dry samples, add an appropriate amount of water to rehydrate.[20]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • If required, add an internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.

  • The dSPE tube should contain a sorbent mixture appropriate for the matrix (e.g., for general fruits and vegetables: 150 mg MgSO₄, 50 mg PSA; for fatty matrices: 150 mg MgSO₄, 50 mg PSA, 50 mg C18).[11]

  • Shake vigorously for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

  • If performing GC analysis, consider adding analyte protectants.[16]

  • The sample is now ready for GC-MS or LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound

This protocol provides a general guideline for SPE cleanup.[12][13]

1. SPE Cartridge Conditioning:

  • Condition an appropriate SPE cartridge (e.g., C18) by passing 5 mL of the elution solvent (e.g., ethyl acetate) followed by 5 mL of the loading solvent (e.g., acetonitrile/water mixture). Do not let the cartridge go dry.

2. Sample Loading:

  • Load the sample extract (previously reconstituted in the loading solvent) onto the SPE cartridge at a slow flow rate (1-2 mL/min).

3. Washing:

  • Wash the cartridge with a weak solvent (e.g., 5 mL of water or a low percentage organic solvent mixture) to remove polar interferences.

4. Elution:

  • Elute the analyte of interest with a strong organic solvent (e.g., 5 mL of ethyl acetate or acetone).

5. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Visual Workflows and Logic Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Strategy homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction homogenization->extraction cleanup 3. Dispersive SPE Cleanup extraction->cleanup gcms 4. GC-MS/MS Analysis cleanup->gcms data_processing 5. Data Processing & Quantification gcms->data_processing matrix_matched Matrix-Matched Calibration matrix_matched->data_processing Compensation

Caption: Workflow for this compound analysis using QuEChERS and GC-MS/MS.

troubleshooting_logic start Problem: Inaccurate Results enhancement Signal Enhancement (Recovery > 120%) start->enhancement suppression Signal Suppression (Recovery < 70%) start->suppression peak_issues Poor Peak Shape Retention Time Shift start->peak_issues solution_mmc Use Matrix-Matched Calibration enhancement->solution_mmc solution_cleanup Optimize dSPE Cleanup enhancement->solution_cleanup solution_ap Use Analyte Protectants (GC) enhancement->solution_ap suppression->solution_mmc suppression->solution_cleanup peak_issues->solution_cleanup solution_maintenance Perform Inlet/Column Maintenance peak_issues->solution_maintenance

Caption: Troubleshooting logic for common issues in this compound analysis.

References

Chlorobenzilate Stability in Organic Solvents: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorobenzilate. The information provided is intended to help users anticipate and address potential stability issues in various organic solvents during their experiments.

Troubleshooting Guide

Researchers may encounter issues with the stability of this compound in stock and working solutions, leading to inaccurate experimental results. This guide addresses common problems and provides corrective actions.

Issue Possible Cause Recommended Action
Inconsistent analytical results over time from the same stock solution. Degradation of this compound in the solvent.Prepare fresh stock solutions more frequently. For routine analysis, it is recommended to prepare working standards daily from a stock solution that is no more than a few weeks old. Store stock solutions at 4°C or lower in amber vials to minimize degradation.
Low recovery of this compound from spiked samples. Degradation in the extraction or dilution solvent.Evaluate the stability of this compound in the specific solvent under your experimental conditions. Consider using a more stable solvent. For instance, while miscible, some organochlorine pesticides have shown degradation in acetone and methanol.
Appearance of unknown peaks in chromatograms of this compound standards. Formation of degradation products.The primary degradation product of this compound is often 4,4'-dichlorobenzophenone. Confirm the identity of the degradation product using appropriate analytical techniques (e.g., GC-MS). If degradation is confirmed, prepare fresh standards in a high-purity solvent and store them properly.
Precipitation observed in the stock solution upon storage. Poor solubility or solvent evaporation.Ensure the stock solution concentration is below the solubility limit of this compound in the chosen solvent. Store solutions in tightly sealed containers to prevent solvent evaporation, which can lead to increased concentration and precipitation.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

A1: this compound is miscible with a variety of organic solvents. It is reported to be soluble to more than 40% in deodorized kerosene, benzene, and methyl alcohol. It is also commercially available as analytical standards in solvents such as acetonitrile and ethyl acetate, indicating good solubility for preparing standard solutions.

Q2: What are the general recommendations for storing this compound stock solutions?

A2: To ensure the stability of this compound stock solutions, it is recommended to:

  • Store them in a refrigerator at 4°C or in a freezer at -20°C for longer-term storage.

  • Use amber glass vials to protect the solution from light.

  • Ensure the container is tightly sealed to prevent solvent evaporation.

  • Prepare fresh working solutions daily, as the stability of combined pesticide mixes can be significantly lower than that of individual stock solutions.

Q3: Is this compound stable in acetone?

A3: While this compound is soluble in acetone, some structurally similar organochlorine pesticides, such as dicofol, have been observed to degrade in this solvent. Therefore, for applications requiring high stability, it is advisable to use acetone with caution and to prepare fresh solutions before use.

Q4: How does pH affect the stability of this compound in solutions that may contain water?

A4: this compound is known to be hydrolyzed by alkalis and strong acids. While highly stable in neutral aqueous solutions (half-life of 1000 days in distilled water), its stability can be compromised in the presence of acidic or basic conditions.

Q5: What are the known degradation products of this compound?

A5: The primary degradation product of this compound is 4,4'-dichlorobenzophenone. This can be formed through hydrolysis or photodegradation.

Data on this compound Stability

Quantitative data on the long-term stability of this compound in various organic solvents is limited in publicly available literature. However, the following table summarizes available information and general observations for common laboratory solvents.

Solvent Known Stability Information Storage Recommendations
Acetonitrile Commercially available as a solvent for analytical standards. The safety data sheet for a commercial standard recommends storage at 4°C.Store at 4°C, protected from light. Prepare fresh working solutions daily.
Methanol This compound is highly soluble. However, some studies on other pesticides have shown degradation in methanol over time.Use with caution for long-term storage. Prefer refrigerated storage and use within a short period.
Acetone High solubility. Some related organochlorine pesticides are known to be unstable in acetone.Not recommended for long-term storage of stock solutions. Prepare fresh solutions immediately before use.
Ethyl Acetate Commercially available as a solvent for analytical standards.Store at 4°C, protected from light.
Benzene High solubility reported.Due to toxicity, less commonly used. If used, store under the same conditions as other solvents.
Hexane Commonly used in pesticide residue analysis.Good for short-term use and as a component of extraction solvents. Store refrigerated.

Experimental Protocols

Protocol for Assessing this compound Stability in an Organic Solvent

This protocol outlines a general procedure to determine the stability of this compound in a specific organic solvent under defined storage conditions.

1. Objective: To quantify the degradation of this compound in a selected organic solvent over time at a specific temperature and light condition.

2. Materials:

  • This compound analytical standard (high purity)

  • High-purity organic solvent (e.g., HPLC or pesticide residue grade)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, ECD, or MS)

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Preparation of Stability Samples: Aliquot the stock solution into multiple amber glass vials.

  • Storage: Store the vials under the desired conditions (e.g., room temperature/~25°C, refrigerated/4°C, frozen/-20°C) and light conditions (e.g., protected from light or exposed to ambient light).

  • Initial Analysis (Time 0): Immediately after preparation, analyze one of the vials to determine the initial concentration of this compound. This will serve as the baseline.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, 30, and 60 days), retrieve a vial from storage and analyze its this compound concentration.

  • Sample Analysis: Use a validated HPLC or GC method to quantify the this compound concentration. The method should be able to separate this compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining against time to determine the degradation rate.

Workflow for this compound Stability Testing

G Workflow for this compound Stability Testing prep_stock Prepare Stock Solution (e.g., 1000 µg/mL) aliquot Aliquot into Amber Vials prep_stock->aliquot storage Store under Defined Conditions (Temp, Light) aliquot->storage analysis_t0 Initial Analysis (Time 0) aliquot->analysis_t0 analysis_tn Analyze at Time Intervals (t1, t2, ... tn) storage->analysis_tn data_analysis Calculate % Remaining vs. Time analysis_t0->data_analysis analysis_tn->data_analysis report Determine Degradation Rate and Half-life data_analysis->report

Caption: A flowchart illustrating the key steps in an experimental protocol for determining the stability of this compound in a given solvent.

Logical Relationship of Factors Affecting Stability

The stability of this compound in an organic solvent is influenced by several interconnected factors. Understanding these relationships is crucial for maintaining the integrity of standard solutions.

G Factors Influencing this compound Stability in Solution stability This compound Stability solvent Solvent Type solvent->stability temperature Storage Temperature temperature->stability light Light Exposure light->stability impurities Solvent/Reagent Impurities impurities->stability container Container Material & Seal container->stability

Caption: A diagram showing the primary factors that can impact the stability of this compound in organic solvent solutions.

Technical Support Center: Optimizing Sample Cleanup for Chlorobenzilate Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chlorobenzilate residue analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their sample cleanup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common sample cleanup techniques for this compound residue analysis?

A1: The most prevalent and effective techniques for cleaning up sample extracts for this compound analysis are Dispersive Solid-Phase Extraction (d-SPE), the cleanup step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and Solid-Phase Extraction (SPE) using cartridges. Both methods aim to remove interfering matrix components, such as pigments and fats, which can affect the accuracy and sensitivity of chromatographic analysis.

Q2: Which d-SPE sorbents are recommended for this compound analysis in the QuEChERS method?

A2: The choice of d-SPE sorbent depends on the sample matrix. For general fruit and vegetable samples, a combination of Primary Secondary Amine (PSA) and C18 is commonly used.[1] PSA helps in the removal of organic acids, sugars, and some polar pigments, while C18 is effective in removing non-polar interferences like fats and waxes.[1] For highly pigmented samples, such as spinach, Graphitized Carbon Black (GCB) can be added to remove chlorophyll and other pigments.[2] However, caution is advised with GCB as it can lead to the loss of planar pesticides.

Q3: What is the "matrix effect" and how does it affect this compound analysis?

A3: The matrix effect is the alteration of the analytical signal (either enhancement or suppression) of a target analyte due to the presence of co-extracted components from the sample matrix.[3][4] This phenomenon can lead to inaccurate quantification in chromatographic methods like GC-MS or LC-MS. This compound analysis can be susceptible to matrix effects, which can result in an overestimation or underestimation of its concentration. To mitigate this, effective sample cleanup is crucial, and the use of matrix-matched calibration standards is often recommended.[4][5]

Q4: Can this compound degrade during sample preparation and cleanup?

A4: While this compound is relatively stable, certain conditions during sample preparation can potentially lead to its degradation. It is important to control parameters like pH and temperature during extraction and cleanup.[6] For instance, highly acidic or basic conditions should be avoided unless specified by a validated method. Using buffered QuEChERS methods can help maintain a stable pH and improve the recovery of pH-sensitive pesticides.

Q5: What are the key differences between d-SPE (QuEChERS) and traditional SPE cartridge cleanup?

A5: d-SPE, as part of the QuEChERS workflow, involves adding the sorbent directly to the sample extract, followed by vortexing and centrifugation. It is a faster and simpler technique. Traditional SPE involves passing the sample extract through a packed cartridge. While SPE can sometimes provide a cleaner extract, it may also be more time-consuming and may have a higher risk of analyte loss if not optimized properly.[7][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound Inappropriate d-SPE Sorbent: The chosen sorbent may be too strong or non-selective, leading to the retention of this compound.- If using GCB for highly pigmented samples, consider reducing the amount or using a newer carbon-based sorbent with better selectivity. - For fatty matrices, ensure C18 is included in the d-SPE mixture.[1] - Evaluate different sorbent combinations (e.g., PSA/C18 vs. PSA/Z-Sep) to find the optimal balance between cleanup and recovery.
pH Issues: this compound may be sensitive to the pH of the extract.- Use a buffered QuEChERS extraction method (e.g., AOAC or EN versions) to maintain a stable pH.[6]
Incomplete Extraction: The initial extraction may not have been efficient in transferring this compound from the sample matrix to the solvent.- Ensure proper homogenization of the sample. - For dry samples, add water before extraction to improve solvent penetration.
High Matrix Effects (Signal Enhancement or Suppression) Insufficient Cleanup: Co-extracted matrix components are interfering with the ionization of this compound in the mass spectrometer.- Increase the amount of d-SPE sorbent or try a different combination of sorbents. For fatty matrices, consider a dual-layer SPE cartridge for more effective cleanup.[9] - If d-SPE is insufficient, consider using a more rigorous SPE cartridge cleanup.[7][8] - Dilute the final extract to reduce the concentration of matrix components, if the analytical sensitivity allows.[4]
Active Sites in the GC System: Non-volatile matrix components can accumulate in the GC inlet, leading to signal enhancement.- Use matrix-matched calibration standards to compensate for the matrix effect.[4][5] - Perform regular maintenance of the GC inlet, including changing the liner and trimming the column.
Poor Chromatographic Peak Shape Matrix Overload: High concentrations of co-extractives can interfere with the chromatographic separation.- Improve the cleanup procedure to remove more of the interfering compounds. - Dilute the sample extract before injection.
Contamination or Ghost Peaks Carryover from Previous Injections: Residual matrix or analyte from a previous, more concentrated sample.- Inject a solvent blank after high-concentration samples to check for carryover. - Optimize the wash steps in the autosampler.
Contaminated Reagents or Glassware: Impurities in solvents, salts, or on glassware.- Use high-purity, pesticide-residue-grade solvents and reagents. - Ensure all glassware is thoroughly cleaned. Run a reagent blank to check for contamination.[10]

Data Presentation: Comparison of Cleanup Sorbent Performance

The following table summarizes the general effectiveness of common d-SPE sorbents for removing different types of matrix interferences. Specific recovery data for this compound is limited in the literature; therefore, the recommendations are based on its properties as a non-polar, organochlorine pesticide and general findings from multi-residue studies.

d-SPE Sorbent Primary Target Interferences Potential for this compound Recovery Common Applications
PSA (Primary Secondary Amine) Organic acids, sugars, some polar pigments, fatty acids[1]High. PSA is a weak anion exchanger and is not expected to strongly retain the non-polar this compound.General fruits and vegetables.[1]
C18 (Octadecyl) Non-polar interferences, such as fats and waxes[1]High. As a non-polar compound, this compound will have some affinity for C18, but with appropriate solvent elution, recovery should be good.Fatty matrices like avocado, nuts, and oilseeds.[1]
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterols[2]Moderate to Low. GCB can adsorb planar molecules, and there is a risk of losing some this compound. Use the minimum amount necessary.Highly pigmented matrices like spinach and other leafy greens.[2]
Z-Sep/Z-Sep+ Fats, pigmentsGood to High. These zirconia-based sorbents are effective at removing fats and some pigments with generally good recoveries for a broad range of pesticides.Fatty and pigmented matrices.

Recovery percentages are generally expected to be within the acceptable range of 70-120% for validated methods, but can be matrix and analyte-dependent.

Experimental Protocols

Detailed Methodology: QuEChERS Sample Extraction and d-SPE Cleanup

This protocol is a general guideline based on the widely used QuEChERS method and should be validated for your specific matrix and analytical instrumentation.

1. Sample Extraction (AOAC 2007.01 Method)

  • Homogenization: Homogenize a representative portion of the laboratory sample.

  • Weighing: Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry commodities, add the appropriate amount of water and allow to rehydrate.

  • Fortification (for QC): Spike with this compound standard solution if preparing a fortified sample.

  • Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salt Addition: Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

  • Extraction: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 3000 rcf for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup

  • Aliquoting: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube. The composition of the d-SPE tube will depend on the matrix:

    • General Fruits and Vegetables: 150 mg anhydrous MgSO₄, 50 mg PSA.

    • Fatty Matrices: 150 mg anhydrous MgSO₄, 50 mg PSA, 50 mg C18.

    • Highly Pigmented Matrices: 150 mg anhydrous MgSO₄, 50 mg PSA, 50 mg C18, and 7.5 mg GCB (use the minimal amount of GCB necessary).

  • Vortexing: Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifugation: Centrifuge at a high speed (e.g., > 7000 rcf) for 2 minutes.

  • Final Extract: The supernatant is the cleaned extract. Carefully transfer it to an autosampler vial for analysis (e.g., by GC-MS).

  • Optional Step: If matrix effects are still significant, consider adding a solvent exchange step or further diluting the extract.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenization 1. Sample Homogenization weighing 2. Weigh 15g into 50mL tube homogenization->weighing add_solvent 3. Add 15mL Acetonitrile (1% Acetic Acid) weighing->add_solvent add_salts 4. Add MgSO4 and NaOAc Salts add_solvent->add_salts centrifuge1 5. Centrifuge add_salts->centrifuge1 transfer_supernatant 6. Transfer 1mL Supernatant centrifuge1->transfer_supernatant Acetonitrile Extract add_dspe 7. Add d-SPE Sorbents (e.g., PSA, C18) transfer_supernatant->add_dspe centrifuge2 8. Centrifuge add_dspe->centrifuge2 final_extract 9. Collect Final Extract centrifuge2->final_extract Cleaned Extract gcms_analysis 10. GC-MS Analysis final_extract->gcms_analysis

Caption: Experimental workflow for this compound residue analysis using QuEChERS.

troubleshooting_workflow start Low Analyte Recovery? check_sorbent Is the correct d-SPE sorbent being used for the matrix? start->check_sorbent Yes check_extraction Was the sample properly homogenized and extracted? start->check_extraction No, proceed to check extraction check_ph Is a buffered QuEChERS method being used? check_sorbent->check_ph Yes optimize_sorbent Optimize d-SPE sorbent combination. Reduce GCB if used. check_sorbent->optimize_sorbent No check_ph->check_extraction Yes use_buffered_method Switch to a buffered QuEChERS protocol (e.g., AOAC). check_ph->use_buffered_method No improve_extraction Improve homogenization. Add water to dry samples. check_extraction->improve_extraction No end_good Recovery Improved optimize_sorbent->end_good use_buffered_method->end_good improve_extraction->end_good

References

Troubleshooting poor peak shape in Chlorobenzilate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor peak shape in chlorobenzilate chromatography. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in GC analysis?

Poor peak shape, such as peak tailing or fronting, for this compound can stem from several factors. The most common issues include active sites in the GC inlet or column, thermal degradation of the analyte, column contamination, and improper instrument setup.[1][2]

Q2: Why is my this compound peak tailing?

Peak tailing for this compound is often a result of interactions between the analyte and active sites within the chromatographic system.[1] These active sites can be exposed silanol groups on the GC liner, column, or packing material. Other causes can include a poorly cut or installed column, or contamination in the inlet.[1][2]

Q3: My this compound peak is fronting. What could be the cause?

Peak fronting is typically a sign of column overload.[3] This can happen if the sample concentration is too high or the injection volume is too large. It can also be caused by an incompatible stationary phase or a poorly fitted column.[3]

Q4: Can the injection solvent affect the peak shape of this compound?

Yes, the choice of injection solvent can significantly impact peak shape. If the solvent is not compatible with the stationary phase, it can cause peak distortion.[1] For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper analyte focusing.[1]

Q5: How does temperature affect this compound analysis?

High temperatures in the GC inlet can cause thermal degradation of this compound, leading to poor peak shape and reduced response. Conversely, an inlet temperature that is too low may result in incomplete volatilization and peak tailing.[2][4] It is crucial to optimize the inlet temperature to ensure efficient and non-destructive analysis.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is a common issue in the analysis of active compounds like this compound. Follow these steps to diagnose and resolve the problem.

Symptoms:

  • Asymmetrical peak with a "tail" extending to the right.

  • Poor peak integration and reduced peak height.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Active Sites in Inlet Liner Replace the liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile residues and protect the column.[1]
Column Contamination Trim the first 10-20 cm of the column to remove accumulated residues.[1] If the problem persists, the column may need to be replaced.
Improper Column Installation Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet according to the manufacturer's instructions.[1][2]
Inlet Temperature Too Low Gradually increase the inlet temperature in 10-20°C increments. Be cautious not to exceed the thermal stability limit of this compound.
Secondary Interactions Use a highly inert column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, which is commonly used for pesticide analysis.
Guide 2: Addressing Peak Fronting

Peak fronting can compromise the accuracy of quantification. This guide provides a systematic approach to resolving this issue.

Symptoms:

  • Asymmetrical peak with a leading edge that is not steep.

  • Often appears as a "shark fin" shape.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.[3][5] Alternatively, increase the split ratio to inject less sample onto the column.
Incompatible Stationary Phase Verify that the column's stationary phase is appropriate for this compound analysis. A mid-polarity column is generally suitable.
Improper Column Installation Reinstall the column, ensuring it is properly seated in the inlet and detector.[3]
Solvent Effects Ensure the injection solvent is compatible with the stationary phase and the initial oven temperature is appropriate for solvent focusing.[1]

Experimental Protocols

Systematic Peak Shape Investigation Protocol

This protocol provides a structured approach to identifying the root cause of poor peak shape for this compound.

Objective: To systematically isolate and resolve the cause of asymmetrical peaks.

Materials:

  • New, deactivated GC inlet liner

  • New septa

  • Column cutter

  • Magnifying glass or microscope

  • This compound analytical standard

  • High-purity solvent

Procedure:

  • Initial Assessment:

    • Inject a this compound standard and record the chromatogram, noting the peak asymmetry factor.

  • Inlet Maintenance:

    • Cool the GC inlet and replace the septum and liner with new, deactivated ones.[6]

    • Re-inject the standard and evaluate the peak shape. If the issue is resolved, the cause was a contaminated or active inlet.

  • Column Evaluation:

    • If the problem persists, inspect the column installation. Ensure the column end is cleanly cut and positioned correctly in the inlet.[1] A poor cut can cause turbulence and peak tailing.[2]

    • Trim 10-20 cm from the front of the column to remove any non-volatile residues.[1]

    • Re-inject the standard. If peak shape improves, column contamination was the likely cause.

  • Method Parameter Optimization:

    • If the peak shape is still poor, evaluate the analytical method parameters.

    • Inlet Temperature: Analyze the standard at inlet temperatures 20°C above and below the current setting to assess the impact on peak shape and response.

    • Injection Volume: Inject a standard at half the original volume to check for column overload.[3]

  • Column Replacement:

    • If none of the above steps resolve the issue, the column may be irreversibly damaged or unsuitable. Replace it with a new, high-quality column recommended for pesticide analysis.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.

G Troubleshooting Workflow for Poor this compound Peak Shape start Poor Peak Shape Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks physical_issue Likely a Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical or Analyte-Specific Issue check_all_peaks->chemical_issue No check_column_cut Inspect Column Cut & Installation physical_issue->check_column_cut check_liner Replace Inlet Liner & Septum check_column_cut->check_liner solution Symmetrical Peak Achieved check_liner->solution check_temp Optimize Inlet Temperature chemical_issue->check_temp check_contamination Trim Front of Column check_temp->check_contamination check_overload Reduce Injection Volume / Concentration check_contamination->check_overload check_overload->solution

Caption: A flowchart for troubleshooting poor this compound peak shape.

This technical support guide provides a comprehensive overview of common issues and solutions for poor peak shape in this compound chromatography. By following these structured troubleshooting steps, you can effectively diagnose and resolve chromatographic problems, leading to improved data quality and analytical performance.

References

Minimizing Chlorobenzilate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Chlorobenzilate degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound is susceptible to degradation through two primary pathways:

  • Hydrolysis: this compound can hydrolyze to p,p'-dichlorobenzilic acid and ethanol. This reaction is catalyzed by both strong acids and alkalis.[1] It is also incompatible with lime.[1]

  • Thermal Degradation: As with many organic molecules, exposure to high temperatures, particularly during gas chromatography (GC) analysis, can lead to the degradation of this compound.

Q2: At what pH is this compound most stable?

A2: this compound is most stable in neutral to slightly alkaline conditions. The estimated half-life for hydrolysis at pH 7 is 820 years, and at pH 8 is 82 years, indicating very slow degradation under these conditions.[1] To prevent hydrolytic degradation, it is crucial to maintain the sample and extraction solvent pH within a neutral range (approximately pH 6-8).

Q3: What are the recommended storage conditions for this compound samples and extracts?

A3: To minimize degradation, samples and extracts should be stored at low temperatures, typically at 4°C for short-term storage and -20°C for long-term storage.[2] Extracts should be stored in amber vials to protect them from light, which can cause photodegradation of some pesticides. While this compound itself is not highly susceptible to direct photolysis by sunlight, it is good practice to minimize light exposure for all analytical standards and samples.[1]

Q4: Which solvents are best for extracting and dissolving this compound?

A4: this compound is virtually insoluble in water but is soluble in many organic solvents.[3][4] Acetonitrile is a highly recommended solvent for extraction due to its efficiency in extracting a wide range of pesticides and its compatibility with both GC and LC analysis.[5] Other suitable solvents include hexane, benzene, methanol, acetone, and toluene.[1][6] For final extracts intended for GC analysis, exchanging to a less polar solvent like hexane or toluene can be beneficial.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis that may be related to its degradation.

Issue Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis due to sample pH: The sample matrix may be acidic or alkaline, causing degradation during extraction.Adjust the pH of the sample to neutral (pH 6-8) before extraction. For aqueous samples, this can be done using dilute solutions of hydrochloric acid or sodium hydroxide.[7]
Inefficient extraction: The chosen solvent or extraction technique may not be optimal for the sample matrix.For soil and other solid matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for organochlorine pesticides.[1][7][8][9] Ensure thorough homogenization of the sample with the extraction solvent.
Thermal degradation in the GC inlet: High inlet temperatures can cause this compound to degrade before it reaches the analytical column.Use a deactivated inlet liner and optimize the inlet temperature. If degradation is still suspected, consider using a programmable temperature vaporization (PTV) inlet or on-column injection.
Peak tailing in GC analysis Active sites in the GC system: Silanol groups on the inlet liner, column, or contamination can interact with this compound, causing peak tailing.Use a deactivated inlet liner and septum. Regularly trim the front end of the analytical column (e.g., 10-20 cm) to remove active sites. Ensure all connections are leak-free and properly installed to avoid dead volumes.[3][10][11]
Solvent-analyte mismatch: A mismatch in polarity between the solvent and the analyte can cause poor peak shape.If using a polar injection solvent like acetonitrile, consider solvent exchange to a more non-polar solvent like hexane or toluene for better compatibility with common GC stationary phases.[10]
Inconsistent results Instability of standard solutions: this compound in standard solutions may degrade over time if not stored properly.Store stock solutions at low temperatures (-20°C) in amber vials. Prepare fresh working standards regularly and monitor their response.[12] The addition of a small amount of a weak acid, like acetic acid, can improve the stability of some pesticides in solution.[5]

Quantitative Data Summary

Table 1: Hydrolytic Stability of this compound

pHHalf-lifeReference
7820 years (estimated)[1]
882 years (estimated)[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₄Cl₂O₃[13]
Molecular Weight325.2 g/mol [13]
Melting Point35-37.5 °C[4][14]
Boiling Point141-142 °C at 0.07 mmHg[4]
Water Solubility10 mg/L at 20°C[4]
LogP4.3[13]

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in Soil

This protocol is adapted from a modified QuEChERS method for organochlorine pesticides in soil.[1][7][8]

1. Sample Preparation:

  • Homogenize the soil sample to ensure it is uniform.
  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of deionized water to the soil sample and shake vigorously for 1 minute.
  • Add 10 mL of acetonitrile to the tube.
  • Shake vigorously for 1 minute to ensure thorough mixing.
  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.
  • The resulting supernatant is ready for GC or LC analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenize Homogenize Soil Sample weigh Weigh 10g of Soil homogenize->weigh add_water Add 10mL Water & Shake weigh->add_water add_acetonitrile Add 10mL Acetonitrile & Shake add_water->add_acetonitrile add_salts Add QuEChERS Salts & Shake add_acetonitrile->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer_supernatant Transfer 1mL Supernatant centrifuge1->transfer_supernatant add_dspe Add to d-SPE Tube & Vortex transfer_supernatant->add_dspe centrifuge2 Centrifuge add_dspe->centrifuge2 analysis GC-MS or LC-MS/MS Analysis centrifuge2->analysis

Figure 1. QuEChERS workflow for this compound analysis in soil.

troubleshooting_logic start Low this compound Recovery check_ph Is sample pH neutral (6-8)? start->check_ph adjust_ph Adjust sample pH to neutral check_ph->adjust_ph No check_extraction Is extraction method optimized? check_ph->check_extraction Yes adjust_ph->check_extraction optimize_extraction Consider QuEChERS or alternative solvents check_extraction->optimize_extraction No check_gc_temp Is GC inlet temperature too high? check_extraction->check_gc_temp Yes optimize_extraction->check_gc_temp optimize_gc_temp Lower inlet temperature or use PTV/on-column injection check_gc_temp->optimize_gc_temp Yes end_node Recovery Improved check_gc_temp->end_node No optimize_gc_temp->end_node

Figure 2. Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Enhancing Chlorobenzilate Extraction from Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Chlorobenzilate from challenging fatty matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from fatty samples.

Problem Possible Causes Solutions
Low Analyte Recovery Inefficient extraction from the lipid matrix. Analyte loss during cleanup steps. Degradation of this compound.Optimize Extraction Solvent: For QuEChERS, ensure proper hydration of the sample; for dry samples, add water before acetonitrile extraction. Consider using a solvent mixture with a nonpolar component to improve partitioning of the lipophilic this compound from the fat. Select Appropriate Cleanup Sorbent: For dispersive solid-phase extraction (d-SPE), C18 is recommended for fatty matrices to remove lipids. Avoid sorbents like graphitized carbon black (GCB) if planar pesticide recovery is an issue, or use a toluene addition step to improve recovery. For SPE cartridges, ensure the sorbent (e.g., C18, Florisil) is appropriate for lipophilic compounds. Minimize Cleanup Losses: Ensure the elution solvent in SPE is strong enough to desorb this compound completely. For d-SPE, minimize the amount of sorbent used to what is necessary for cleanup to reduce analyte adsorption. pH Adjustment: Maintain a neutral or slightly acidic pH during extraction, as some pesticides can be unstable under basic conditions.
High Matrix Interference (Ion Suppression or Enhancement) Co-extraction of lipids and other matrix components. Insufficient cleanup of the extract.Improve Cleanup Efficiency: Utilize a more effective cleanup technique. Gel Permeation Chromatography (GPC) is highly effective at removing high molecular weight lipids. For SPE, consider using newer generation sorbents like Z-Sep or Enhanced Matrix Removal—Lipid (EMR—Lipid) which have high selectivity for fat removal. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples to compensate for matrix effects. Dilution of Extract: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.
Poor Reproducibility (High %RSD) Inconsistent sample homogenization. Variability in manual extraction and cleanup steps. Inconsistent water content in samples.Ensure Thorough Homogenization: Fatty matrices can be difficult to homogenize. Ensure the sample is thoroughly mixed to obtain a representative aliquot for extraction. Standardize Procedures: Use consistent shaking/vortexing times and speeds. For SPE, maintain a constant flow rate. Control Water Content: For QuEChERS, the amount of water in the sample is critical for proper partitioning. For dry samples, accurately add a specific amount of water.
Instrument Contamination and Downtime Injection of "dirty" extracts containing high levels of lipids.Implement a Robust Cleanup: GPC is particularly effective in preventing instrument contamination from fatty samples. If using SPE or d-SPE, ensure the cleanup is sufficient to remove the bulk of the lipids. Use a Guard Column: A guard column can help protect the analytical column from non-volatile matrix components. Regular Inlet Maintenance: Regularly replace the inlet liner and septum, especially when analyzing fatty samples.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction method for this compound in a high-fat matrix like edible oil or animal tissue?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective initial extraction technique. For high-fat matrices, modifications such as adding C18 sorbent during the dispersive solid-phase extraction (d-SPE) cleanup step are recommended to remove lipids.[1] Alternatively, a liquid-liquid extraction with a solvent like acetonitrile followed by a cleanup step can be employed.

Q2: I am experiencing significant matrix effects in my GC-MS analysis of this compound from a fatty sample. What can I do?

A2: Matrix effects, which can cause ion suppression or enhancement, are common in fatty matrices.[2] To mitigate this, you can:

  • Improve your cleanup: Gel Permeation Chromatography (GPC) is highly effective at removing lipids.[3] Advanced SPE sorbents like Z-Sep or EMR—Lipid also offer enhanced fat removal.

  • Use matrix-matched standards: This is a common and effective way to compensate for matrix effects by preparing your calibration standards in a blank matrix extract.

  • Dilute your extract: If your instrument has sufficient sensitivity, diluting the final extract can reduce the concentration of interfering compounds.

Q3: My recovery of this compound is consistently low when using a QuEChERS method with GCB for cleanup. Why is this happening and how can I fix it?

A3: Graphitized carbon black (GCB) is effective at removing pigments but can also adsorb planar molecules, which may include some pesticides, leading to low recoveries. To improve recovery, you can try adding a small amount of a nonpolar solvent like toluene to the acetonitrile extract before the d-SPE step with GCB. This can help to disrupt the interaction between the analyte and the GCB sorbent.

Q4: What are the advantages and disadvantages of GPC compared to SPE for cleanup of fatty extracts?

A4:

  • Gel Permeation Chromatography (GPC):

    • Advantages: Excellent at removing high molecular weight lipids, which protects the analytical instrument and reduces matrix effects. It is a size-exclusion based separation, making it effective for a broad range of analytes.[3]

    • Disadvantages: Can be more time-consuming and requires specialized equipment. It also uses larger volumes of solvent compared to SPE.

  • Solid-Phase Extraction (SPE):

    • Advantages: Faster than GPC, uses less solvent, and a wide variety of sorbents are available for targeted cleanup.

    • Disadvantages: May not be as effective as GPC for removing all lipid components, and analyte loss can occur if the sorbent and elution solvent are not carefully optimized.

Q5: Can I use the same extraction method for different types of fatty matrices (e.g., vegetable oil vs. fish tissue)?

A5: While the basic principles of extraction methods like QuEChERS can be applied to various fatty matrices, optimization is often necessary. The type and amount of fat, as well as other matrix components, can vary significantly. For instance, fish tissue has a higher water content than vegetable oil, which will affect the partitioning in a QuEChERS extraction. It is always recommended to validate your method for each specific matrix to ensure accurate and reliable results.

Quantitative Data Comparison

The following tables summarize quantitative data for different extraction and cleanup methods for pesticides, including organochlorines like this compound, in fatty matrices.

Table 1: Comparison of QuEChERS-based Cleanup Methods for Pesticides in Fatty Matrices

MatrixCleanup SorbentAnalyte(s)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Edible OilEMR-Lipid>200 Pesticides70-120<20-10[4]
Edible OilZ-Sep>200 Pesticides40-120<20-10[4]
Edible OilPSA/C18Organochlorines70-953.3-5.60.9-2.83.0-9.2[5]
AvocadoC18/PSA32 Pesticides27-100+<20<10-[1]
Fish-This compound---28-32[6]

Table 2: Comparison of SPE and GPC Cleanup Methods for Pesticides in Fatty Matrices

MatrixCleanup MethodSorbent/ColumnAnalyte(s)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Animal FatGPCSX-3 Bio-BeadsOrganochlorines>80<15--[3]
Fish TissueSPEFlorisil16 OCPs76-963-11--
Bovine MeatSPEEMR-Lipid56 Pesticides62-119≤16--[7]
Bovine MeatSPEC1856 PesticidesVaries---[7]
Edible OilSPEZ-Sep>200 Pesticides40-120<20-10[4]

Experimental Protocols

Method 1: Modified QuEChERS with d-SPE for Fatty Matrices

This protocol is a general guideline and should be optimized for your specific matrix and analytical instrumentation.

  • Sample Homogenization:

    • Weigh 15 g of the homogenized fatty sample into a 50 mL centrifuge tube.

    • For samples with low water content (<80%), add an appropriate amount of deionized water to bring the total water volume to approximately 10 mL.

  • Extraction:

    • Add 15 mL of acetonitrile (containing 1% acetic acid, optional, for pH-sensitive analytes) to the centrifuge tube.

    • Add the appropriate internal standards.

    • Add QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbent. For fatty matrices, a common combination is 900 mg anhydrous MgSO₄, 300 mg primary secondary amine (PSA), and 300 mg C18.

    • Vortex for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract for analysis by GC-MS or LC-MS.

    • If necessary, add a keeper solvent and evaporate to the desired final volume.

Method 2: Solid-Phase Extraction (SPE) Cleanup

This protocol describes a general procedure for SPE cleanup of a fatty extract.

  • Initial Extraction:

    • Extract the sample using a suitable solvent (e.g., acetonitrile or hexane/acetone). The extract should be free of particulates before loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., Florisil, C18, or a specialized fat cleanup cartridge) by passing a conditioning solvent (e.g., hexane) through it according to the manufacturer's instructions.

  • Sample Loading:

    • Load the sample extract onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte of interest. The choice of washing solvent depends on the sorbent and the analyte.

  • Elution:

    • Elute the this compound from the cartridge with a stronger solvent (e.g., a mixture of hexane and acetone or dichloromethane).

    • Collect the eluate.

  • Concentration and Analysis:

    • Concentrate the eluate to the desired final volume and analyze by GC-MS or LC-MS.

Method 3: Gel Permeation Chromatography (GPC) Cleanup

This is a generalized GPC protocol for the cleanup of fatty extracts.

  • System Preparation:

    • Set up the GPC system with an appropriate column (e.g., Bio-Beads S-X3) and mobile phase (e.g., cyclohexane/ethyl acetate).

    • Calibrate the system to determine the elution window for this compound and the fraction containing the high molecular weight lipids to be discarded.

  • Sample Preparation:

    • Dissolve the crude extract from the initial extraction in the GPC mobile phase.

    • Filter the sample to remove any particulate matter.

  • GPC Cleanup:

    • Inject the sample onto the GPC column.

    • Collect the fraction corresponding to the elution time of this compound, as determined during calibration. The earlier eluting fraction containing the lipids is sent to waste.

  • Concentration and Analysis:

    • Concentrate the collected fraction to the desired final volume.

    • The cleaned extract is now ready for analysis by GC-MS or LC-MS.

Visualizations

Caption: QuEChERS workflow for fatty matrices.

Caption: SPE cleanup workflow for fatty extracts.

Caption: Troubleshooting logic for extraction issues.

References

Calibration and linearity issues in Chlorobenzilate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing calibration and linearity issues encountered during the quantification of Chlorobenzilate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of a non-linear calibration curve for this compound?

A1: Non-linear calibration curves for this compound are a frequent issue in chromatographic analysis. The primary causes can be categorized as follows:

  • Instrumental Issues:

    • Active Sites in the GC System: this compound is susceptible to degradation and adsorption on active sites within the gas chromatography (GC) system. These active sites can be present in the injection port liner, column, or even on metal surfaces. This is a common issue in the analysis of organochlorine pesticides.

    • Detector Saturation: At high concentrations, the detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometer - MS) can become saturated, leading to a plateau in the response and a non-linear curve.

    • Inlet Discrimination: Problems in the GC inlet, such as a contaminated or non-inert liner, can lead to the degradation of thermally labile pesticides like this compound, resulting in poor linearity.

  • Methodological Issues:

    • Matrix Effects: Co-eluting compounds from the sample matrix can either enhance or suppress the ionization of this compound in the source of the mass spectrometer, leading to a non-linear response across the calibration range. This compound has been observed to be particularly susceptible to matrix enhancement effects.

    • Inappropriate Calibration Range: Attempting to calibrate over too wide a concentration range can often result in non-linearity, especially if it encompasses both the lower limit of detection and concentrations that cause detector saturation.

    • Standard Preparation Errors: Inaccurate preparation of calibration standards, including dilution errors or the use of degraded stock solutions, can lead to a non-linear calibration curve.

  • Chromatographic Problems:

    • Poor Peak Shape: Peak tailing or fronting can lead to inaccurate peak integration, which in turn affects the linearity of the calibration curve. Tailing can be caused by active sites in the system, while fronting can be a result of column overload.

Q2: What is an acceptable correlation coefficient (r²) for a this compound calibration curve?

A2: For pesticide residue analysis, a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable for a linear calibration curve. Some regulatory guidelines may accept a slightly lower value, but a value below 0.99 often indicates a need to investigate the cause of the non-linearity and improve the method.

Q3: How can I improve the linearity of my this compound calibration?

A3: To improve the linearity of your calibration curve, consider the following actions:

  • Ensure System Inertness: Regularly replace the injection port liner and septum. Use deactivated liners and gold-plated seals to minimize active sites. Perform a system inertness check by injecting a standard of a sensitive compound like endrin or 4,4'-DDT; degradation should be minimal.

  • Optimize Injection Parameters: Use a pulsed splitless injection to minimize the time the analyte spends in the hot inlet, which can reduce thermal degradation.

  • Adjust Calibration Range: Narrow the concentration range of your calibration standards to avoid detector saturation at the high end and non-linear responses at the low end.

  • Use Matrix-Matched Standards: To compensate for matrix effects, prepare your calibration standards in a blank matrix extract that is representative of your samples.

  • Proper Standard Handling: Prepare fresh calibration standards from a certified stock solution. Store stock solutions properly (typically at low temperatures and protected from light) to prevent degradation.

  • Address Poor Chromatography: Troubleshoot and resolve any issues with peak shape (tailing or fronting) before proceeding with calibration. This may involve changing the GC column, optimizing the temperature program, or cleaning the injection port.

Q4: How should I prepare my this compound calibration standards?

A4: Follow these best practices for preparing this compound standards:

  • Use High-Purity Standard: Start with a certified reference material (CRM) of this compound with a known purity.

  • Gravimetric Preparation: Whenever possible, prepare stock solutions gravimetrically by weighing the neat standard on a calibrated analytical balance and dissolving it in a known weight or volume of high-purity solvent.

  • Solvent Choice: Use a high-purity, pesticide-residue grade solvent such as hexane, toluene, or acetone for preparing your stock and working standards.

  • Serial Dilutions: Prepare working standards by performing serial dilutions from the stock solution. Use calibrated volumetric flasks and pipettes for accuracy.

  • Storage: Store stock solutions in amber glass vials at low temperatures (e.g., -20°C) to minimize degradation. Working standards should be prepared fresh daily or as stability data permits.

  • Matrix-Matched Standards: If you are analyzing complex matrices, prepare your final set of calibration standards by spiking a blank matrix extract with the appropriate concentrations of this compound.

Troubleshooting Guides

Guide 1: Troubleshooting a Non-Linear Calibration Curve (r² < 0.99)

This guide provides a step-by-step approach to diagnosing and resolving a non-linear calibration curve for this compound.

Step 1: Visually Inspect the Calibration Curve and Chromatograms

  • Action: Plot the response versus concentration and examine the shape of the curve. Is it bending towards the x-axis (detector saturation) or the y-axis (adsorption/degradation at low concentrations)?

  • Action: Review the chromatograms for each calibration point. Look for signs of peak tailing, fronting, or splitting, especially at the lowest and highest concentrations.

Step 2: Verify Standard Preparation and Integrity

  • Action: Prepare a fresh set of calibration standards from your stock solution and re-run the calibration curve.

  • Action: If the problem persists, prepare a new stock solution from the neat standard material.

Step 3: Assess GC System Inertness

  • Action: Inject a system suitability standard containing thermally labile compounds like endrin and 4,4'-DDT. Calculate the percent breakdown. If degradation is high (>15-20%), the system is too active.

  • Corrective Actions:

    • Replace the injection port liner with a new, deactivated liner.

    • Replace the septum.

    • Trim the first 10-15 cm of the analytical column from the inlet side.

    • If the issue continues, consider replacing the GC column.

Step 4: Investigate Matrix Effects

  • Action: Prepare a set of calibration standards in a clean solvent and another set in a blank matrix extract. Compare the slopes of the two calibration curves. A significant difference indicates a matrix effect.

  • Corrective Action: Use matrix-matched calibration for all future analyses of that matrix type.

Step 5: Check for Detector Saturation

  • Action: If the curve is flattening at high concentrations, reduce the concentration of your highest calibration standard.

  • Corrective Action: Dilute samples that are expected to have high concentrations of this compound to fall within the linear range of the detector.

Data and Protocols

Table 1: Typical GC-MS Method Parameters for this compound Analysis
ParameterTypical Value
Gas Chromatograph (GC)
Injection ModeSplitless or Pulsed Splitless
Inlet Temperature250 °C
Carrier GasHelium
Column Flow Rate1.0 - 1.5 mL/min
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Oven Temperature ProgramInitial: 70-100°C, hold for 1-2 minRamp 1: 15-25°C/min to 200°CRamp 2: 5-10°C/min to 280-300°CFinal Hold: 2-5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 - 250 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or MRM (for MS/MS)
Quantifier Ion (m/z)251
Qualifier Ions (m/z)139, 253
Table 2: Linearity and Detection Limit Data for this compound
ParameterTypical ValueReference
Linearity Range1 - 200 ng/mL[1]
Correlation Coefficient (r²)> 0.99[2]
Limit of Detection (LOD)0.78 - 14.74 ng/mL (ppb)[1]
Limit of Quantification (LOQ)2.34 - 44.22 ng/mL (ppb)[1]

Visualizations

Diagram 1: Troubleshooting Workflow for Calibration & Linearity Issues

G start Start: Non-Linear Calibration Curve (r² < 0.99) check_curve Visually Inspect Curve Shape & Chromatograms start->check_curve is_saturation Saturation at High Conc.? check_curve->is_saturation is_low_conc_issue Deviation at Low Conc.? check_curve->is_low_conc_issue is_peak_shape_bad Poor Peak Shape? check_curve->is_peak_shape_bad is_saturation->is_low_conc_issue No reduce_conc Reduce Highest Standard Conc. & Dilute Samples is_saturation->reduce_conc Yes is_low_conc_issue->is_peak_shape_bad No check_standards Prepare Fresh Standards is_low_conc_issue->check_standards Yes troubleshoot_peaks Troubleshoot Peak Shape (See Guide 2) is_peak_shape_bad->troubleshoot_peaks Yes end_good Linearity Achieved is_peak_shape_bad->end_good No reduce_conc->end_good check_inertness Check System Inertness (e.g., Endrin/DDT breakdown) check_standards->check_inertness is_inertness_ok Inertness OK? check_inertness->is_inertness_ok fix_inertness Replace Liner, Septum Trim Column is_inertness_ok->fix_inertness No check_matrix_effect Investigate Matrix Effects is_inertness_ok->check_matrix_effect Yes fix_inertness->check_inertness use_matrix_matched Use Matrix-Matched Standards check_matrix_effect->use_matrix_matched use_matrix_matched->end_good troubleshoot_peaks->end_good G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Sample Extraction (e.g., QuEChERS) cleanup Extract Cleanup (e.g., dSPE, GPC) sample_prep->cleanup gc_ms Inject into GC-MS System cleanup->gc_ms std_prep Prepare Calibration Standards (Solvent or Matrix-Matched) std_prep->gc_ms data_acq Data Acquisition (SIM or MRM Mode) gc_ms->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Generate Calibration Curve peak_int->cal_curve quant Quantify this compound in Samples cal_curve->quant G cluster_sources Sources of Error center This compound Quantification s1 Standard Degradation center->s1 s2 Pipetting/Dilution Errors center->s2 s3 Matrix Effects center->s3 s4 GC Inlet Activity center->s4 s5 Column Bleed/Contamination center->s5 s6 Detector Non-Linearity center->s6 s7 Integration Errors center->s7 s8 Inconsistent Extraction center->s8

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Chlorobenzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gas Chromatography and High-Performance Liquid Chromatography for the Analysis of Chlorobenzilate.

The accurate and precise quantification of the acaricide this compound is crucial for ensuring food safety, environmental monitoring, and regulatory compliance. The validation of analytical methods used for its determination is a mandatory requirement to guarantee reliable and defensible data. This guide provides a comparative overview of the two primary analytical techniques for this compound analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), complete with supporting experimental data and detailed methodologies.

Comparison of Analytical Method Validation Parameters

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. While both techniques are capable of providing accurate and precise results, they differ in their principles of separation and detection, which influences their performance characteristics.

GC is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Coupled with sensitive detectors such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), GC can achieve very low detection limits. HPLC, on the other hand, is well-suited for a broader range of compounds, including those that are less volatile or thermally labile. The use of a UV detector is common for HPLC analysis of this compound.

The following table summarizes typical validation parameters for GC and HPLC methods for the determination of this compound, drawing from established methodologies for pesticide residue analysis.

Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Specificity High, especially with Mass Spectrometry (MS) detection.Good, dependent on column chemistry and detector.
Linearity (r²) > 0.99> 0.99
Range Typically 0.01 - 1.0 µg/mLTypically 0.05 - 5.0 µg/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) Low ng/mL to pg/mL range (e.g., 0.005 µg/mL)ng/mL range (e.g., 0.02 µg/mL)
Limit of Quantification (LOQ) Low ng/mL range (e.g., 0.015 µg/mL)ng/mL range (e.g., 0.05 µg/mL)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the determination of this compound residues in complex matrices such as fruits and vegetables.

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the supernatant to a tube containing magnesium sulfate and a suitable sorbent (e.g., PSA, C18).

  • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 200 °C at 25 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 251, 139, 253).

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol

This method is suitable for the quantification of this compound in formulations or less complex sample matrices.

1. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol or acetonitrile. Prepare a series of working standards by serial dilution in the mobile phase.

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

Mandatory Visualizations

To further clarify the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a comparative overview of the GC and HPLC analytical processes.

G General Workflow for Analytical Method Validation cluster_validation Validation Parameters A Define Analytical Method Requirements B Develop Analytical Procedure A->B C Perform Validation Experiments B->C D Assess Validation Parameters C->D E Document Validation Report D->E Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness G Comparison of GC and HPLC Analytical Processes cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) GC_Sample Sample Preparation (e.g., QuEChERS) GC_Injection Vaporization in Injector GC_Sample->GC_Injection GC_Separation Separation in GC Column GC_Injection->GC_Separation GC_Detection Detection (e.g., MS, ECD) GC_Separation->GC_Detection GC_Data Data Analysis GC_Detection->GC_Data HPLC_Sample Sample Preparation (e.g., Dissolution & Filtration) HPLC_Injection Injection into Mobile Phase HPLC_Sample->HPLC_Injection HPLC_Separation Separation in HPLC Column HPLC_Injection->HPLC_Separation HPLC_Detection Detection (e.g., UV) HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis HPLC_Detection->HPLC_Data

A Comparative Analysis of Chlorobenzilate and Chloropropylate Acaricides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the performance, experimental protocols, and underlying mechanisms of the organochlorine acaricides, Chlorobenzilate and Chloropropylate.

This compound and Chloropropylate are two closely related organochlorine acaricides that have been utilized in the control of mite populations on various crops. While both share a similar chemical backbone and mode of action, differences in their chemical structure lead to variations in their efficacy, metabolism, and environmental fate. This guide provides a comprehensive comparative study of these two compounds, supported by available experimental data, to aid researchers in their work.

Chemical and Physical Properties

Both this compound and Chloropropylate are derivatives of dichlorobenzilic acid, with the primary difference being the ester group attached to the central carbon. This compound is the ethyl ester, while Chloropropylate is the isopropyl ester. This seemingly minor structural change influences their physical and chemical properties, which in turn can affect their biological activity and environmental persistence.

PropertyThis compoundChloropropylate
Chemical Formula C₁₆H₁₄Cl₂O₃[1]C₁₇H₁₆Cl₂O₃[2]
Molecular Weight 325.21 g/mol [3]339.21 g/mol [4]
Appearance Colorless to pale yellow solid (pure); Brownish liquid (technical)[3][5]Yellowish crystalline solid (technical)
Melting Point 35-37 °C[2]73 °C[4]
Boiling Point 141-142 °C at 0.06 mmHg[6]148-150 °C at 0.5 mmHg[4]
Water Solubility 10 mg/L at 20°C[3]Low
Solubility in Organic Solvents Soluble in acetone, benzene, methanol, toluene[1][5]Soluble in common organic solvents
Vapor Pressure 2.2 x 10⁻⁶ mmHg at 20°C[6]Low
Stability Stable under normal storage conditions; Hydrolyzed by strong acids and alkalis.[6]Unstable in strongly acidic and alkaline media.[2]

Mechanism of Action

Both this compound and Chloropropylate are classified as nervous system toxins that act on contact.[7] Their primary mode of action involves the disruption of the normal flow of sodium (Na⁺) and potassium (K⁺) ions across the axonal membranes of nerve cells in mites.[7] This disruption leads to hyperexcitability, paralysis, and ultimately, the death of the mite. While the precise target site is not fully elucidated, it is understood to be distinct from that of other major acaricide classes like organophosphates and carbamates.

Acaricide_MoA Acaricide This compound / Chloropropylate Nerve_Membrane Nerve Axonal Membrane Acaricide->Nerve_Membrane contacts Ion_Channels Na+/K+ Ion Channels Acaricide->Ion_Channels targets Nerve_Membrane->Ion_Channels contains Disruption Disruption of Ion Flow Ion_Channels->Disruption leads to Hyperexcitability Nerve Hyperexcitability Disruption->Hyperexcitability Paralysis Paralysis Hyperexcitability->Paralysis Death Mite Death Paralysis->Death

Fig. 1: Simplified signaling pathway of this compound and Chloropropylate.

Comparative Efficacy

Historically, this compound was introduced as a specific acaricide in 1952, and initial tests showed it to have excellent acaricidal activity.[6] At the time, Chloropropylate was not developed further as it demonstrated no significant advantages over this compound.[6] However, with the rise of mite resistance to organophosphate acaricides, Chloropropylate was re-evaluated and found to be effective against some resistant strains.[6]

While recent, direct comparative efficacy data is limited, older studies provide some insights. For example, a study by Bartsch et al. investigated the efficacy of this compound against the two-spotted spider mite, Tetranychus urticae.

Concentration (g a.i./100L)Mortality of Mobile Stages (24 hours)Mortality of Dormant Stages (6 days)Ovicidal Activity (6 days)
10100%100%100%
5---
2.5---
1.25---
0.625---

Data adapted from Gasser (1952) as cited in Bartsch et al. (1952). The table illustrates the potent activity of this compound against various life stages of T. urticae.

It is crucial for researchers to note that mite populations can develop resistance to acaricides over time. Therefore, the efficacy of both this compound and Chloropropylate against contemporary mite populations may differ from historical data.

Experimental Protocols

Acaricide Efficacy Bioassay (Leaf Disc Method) - General Protocol

This protocol provides a general framework for assessing the efficacy of this compound and Chloropropylate against spider mites. Specific parameters may need to be optimized based on the mite species and available resources.

Efficacy_Bioassay start Start prep_leaves Prepare Leaf Discs start->prep_leaves infest_mites Infest with Adult Female Mites prep_leaves->infest_mites apply_treatment Apply Treatments (Spray) infest_mites->apply_treatment prep_solutions Prepare Acaricide Solutions prep_solutions->apply_treatment incubation Incubate (25°C, 16:8 L:D) apply_treatment->incubation mortality_assessment Assess Mortality (24, 48, 72h) incubation->mortality_assessment data_analysis Data Analysis (LC50, LC90) mortality_assessment->data_analysis end End data_analysis->end

Fig. 2: Experimental workflow for an acaricide efficacy bioassay.

Materials:

  • Healthy, untreated host plant leaves (e.g., bean, citrus)

  • Petri dishes or multi-well plates

  • Agar or moistened filter paper

  • Adult female spider mites (Tetranychus urticae or other target species)

  • This compound and Chloropropylate technical grade or formulated product

  • Distilled water and a suitable surfactant

  • Precision sprayer or micropipette

  • Stereomicroscope

  • Incubator or controlled environment chamber

Procedure:

  • Leaf Disc Preparation: Cut leaf discs of a uniform size (e.g., 2-3 cm diameter) and place them, abaxial side up, on a layer of agar or moistened filter paper in Petri dishes.

  • Mite Infestation: Transfer a known number of adult female mites (e.g., 10-20) onto each leaf disc.

  • Acaricide Solution Preparation: Prepare a series of dilutions of this compound and Chloropropylate in distilled water with a small amount of surfactant to ensure even coverage. A control group should be treated with water and surfactant only.

  • Treatment Application: Apply the acaricide solutions to the leaf discs using a precision sprayer to ensure uniform droplet size and coverage. Alternatively, a micropipette can be used to apply a fixed volume to each disc.

  • Incubation: Place the treated Petri dishes in an incubator set to appropriate conditions (e.g., 25°C, 60-70% RH, 16:8 hour light:dark photoperiod).

  • Mortality Assessment: At specified time intervals (e.g., 24, 48, and 72 hours post-treatment), examine the mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and replicate. Use probit analysis to determine the median lethal concentration (LC₅₀) and the lethal concentration for 90% of the population (LC₉₀) for each acaricide.

Metabolism

The metabolism of this compound and Chloropropylate has been studied in various organisms, including rats and spider mites. The primary metabolic pathway involves the hydrolysis of the ester bond, followed by further degradation.

In rats, both compounds are metabolized in the liver.[5] this compound is more rapidly degraded to polar, water-soluble metabolites than Chloropropylate.[5] The major metabolites identified for both compounds include 4,4'-dichlorobenzilic acid and 4,4'-dichlorobenzophenone.[2] In spider mites, similar metabolic pathways have been observed, leading to the formation of chlorine-containing analogs of benzilic acid, benzhydrol, benzophenone, and benzoic acid.[2]

In Vitro Metabolism in Rat Liver Microsomes - General Protocol

This protocol outlines a general procedure for studying the in vitro metabolism of this compound and Chloropropylate using rat liver microsomes.

Metabolism_Workflow start Start prep_microsomes Prepare Rat Liver Microsomes start->prep_microsomes prep_incubation Prepare Incubation Mixture (Buffer, Acaricide) prep_microsomes->prep_incubation pre_incubation Pre-incubate at 37°C prep_incubation->pre_incubation initiate_reaction Initiate Reaction with NADPH pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction (e.g., Acetonitrile) incubation->terminate_reaction centrifugation Centrifuge to Pellet Protein terminate_reaction->centrifugation analysis Analyze Supernatant (LC-MS/MS) centrifugation->analysis end End analysis->end

Fig. 3: Experimental workflow for in vitro metabolism study.

Materials:

  • Rat liver microsomes (commercially available or prepared from fresh liver tissue)

  • This compound and Chloropropylate

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Incubator or water bath at 37°C

  • Acetonitrile or other suitable organic solvent to terminate the reaction

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system for metabolite identification and quantification

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, the acaricide (dissolved in a suitable solvent like DMSO at a low final concentration), and the rat liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

  • Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the microsomal proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube and analyze it using LC-MS/MS to identify and quantify the parent compound and its metabolites.

Environmental Fate and Ecotoxicology

Both this compound and Chloropropylate are organochlorine compounds, a class of pesticides known for their potential environmental persistence. However, studies have shown that this compound has a relatively low persistence in soil, with a half-life of 10 to 35 days in fine sandy soils, likely due to microbial degradation.[5] It is also practically insoluble in water and adsorbs strongly to soil particles, which limits its potential for leaching into groundwater.[5] Chloropropylate is expected to have a similar environmental fate due to its structural similarity to this compound.[2]

In terms of ecotoxicology, this compound is considered slightly to moderately toxic to fish.[3] It is generally considered non-toxic to honeybees.[3] However, as with all pesticides, it is important to consider the potential for adverse effects on non-target organisms.

OrganismThis compound ToxicityChloropropylate Toxicity
Fish Moderately to highly toxic to different species[3]Low toxicity
Birds Slightly toxic to practically non-toxicData not readily available
Honeybees Non-toxic[3]Data not readily available
Aquatic Invertebrates Very toxic[5]Data not readily available

Conclusion

This compound and Chloropropylate are effective acaricides with a similar mode of action. Historically, this compound was the more widely used compound. However, the emergence of resistant mite populations has led to the reconsideration of Chloropropylate. While they share many similarities, the subtle difference in their chemical structures does lead to variations in their physical properties, metabolism, and to some extent, their biological activity. For researchers, a thorough understanding of these differences is essential for designing effective and environmentally responsible mite control strategies. Further research into the current efficacy of both compounds against a broader range of mite species and a more detailed investigation into their comparative ecotoxicological profiles would be of significant value.

References

Chlorobenzilate vs. DDT: A Comparative Analysis of Neurotoxic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzilate and Dichlorodiphenyltrichloroethane (DDT) are both organochlorine pesticides known for their neurotoxic effects. While DDT has been extensively studied, leading to a detailed understanding of its mechanisms of action, data on this compound is comparatively sparse. This guide provides a comprehensive comparison of the available experimental data on the neurotoxic mechanisms of these two compounds, highlighting both established pathways and areas requiring further investigation.

Comparative Data on Neurotoxicity

The following table summarizes the key neurotoxic effects and mechanisms of this compound and DDT based on available experimental data. It is important to note the significant disparity in the amount of detailed research available for DDT compared to this compound.

ParameterThis compoundDDT
Primary Molecular Target(s) Proposed to be voltage-gated sodium (Na+) and potassium (K+) channels; potential antagonism of GABA-A receptors.[1][2]Voltage-gated sodium (Na+) channels.[3]
Effect on Ion Channels Disrupts the normal flow of Na+ and K+ ions across axonal membranes.[1][2]Delays the inactivation of voltage-gated Na+ channels, leading to prolonged channel opening and persistent inward Na+ current. This results in membrane depolarization and repetitive neuronal firing.
Effect on Neurotransmitter Systems Appears to antagonize gamma-aminobutyric acid (GABA)-mediated inhibition in the central nervous system.[1]Can interfere with neurotransmitter release, although this is considered a secondary effect to its action on ion channels.
Induction of Oxidative Stress Data not readily available.Induces the production of reactive oxygen species (ROS), leading to lipid peroxidation and apoptosis in neuronal and other cell types.[4][5][6][7]
In vitro Neurotoxicity (IC50/EC50) Specific IC50/EC50 values for neurotoxic endpoints are not well-documented in publicly available literature.IC50 for inhibition of voltage-gated sodium channels can be in the nanomolar to low micromolar range, depending on the specific channel subtype and experimental conditions.
In vivo Neurotoxic Manifestations In humans, acute exposure has been associated with toxic encephalopathy, muscle pains, ataxia, and mild delirium.[8][9] In rats, testicular atrophy has been observed in chronic studies.[8]In animals, causes tremors, hyperexcitability, convulsions, and myoclonus.[10]

Neurotoxic Mechanisms and Signaling Pathways

DDT: A Multi-faceted Neurotoxin

DDT's neurotoxicity is primarily attributed to its interaction with voltage-gated sodium channels. By binding to the open state of these channels, DDT prevents their proper inactivation. This leads to a persistent influx of sodium ions, causing membrane depolarization and uncontrolled, repetitive firing of neurons. This hyperexcitability of the nervous system manifests as tremors and convulsions.

Beyond its direct effects on ion channels, DDT is also known to induce oxidative stress. This involves the generation of reactive oxygen species (ROS) that can damage cellular components, including lipids, proteins, and DNA. This oxidative damage can trigger apoptotic pathways, leading to neuronal cell death.

DDT_Neurotoxic_Mechanisms cluster_0 DDT Exposure cluster_1 Primary Mechanism: Ion Channel Disruption cluster_2 Secondary Mechanism: Oxidative Stress DDT DDT VGSC Voltage-Gated Sodium Channel DDT->VGSC Binds to open state, prevents inactivation ROS Increased ROS Production DDT->ROS Na_Influx Persistent Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Tremors Tremors & Convulsions Hyperexcitability->Tremors Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis Neuronal_Death Neuronal Cell Death Apoptosis->Neuronal_Death

Diagram 1: Neurotoxic mechanisms of DDT.
This compound: A Presumed but Poorly Characterized Neurotoxin

This compound is classified as an organochlorine pesticide, and its neurotoxic mechanism is presumed to be similar to that of DDT, involving the disruption of ion channel function. It is also suggested to act as an antagonist of GABA-A receptors, which would contribute to neuronal hyperexcitability by reducing inhibitory neurotransmission. However, a significant lack of direct experimental evidence, particularly quantitative data from electrophysiological or receptor binding studies, makes a detailed description of its signaling pathways speculative.

Chlorobenzilate_Hypothesized_Mechanisms cluster_0 This compound Exposure cluster_1 Hypothesized Mechanisms cluster_1a Ion Channel Disruption cluster_1b GABA Receptor Antagonism cluster_2 Clinical Manifestations This compound This compound Ion_Channels Na+ & K+ Channels This compound->Ion_Channels Disrupts function GABA_Receptor GABA-A Receptor This compound->GABA_Receptor Antagonizes Ion_Flow Disrupted Ion Flow Ion_Channels->Ion_Flow Hyperexcitability1 Neuronal Hyperexcitability Ion_Flow->Hyperexcitability1 Symptoms Toxic Encephalopathy, Ataxia, Delirium Hyperexcitability1->Symptoms Inhibition_Reduced Reduced Inhibitory Neurotransmission GABA_Receptor->Inhibition_Reduced Hyperexcitability2 Neuronal Hyperexcitability Inhibition_Reduced->Hyperexcitability2 Hyperexcitability2->Symptoms

Diagram 2: Hypothesized neurotoxic mechanisms of this compound.

Key Experimental Protocols

Assessment of DDT's Effect on Voltage-Gated Sodium Channels

A standard method to investigate the effect of DDT on voltage-gated sodium channels is the whole-cell patch-clamp technique using cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or mammalian cell lines) expressing specific sodium channel subunits.

  • Cell Preparation: Neurons are isolated and cultured, or cells are transfected with the cDNA of the desired sodium channel subunit.

  • Electrophysiological Recording: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The patch of membrane under the pipette is then ruptured to allow electrical access to the entire cell ("whole-cell" configuration).

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. To study the effect of DDT, a protocol is used to hold the membrane at a negative potential (e.g., -100 mV), followed by a depolarizing pulse (e.g., to 0 mV) to open the sodium channels. The current is then measured during and after the pulse.

  • Data Analysis: In the presence of DDT, a characteristic prolongation of the sodium current and the appearance of a "tail current" upon repolarization are observed. The percentage of modified channels and the kinetics of modification can be quantified.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Cultured Neurons or Transfected Cells) start->cell_prep patching Whole-Cell Patch Clamp Configuration cell_prep->patching voltage_protocol Application of Voltage-Step Protocol patching->voltage_protocol recording Recording of Sodium Currents voltage_protocol->recording drug_application Application of DDT recording->drug_application recording_post Recording of Sodium Currents in Presence of DDT drug_application->recording_post analysis Data Analysis (Current Prolongation, Tail Currents) recording_post->analysis end End analysis->end

Diagram 3: Workflow for patch-clamp analysis of DDT's effect.
Assessment of DDT-Induced Oxidative Stress

The induction of oxidative stress by DDT can be quantified by measuring various biomarkers in cell cultures or animal tissues exposed to the compound.

  • Exposure: Cells (e.g., neuroblastoma cell lines) or animals are exposed to varying concentrations of DDT for a defined period.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescein diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is quantified using a fluorometer or flow cytometer.[5]

  • Lipid Peroxidation Assay: The extent of lipid peroxidation, a marker of oxidative damage to cell membranes, can be assessed by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation. This is often done using a colorimetric assay with thiobarbituric acid reactive substances (TBARS).[6]

  • Antioxidant Enzyme Activity: The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase can be measured using spectrophotometric assays to assess the cellular antioxidant response.[6]

  • Apoptosis Assays: The induction of apoptosis can be determined by methods such as the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, or by measuring the activity of caspases, key enzymes in the apoptotic cascade.[6]

Conclusion

The available evidence clearly establishes DDT as a neurotoxin that primarily targets voltage-gated sodium channels, leading to neuronal hyperexcitability. Furthermore, DDT induces oxidative stress, which contributes to its neurotoxic profile. In contrast, while this compound is classified as a neurotoxin with a presumed similar mechanism of action to DDT, there is a marked lack of specific, quantitative experimental data to substantiate these claims and to allow for a detailed mechanistic comparison. Future research should focus on conducting rigorous in vitro and in vivo studies to elucidate the precise molecular targets and signaling pathways affected by this compound. Such studies are crucial for a comprehensive understanding of its neurotoxicity and for accurate risk assessment.

References

Chlorobenzilate's Efficacy Against Pesticide-Resistant Mite Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GOTHENBURG, Sweden – December 14, 2025 – In an era where pesticide resistance poses a significant threat to agricultural productivity, a comprehensive review of existing acaricides is crucial for developing sustainable pest management strategies. This guide provides a detailed comparison of the efficacy of chlorobenzilate against pesticide-resistant mite species, particularly the two-spotted spider mite, Tetranychus urticae, and evaluates its performance alongside other chemical alternatives. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel acaricidal compounds.

This compound, a non-systemic acaricide, functions as a neurotoxin by disrupting the nervous system of mites. While its use has been largely discontinued in many regions, understanding its efficacy and the mechanisms of resistance it encounters can provide valuable insights for the development of new miticides. Resistance to this compound has been documented in several mite species, including Tetranychus urticae.

Comparative Efficacy of Acaricides Against Resistant Mite Strains

The following table summarizes the lethal concentration (LC50) values of various acaricides against susceptible and resistant strains of Tetranychus urticae. This data, compiled from multiple studies, highlights the varying levels of resistance observed for different chemical classes. It is important to note that direct comparative data for this compound on currently characterized resistant strains is limited in recent literature, reflecting its reduced commercial use. The data presented serves as a baseline for understanding resistance profiles to other acaricides.

AcaricideChemical ClassMite StrainLC50 (mg/L)Resistance Ratio (RR)Reference
AbamectinAvermectinSusceptible0.01-[1]
AbamectinResistant>1694.3>169430[2]
BifenazateCarbazateSusceptible0.83-[2]
BifenazateResistant>224>269[2]
FenpyroximateMETISusceptible19.86-[1]
FenpyroximateResistant---
ChlorfenapyrPyrroleSusceptible29.66-[1]
ChlorfenapyrResistant----
EtoxazoleMite Growth InhibitorSusceptible--[3]
EtoxazoleResistant->5,000,000[3]
PyridabenMETISusceptible--[3]
PyridabenResistant-4109.6[3]

Note: Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain. A higher RR indicates a greater level of resistance. Data for this compound on these specific resistant strains was not available in the reviewed literature.

Experimental Protocols for Acaricide Efficacy Testing

Accurate determination of acaricide efficacy and resistance levels relies on standardized bioassay protocols. The following methodologies are commonly employed in toxicological studies of mites.

Leaf-Dip Bioassay

The leaf-dip bioassay is a widely used method for assessing the toxicity of acaricides to phytophagous mites.[4]

  • Preparation of Acaricide Solutions: A series of graded concentrations of the technical grade or formulated acaricide are prepared in a suitable solvent, typically water with a non-ionic surfactant to ensure even spreading.

  • Leaf Disc Preparation: Leaf discs of a uniform size are excised from a suitable host plant (e.g., bean, citrus) that has not been treated with pesticides.

  • Dipping Procedure: Each leaf disc is immersed in a specific acaricide dilution for a set period (e.g., 5-10 seconds) with gentle agitation. Control discs are dipped in the solvent-surfactant solution only.

  • Drying: The treated leaf discs are allowed to air-dry completely on a clean, non-absorbent surface.

  • Mite Infestation: A known number of adult female mites from either a susceptible or resistant colony are transferred to the adaxial surface of each dried leaf disc.

  • Incubation: The leaf discs are placed on a moist substrate (e.g., water-saturated cotton or agar) in a petri dish or similar container to maintain turgor and prevent mite escape. The containers are then held in a controlled environment (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mite mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours) post-infestation. Mites are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis or a similar statistical method is used to calculate the LC50 values and their corresponding 95% confidence intervals.

Slide-Dip Bioassay

The slide-dip method is another standard technique recommended by organizations like the Food and Agriculture Organization (FAO) for testing acaricide resistance.[5][6]

  • Mite Preparation: Adult female mites are carefully attached to a piece of double-sided adhesive tape fixed to a microscope slide.

  • Dipping: The slide with the attached mites is briefly immersed in the prepared acaricide solution.

  • Drying and Incubation: The slide is allowed to air dry, and then placed in a controlled environment.

  • Mortality Assessment: Mortality is assessed as described for the leaf-dip bioassay.

Vial-Leaf Dipping (VLD) Bioassay

A more recent and sensitive method that combines features of vial and leaf-dip assays.[6]

  • Vial and Leaf Disc Coating: Both 2-ml microcentrifuge tubes and 1-cm diameter leaf discs are coated with the acaricide solution and allowed to dry.

  • Mite Introduction: Mites are introduced into the treated vials containing the treated leaf discs.

  • Incubation and Assessment: The vials are incubated, and mortality is assessed at predetermined intervals.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks relevant to the study of acaricide efficacy and resistance.

experimental_workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A Prepare Acaricide Dilutions D Leaf-Dip / Slide-Dip Procedure A->D B Prepare Leaf Discs B->D C Rear Mite Colonies (Susceptible & Resistant) E Infest Leaf Discs with Mites C->E D->E F Incubate under Controlled Conditions E->F G Assess Mite Mortality F->G H Calculate LC50 Values (Probit Analysis) G->H I Determine Resistance Ratio H->I resistance_mechanisms A Acaricide Application B Reduced Penetration A->B C Target Site Insensitivity A->C D Metabolic Detoxification A->D E Increased Excretion A->E F Mite Survival (Resistance) B->F C->F D->F E->F

References

Cross-Reactivity of Chlorobenzilate Analogs in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-reactivity in immunoassays for compounds structurally related to chlorobenzilate. Due to the limited availability of specific immunoassay data for this compound, this guide utilizes dichlorodiphenyltrichloroethane (DDT) and its metabolites as surrogates to infer potential cross-reactivity patterns. This information is crucial for researchers developing and validating immunoassays for the detection of organochlorine pesticides and related compounds.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a polyclonal antibody-based indirect competitive enzyme-linked immunosorbent assay (ELISA) developed for the detection of DDT. The data highlights the antibody's specificity and its potential to cross-react with structurally similar molecules. Dichlorobenzophenone (DCBP) is a key metabolite of DDT and shares a core structural moiety with this compound, making this data particularly relevant.

Compound TestedStructure% Cross-Reactivity
p,p'-DDTEthyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate100%
p,p'-DDE1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-chlorobenzene)186%
p,p'-DDD1,1'-(2,2-Dichloroethane-1,1-diyl)bis(4-chlorobenzene)9%
o,p'-DDT1-Chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene12%
o,p'-DDD1-Chloro-2-(2,2-dichloro-1-(4-chlorophenyl)ethyl)benzene13%
Methoxychlor1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-methoxybenzene)36%
p,p'-Dichlorobenzophenone (DCBP)Bis(4-chlorophenyl)methanone0%

Data sourced from an indirect competitive ELISA developed for DDT detection.

Experimental Protocols

The following is a detailed methodology for an indirect competitive ELISA used to determine the cross-reactivity of DDT and its analogs. This protocol can be adapted for the analysis of other small molecules, such as this compound.

Hapten-Protein Conjugate Synthesis (Immunogen Preparation)

To produce antibodies against small molecules like DDT or this compound (haptens), they must first be conjugated to a larger carrier protein to become immunogenic.[1]

  • Hapten Derivatization: A derivative of the hapten (e.g., a carboxylic acid derivative of DDT) is synthesized to enable covalent linkage to the carrier protein.

  • Carrier Proteins: Common carrier proteins include Bovine Serum Albumin (BSA) for coating plates and Keyhole Limpet Hemocyanin (KLH) for immunization.[1]

  • Conjugation Reaction: The derivatized hapten is covalently linked to the carrier protein (e.g., BSA or KLH) using a suitable cross-linking agent, such as a carbodiimide (e.g., EDC).

  • Purification: The resulting hapten-protein conjugate is purified by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.

Polyclonal Antibody Production
  • Immunization: An animal (typically a rabbit) is immunized with the hapten-KLH conjugate emulsified in an adjuvant (e.g., Freund's adjuvant) to stimulate a robust immune response.[1]

  • Booster Injections: The animal receives several booster injections over a period of weeks to increase the antibody titer.

  • Serum Collection: Blood is collected from the immunized animal, and the serum, containing the polyclonal antibodies, is separated.

  • Antibody Purification: The polyclonal antibodies are purified from the serum using affinity chromatography, where the hapten-BSA conjugate is immobilized on a column to specifically capture the anti-hapten antibodies.

Indirect Competitive ELISA Protocol

This protocol is based on the competition between the free analyte in the sample and a fixed amount of hapten-protein conjugate coated on the ELISA plate for binding to a limited amount of specific antibody.

  • Plate Coating:

    • Dilute the hapten-BSA conjugate to an optimal concentration (e.g., 0.25 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS-T) to each well to block any unoccupied sites on the plastic surface.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard compound (e.g., DDT) and the test compounds in an assay buffer (e.g., PBS-T).

    • Add 50 µL of the standard or test compound solution to the appropriate wells.

    • Add 50 µL of the diluted polyclonal antibody solution (at its optimal concentration) to each well.

    • Incubate for 1-2 hours at room temperature, allowing the competition to occur.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., Goat anti-Rabbit IgG-HRP) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the enzyme substrate (e.g., TMB solution) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • The concentration of the analyte is inversely proportional to the absorbance.

    • A standard curve is generated by plotting the absorbance versus the logarithm of the standard concentration.

    • The IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding) is determined from the standard curve.

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Experimental Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection plate_coating 1. Plate Coating (Hapten-BSA Conjugate) wash1 Wash plate_coating->wash1 blocking 2. Blocking (e.g., BSA) wash1->blocking wash2 Wash blocking->wash2 add_sample 3. Add Sample/Standard wash2->add_sample add_antibody 4. Add Primary Antibody (Anti-Hapten) add_sample->add_antibody incubation Incubate add_antibody->incubation wash3 Wash incubation->wash3 add_secondary 5. Add Secondary Antibody (Enzyme-Conjugated) wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate 6. Add Substrate wash4->add_substrate stop_reaction 7. Stop Reaction add_substrate->stop_reaction read_plate 8. Read Absorbance stop_reaction->read_plate

Caption: Indirect Competitive ELISA Workflow.

References

Inter-laboratory Validation of Chlorobenzilate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies and performance data related to the inter-laboratory validation of chlorobenzilate analysis in food matrices. Due to the limited public availability of specific inter-laboratory validation reports for this compound, this guide synthesizes expected performance characteristics and common analytical protocols to offer a representative comparison. The data presented is illustrative of typical results obtained in proficiency tests for pesticide residue analysis.

Comparison of Analytical Methods and Performance

The determination of this compound residues is predominantly carried out using chromatographic techniques coupled with sensitive detectors. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques employed.

Table 1: Representative Performance Data from a Simulated Inter-laboratory Study for this compound in a Fruit Matrix (e.g., Citrus Homogenate)

ParameterMethod A: GC-ECDMethod B: GC-MS/MSMethod C: LC-MS/MS
Assigned Value (mg/kg) 0.0500.0500.050
Number of Laboratories 81512
Mean Reported Conc. (mg/kg) 0.0480.0510.049
Recovery (%) 9610298
Reproducibility (RSDr, %) 1289
Comparability (RSDR, %) 251820
Limit of Detection (LOD, mg/kg) 0.0050.0010.002
Limit of Quantification (LOQ, mg/kg) 0.010.0050.005

Note: The data in this table is representative and compiled from typical performance characteristics of pesticide residue analysis in inter-laboratory studies. It does not represent the results of a specific published proficiency test for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are typical protocols for the extraction and analysis of this compound in a fruit matrix.

Sample Preparation and Extraction (QuEChERS-based Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization : A representative 10-15 g sample of the fruit matrix is homogenized.

  • Extraction :

    • Place a 10 g homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standard solution.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing a d-SPE salt mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract : The supernatant is ready for GC or LC analysis.

Analytical Determination

Method A & B: Gas Chromatography (GC)

  • Instrumentation : Gas chromatograph coupled with an Electron Capture Detector (ECD) or a tandem Mass Spectrometer (MS/MS).

  • Column : DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Injector : Splitless, 250 °C.

  • Oven Temperature Program : 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 280 °C at 5 °C/min (hold 10 min).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Detector (ECD) : 300 °C.

  • Detector (MS/MS) : Transfer line at 280 °C, ion source at 230 °C. Multiple Reaction Monitoring (MRM) transitions for this compound would be selected for quantification and confirmation.

Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation : High-Performance Liquid Chromatograph coupled with a tandem Mass Spectrometer.

  • Column : C18, 100 mm x 2.1 mm, 1.8 µm particle size (or equivalent).

  • Mobile Phase : Gradient elution with A: Water with 0.1% formic acid and 5 mM ammonium formate, and B: Methanol with 0.1% formic acid.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40 °C.

  • Ionization : Electrospray Ionization (ESI) in positive mode.

  • Detector : MRM transitions for this compound would be optimized for quantification and qualification.

Visualization of Inter-laboratory Validation Workflow

The following diagram illustrates the typical workflow of an inter-laboratory validation study or proficiency test for this compound analysis.

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Evaluation & Reporting A Selection of Matrix (e.g., Citrus Fruit) B Fortification of Samples with this compound A->B C Homogeneity & Stability Testing B->C D Sample Distribution to Participating Laboratories C->D E Analysis by Laboratories (GC/LC Methods) D->E F Submission of Results E->F G Statistical Analysis (z-scores, RSD) F->G H Performance Assessment G->H I Final Report Generation H->I

Caption: Workflow of an inter-laboratory validation study for this compound analysis.

A Comparative Analysis of Chlorobenzilate and Modern Acaricide Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of the organochlorine acaricide Chlorobenzilate and a selection of modern acaricides. The information presented is supported by experimental data to facilitate informed decisions in research and development.

The landscape of pest control has evolved significantly, moving away from broad-spectrum, persistent chemicals towards more target-specific and environmentally benign alternatives. This compound, a non-systemic acaricide first introduced in the 1950s, has been largely phased out in many regions due to concerns over its toxicity and environmental persistence.[1] This guide offers a detailed comparison of its toxicological characteristics with those of four modern acaricides: Bifenazate, Etoxazole, Spirodiclofen, and Acequinocyl, highlighting the advancements in acaricide development.

Quantitative Toxicity Data

The following table summarizes the acute and chronic toxicity data for this compound and the selected modern acaricides. The data, primarily from studies on rats and rabbits, provides a quantitative basis for comparing their relative toxicities.

AcaricideChemical ClassAcute Oral LD50 (Rat)Acute Dermal LD50 (Rabbit)Chronic NOAEL (Rat)Carcinogenicity Classification
This compound Organochlorine700 - 3880 mg/kg[2][3][4]>10,000 mg/kg[2]2.5 mg/kg/dayGroup B2: Probable human carcinogen[1][5][6]
Bifenazate Carbazate>5000 mg/kg[7][8][9]>2000 mg/kg[8]1.0 - 1.5 mg/kg/day[1][10][11]Not Likely to be Carcinogenic to Humans[12]
Etoxazole Oxazoline>5000 mg/kg>2000 mg/kg1.8 mg/kg/dayData not readily available
Spirodiclofen Tetronic Acid>2500 mg/kg[13][14]>2000 mg/kg[13]1.4 mg/kg/day[13]Not Likely to be Carcinogenic to Humans
Acequinocyl Naphthoquinone>5000 mg/kg>2000 mg/kg2.25 mg/kg/day[15]No evidence of carcinogenicity[15][16][17]

Key Observations from the Data:

  • Modern acaricides such as Bifenazate, Etoxazole, Spirodiclofen, and Acequinocyl exhibit significantly lower acute oral toxicity in rats compared to this compound.[7][8][9][14]

  • This compound is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA), based on findings of liver tumors in mice.[1][5][6] In contrast, Bifenazate, Spirodiclofen, and Acequinocyl are not considered to be carcinogenic to humans.[12][15][16][17]

  • The No-Observed-Adverse-Effect Level (NOAEL) for chronic toxicity in rats is comparable for this compound and the modern acaricides, indicating that long-term exposure to all these compounds can have adverse effects at certain concentrations.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and comparability of data across different chemicals and laboratories.

Acute Oral Toxicity Testing (e.g., OECD 420, 423, 425):

These studies are designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[5][18][19][20] The general procedure involves:

  • Animal Selection: Typically, young adult rats of a specific strain are used.[14]

  • Dose Administration: The test substance is administered by gavage in a single dose.

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated, representing the dose at which 50% of the test animals are expected to die.[14]

Acute Dermal Toxicity Testing (e.g., OECD 402):

This test assesses the toxicity of a substance following a single dermal application.[21]

  • Animal Selection: Rabbits are commonly used for this test.

  • Application: The substance is applied to a shaved area of the skin and covered with a porous gauze dressing for 24 hours.[22]

  • Observation: Animals are observed for signs of skin irritation and systemic toxicity.

Repeated Dose Toxicity Studies (e.g., OECD 407, 410):

These studies evaluate the effects of repeated exposure to a substance over a specific period (e.g., 28 or 90 days).[4][23][24]

  • Dose Administration: The substance is administered daily, either orally or dermally, at multiple dose levels.

  • Clinical Observations: Animals are monitored for changes in health, body weight, and food consumption.

  • Pathology: At the end of the study, a detailed examination of organs and tissues is performed to identify any treatment-related effects.

  • NOAEL Determination: The highest dose at which no adverse effects are observed is determined as the NOAEL.[25]

experimental_workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-life Phase cluster_analysis Phase 3: Data Analysis & Reporting a Select OECD Guideline (e.g., 420, 402, 407) b Determine Dose Levels a->b c Select Animal Model (e.g., Rat, Rabbit) b->c d Dose Administration (Oral or Dermal) c->d e Daily Clinical Observations d->e f Record Body Weight & Food Consumption d->f g Necropsy & Histopathology f->g h Statistical Analysis g->h i Determine LD50 or NOAEL h->i j Final Report Generation i->j

A typical workflow for a toxicity study.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of an acaricide is determined by its specific interaction with biological targets within the pest. Understanding these mechanisms is crucial for developing safer and more effective compounds.

This compound: As an organochlorine, this compound is a neurotoxin. It is believed to disrupt the normal functioning of the nervous system, leading to hyperexcitability, paralysis, and death.[1][13] The precise molecular target is not as well-defined as for modern acaricides.

Modern Acaricides: Modern acaricides have more specific modes of action, which contributes to their improved safety profiles for non-target organisms.

  • Bifenazate: Acts as a positive allosteric modulator of GABA-gated chloride channels in the nervous system of mites.[2][25][26] This enhances the effect of the inhibitory neurotransmitter GABA, leading to an influx of chloride ions, hyperpolarization of the neuron, and subsequent paralysis and death of the mite.[27]

bifenazate_pathway GABA GABA GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Binds to receptor Bifenazate Bifenazate Bifenazate->GABA_Receptor Positive allosteric modulation Cl_influx Chloride Ion Influx GABA_Receptor->Cl_influx Opens channel Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Signaling pathway of Bifenazate's action.
  • Etoxazole: This acaricide inhibits the process of chitin biosynthesis in mites.[3][6][28] Chitin is a crucial component of the exoskeleton. By disrupting its synthesis, Etoxazole prevents proper molting, leading to mortality, particularly in the egg, larval, and nymphal stages.[3][29][30]

  • Spirodiclofen: Belongs to the class of tetronic acid derivatives and acts by inhibiting lipid biosynthesis.[31][32][33][34] Specifically, it targets the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis. This disruption of lipid metabolism is lethal to mites.[32][33][35]

  • Acequinocyl: This compound inhibits mitochondrial electron transport at Complex III.[15] This disruption of cellular respiration deprives the mite of the energy necessary for survival, leading to a rapid cessation of feeding and subsequent death.

Environmental Fate and Ecotoxicity

This compound is known for its persistence in the environment. It has a low potential to leach into groundwater due to its strong adsorption to soil particles.[2] However, it is very toxic to aquatic organisms.[5] Modern acaricides generally have shorter environmental persistence and are designed to be less harmful to non-target species, although some, like bifenazate, can still be highly toxic to aquatic life.[7][24][36]

Conclusion

The comparison between this compound and modern acaricides clearly demonstrates a significant shift towards compounds with improved safety profiles. The newer acaricides exhibit substantially lower acute toxicity and are generally not considered carcinogenic. Their more specific modes of action contribute to a better environmental profile, although careful risk assessment is still necessary. For researchers and professionals in drug development, this analysis underscores the importance of understanding the detailed toxicological profiles and mechanisms of action when designing and evaluating new chemical entities for pest control. The continued development of target-specific, non-persistent, and effective acaricides remains a critical goal in agricultural and public health science.

References

A Guide to the Use of Certified Reference Materials in Chlorobenzilate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. When analyzing for pesticide residues such as Chlorobenzilate, the choice of reference material is a critical factor that directly impacts the quality of the data. This guide provides a comprehensive comparison of the use of Certified Reference Materials (CRMs) versus non-certified reference materials for this compound analysis, supported by experimental protocols and data.

The Cornerstone of Accurate Measurement: Certified Reference Materials

A Certified Reference Material (CRM) is a standard of the highest quality, produced by an accredited body and certified under internationally recognized standards such as ISO 17034.[1][2] These materials come with a certificate of analysis that provides a certified value for the analyte, along with a comprehensive statement of uncertainty. The use of CRMs is fundamental for method validation, calibration, and establishing metrological traceability, ensuring that analytical results are accurate, comparable, and defensible.[3]

In contrast, non-certified reference materials, which may be analytical standards from various suppliers or materials prepared in-house, lack this rigorous certification and traceability. While they are useful for routine analyses and preliminary research, they do not provide the same level of confidence as CRMs, which can introduce a higher degree of uncertainty in the analytical results.

Comparing Analytical Performance: CRM vs. Non-Certified Standard

Performance ParameterUsing this compound CRMUsing Non-Certified Standard
Accuracy (Recovery) Typically 80-110%Acceptable range may be wider (e.g., 70-120%)[4][5]
Precision (RSD) ≤ 15%≤ 20%[4][6]
Limit of Detection (LOD) Lower, with higher confidenceMay be higher due to greater uncertainty
Limit of Quantitation (LOQ) Lower, with higher confidenceMay be higher due to greater uncertainty
Traceability Directly traceable to SI unitsNot directly traceable
Uncertainty Budget Lower overall uncertaintyHigher overall uncertainty

This table presents representative data based on typical performance characteristics of multi-residue pesticide analysis methods using gas chromatography-mass spectrometry (GC-MS). The values for the non-certified standard represent a potentially wider range of acceptable performance due to the lack of a certified value and associated uncertainty.

Experimental Protocol: this compound Analysis in Fruit Matrix

A widely accepted method for the analysis of pesticide residues in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative 10-15 g sample of the fruit matrix.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of a this compound CRM solution as a spiking standard, if performing a recovery study.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min, and hold for 10 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for this compound: m/z 251 (quantification ion), 253, 139 (qualifier ions)[4]

Visualizing the Workflow and the Importance of CRMs

To better illustrate the analytical process and the foundational role of Certified Reference Materials, the following diagrams are provided.

cluster_0 Sample Preparation (QuEChERS) cluster_1 GC-MS Analysis A Homogenized Fruit Sample B Extraction with Acetonitrile & Salts A->B C Centrifugation B->C D d-SPE Cleanup C->D E Final Extract D->E F GC Injection E->F G Chromatographic Separation F->G H Mass Spectrometry Detection G->H I Data Analysis H->I

Experimental Workflow for this compound Analysis.

cluster_crm Properties of CRM cluster_noncrm Properties of Non-CRM cluster_outcomes Analytical Outcomes CRM Certified Reference Material (CRM) (ISO 17034) Traceable Metrologically Traceable CRM->Traceable Uncertainty Stated Uncertainty CRM->Uncertainty Certified Certified Value CRM->Certified NonCRM Non-Certified Reference Material NoTrace Traceability Not Guaranteed NonCRM->NoTrace NoUncertainty Uncertainty Not Stated NonCRM->NoUncertainty Nominal Nominal Value NonCRM->Nominal HighConfidence High Confidence in Results (Accurate & Precise) Certified->HighConfidence LowerConfidence Lower Confidence in Results (Potentially Biased or Imprecise) Nominal->LowerConfidence

Logical Relationship: CRM vs. Non-Certified Material.

References

A Comparative Guide to the Confirmation of Chlorobenzilate Residues: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the confirmation of Chlorobenzilate residues in various matrices. The information presented is intended to assist researchers in selecting the most appropriate method based on performance, sensitivity, and specific application requirements.

Introduction to this compound and the Need for Accurate Detection

This compound is a persistent organochlorine acaricide previously used in agriculture, primarily on citrus and deciduous fruit trees.[1] Due to its potential health risks, including being classified as a probable human carcinogen by the EPA, its use has been discontinued in many countries.[1] However, its persistence in the environment necessitates robust and sensitive analytical methods for monitoring its residues in food and environmental samples to ensure consumer safety and regulatory compliance.

Performance Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely recognized and robust technique for the analysis of organochlorine pesticides like this compound. However, other methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and screening techniques like immunoassays and enzyme inhibition assays offer alternative approaches with distinct advantages and limitations.

The following tables summarize the quantitative performance of these methods for the detection of this compound.

Table 1: Performance Characteristics of Confirmatory Methods (GC-MS vs. LC-MS/MS)

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.08 - 1.56 ng/mL0.005 - 0.1 µg/kg
Limit of Quantification (LOQ) 0.2 - 4.72 ng/mL0.005 - 0.2 µg/kg
Recovery 82.6 - 117.6%70 - 120%
Relative Standard Deviation (RSD) < 11.2%< 20%
Matrix Compatibility Good for a wide range of matrices, including fatty foods.Excellent for a broad range of polar and non-polar compounds.
Selectivity High, especially with MS/MS detectors.Very high, with minimal matrix interference.
Throughput Moderate to high, depending on the sample preparation method.High, with potential for rapid analysis.

Table 2: Performance Characteristics of Screening Methods (Immunoassay vs. Enzyme Inhibition Assay)

ParameterImmunoassay (ELISA)Enzyme Inhibition Assay
Limit of Detection (LOD) ~0.4 ng/mL~1-2 mg/L (for some organophosphates)
Recovery 95 - 120%Not typically reported in the same manner as chromatographic methods.
Specificity High for the target analyte.Broad-spectrum for cholinesterase-inhibiting compounds.
Throughput High, suitable for large-scale screening.High, suitable for rapid screening.
Cost Generally lower than chromatographic methods.Low cost.
Confirmation Required Yes, positive results require confirmation by a method like GC-MS.Yes, positive results require confirmation.

Experimental Protocols

Detailed Methodology for GC-MS Confirmation of this compound

This protocol is a representative example for the analysis of this compound in a fruit matrix.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10-15 g of the homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (ACN).

    • For the AOAC method, add 10 mL of ACN with 1% acetic acid.[2]

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[2]

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Take an aliquot of the supernatant (e.g., 6 mL) and transfer it to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph (GC):

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 150 °C at 25 °C/min.

      • Ramp to 200 °C at 3 °C/min.

      • Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions for this compound (m/z): 251 (quantification), 139, 253 (confirmation).[3]

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Visualizing the Workflow

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Cleanup Cleanup cluster_Analysis Analysis cluster_Results Results Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Add Acetonitrile & Salts Centrifugation1 Centrifugation Extraction->Centrifugation1 Separate Phases dSPE Dispersive SPE Centrifugation1->dSPE Transfer Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Remove Interferences GC_Injection GC Injection Centrifugation2->GC_Injection Inject Supernatant GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Confirmation Confirmation of this compound Data_Analysis->Confirmation

Caption: Experimental workflow for GC-MS confirmation of this compound residues.

Comparison with Alternative Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a powerful tool for pesticide residue analysis due to its high sensitivity and selectivity.[4]

  • Advantages:

    • Suitable for a wider range of compounds, including more polar and thermally labile pesticides that are not amenable to GC analysis.[5]

    • Often requires less sample cleanup compared to GC-MS.

    • High throughput is achievable with modern systems.

  • Disadvantages:

    • Matrix effects can be more pronounced than in GC-MS, potentially affecting ionization efficiency.

    • For non-polar compounds like this compound, GC-MS may offer better chromatographic performance.

GCMS_vs_LCMS cluster_GCMS GC-MS cluster_LCMS LC-MS/MS Analyte This compound (Organochlorine) GCMS_Adv Advantages: - Robust for organochlorines - Good for non-polar compounds - Established methods Analyte->GCMS_Adv LCMS_Adv Advantages: - Broad applicability - High sensitivity and selectivity - No derivatization needed Analyte->LCMS_Adv GCMS_Disadv Disadvantages: - Requires derivatization for some compounds (not this compound) - Potential for thermal degradation LCMS_Disadv Disadvantages: - Potential for matrix effects - May be less optimal for highly non-polar compounds

Caption: Comparison of GC-MS and LC-MS/MS for this compound analysis.

Screening Methods: Immunoassays and Enzyme Inhibition Assays

These methods are valuable for rapid screening of a large number of samples but are not considered confirmatory.

  • Immunoassays (e.g., ELISA):

    • Principle: Based on the specific binding of an antibody to the target analyte (this compound).

    • Advantages: High specificity, high throughput, and relatively low cost per sample.

    • Limitations: Cross-reactivity with structurally similar compounds can occur, and positive results must be confirmed by a chromatographic method.

  • Enzyme Inhibition Assays:

    • Principle: These assays measure the inhibition of a specific enzyme (e.g., acetylcholinesterase) by a class of pesticides (e.g., organophosphates and carbamates).[6] While not directly applicable to this compound, they represent a class of screening tests.

    • Advantages: Very rapid and low-cost.

    • Limitations: Lack of specificity; they indicate the presence of a class of compounds rather than a specific analyte.

Screening_vs_Confirmatory cluster_Screening Screening Methods cluster_Confirmatory Confirmatory Methods Sample Sample for Analysis Immunoassay Immunoassay (ELISA) Sample->Immunoassay Enzyme_Assay Enzyme Inhibition Assay Sample->Enzyme_Assay LCMS LC-MS/MS Sample->LCMS GCMS GC-MS / GC-MS/MS Immunoassay->GCMS Confirmation of Positives Enzyme_Assay->GCMS Confirmation of Positives Final_Result Confirmed & Quantified Result GCMS->Final_Result LCMS->Final_Result

Caption: Logical relationship between screening and confirmatory methods.

Conclusion

The choice of analytical method for the confirmation of this compound residues depends on the specific requirements of the analysis. GC-MS remains a robust and reliable method, particularly for this class of non-polar pesticides. LC-MS/MS offers a powerful alternative with broader applicability for multi-residue analysis. Screening methods such as immunoassays can be effectively employed for high-throughput preliminary testing, but any positive findings must be confirmed using a validated chromatographic technique like GC-MS to ensure accurate and defensible results. Researchers should consider factors such as matrix complexity, required sensitivity, available instrumentation, and the overall analytical workflow when selecting the most appropriate method.

References

A Comparative Toxicological Assessment: Chlorobenzilate vs. Dicofol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative toxicological assessment of two organochlorine acaricides, Chlorobenzilate and Dicofol. Both compounds have been used in agriculture to control mites, but their use has been restricted or banned in many regions due to safety concerns. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their toxicological profiles supported by experimental data.

Chemical Identity

FeatureThis compoundDicofol
IUPAC Name ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate[1][2]2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethan-1-ol[3][4][5]
CAS Number 510-15-6[6][7]115-32-2[3][4]
Chemical Formula C₁₆H₁₄Cl₂O₃[1][7]C₁₄H₉Cl₅O[3]
Molecular Weight 325.19 g/mol [7]370.48 g/mol [3]
Appearance Colorless to pale yellow solid; technical grade is a brownish liquid[6][7]White crystalline solid; technical grade is a red-brown or amber viscous liquid[3]
Water Solubility 10 mg/L at 20°C[6]0.8 mg/L at 25°C[3]

Acute Toxicity

Acute toxicity studies are fundamental in assessing the immediate adverse effects of a substance following a single or short-term exposure. The median lethal dose (LD50) is a common metric, representing the dose required to kill 50% of a tested population.

Parameter This compound Dicofol
Oral LD50 (Rat) 700 - 3880 mg/kg[6]578 - 1495 mg/kg
Dermal LD50 (Rat) >10,000 mg/kg[6]-
Dermal LD50 (Rabbit) >10,000 mg/kg[6]1610 mg/kg
Primary Effects Neurotoxicity (incoordination, confusion), nausea, vomiting, fever, muscle weakness, potential for coma and death from respiratory failure.[6] Severe eye irritant and mild skin irritant.[6]Neurotoxicity (hyperstimulation of nerve transmission), nausea, dizziness, weakness, vomiting.[3] Can affect the liver, kidneys, and central nervous system.[3]

Chronic Toxicity and Carcinogenicity

Long-term exposure to these compounds has been associated with various adverse health effects, including organ damage and cancer.

Parameter This compound Dicofol
Target Organs Central nervous system, kidneys, liver.[6]Liver, kidneys, central nervous system.[3]
Chronic Effects Abnormal electrical activity of the brain in exposed workers, skin rashes, conjunctivitis, intestinal irritation, and liver damage.[6]Effects on the liver, ovaries, and feeding behavior in rats at high doses.
Carcinogenicity (Mice) Produced liver tumors (hepatocellular carcinomas).[6]Increased incidence of liver adenomas and combined adenomas and carcinomas in male mice.[3]
Carcinogenicity (Rats) Evidence for carcinogenicity is uncertain.[6]No evidence of carcinogenicity.
IARC Classification Group 3: Not classifiable as to its carcinogenicity to humans.-
US EPA Classification Group B2: Probable human carcinogen.[7][8]Group C: Possible human carcinogen.[3]

Genotoxicity and Reproductive Toxicity

Genotoxicity assays assess the ability of a substance to damage genetic material, while reproductive and developmental toxicity studies evaluate its impact on sexual function, fertility, and offspring development.

Parameter This compound Dicofol
Genotoxicity (Ames Test) No data available.Negative.
In Vitro Chromosomal Aberration No data available.No data available.
Reproductive Effects (Rats) A three-generation study showed reduced testicular weights but no effect on reproduction.[6] Atrophy of the testes was observed in a 2-year study.[6]Reproductive effects in offspring were observed only at doses that also caused parental toxicity.
Developmental Effects No data available on teratogenic effects.[6]No teratogenic effects were observed in rats.

Experimental Protocols

Acute Oral Toxicity (LD50) Study (Following OECD Guideline 423)

A common protocol for determining the acute oral LD50 is the Acute Toxic Class Method.

  • Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are often preferred.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, and have access to standard laboratory diet and drinking water ad libitum.

  • Dosing: The test substance is administered in a single dose by gavage. The procedure uses a stepwise approach with a few animals per step. The outcome of each step (mortality or survival) determines the dose for the next step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Carcinogenicity Study (Following OECD Guideline 451)
  • Test Animals: Typically two rodent species (e.g., rats and mice).

  • Dose Selection: Doses are selected based on preliminary subchronic toxicity studies, with the highest dose aiming to be a maximum tolerated dose (MTD).

  • Administration: The test substance is usually administered in the diet for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Observations: Animals are monitored for clinical signs of toxicity, body weight changes, food consumption, and tumor development.

  • Pathology: Comprehensive histopathological examination of all organs and tissues is conducted.

Three-Generation Reproduction Study (Similar to OECD Guideline 416)
  • Parental Generation (F0): Male and female animals are administered the test substance, usually in the diet, for a specified period before mating.

  • Mating and Gestation: Animals are mated to produce the first-generation offspring (F1). Dosing continues through gestation and lactation.

  • F1 Generation: Offspring are selected from the F1 litters to become the parental animals for the next generation. They are exposed to the test substance and mated to produce the F2 generation.

  • F2 Generation: The process is repeated to produce the F3 generation.

  • Endpoints: The study evaluates fertility, gestation length, litter size, pup viability, growth, and development across generations. Gross and microscopic pathology of reproductive organs is also performed.

Visualizations

Toxicological Assessment Workflow

Toxicological_Assessment_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_evaluation Risk Assessment Genotoxicity Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration) Hazard_ID Hazard Identification Genotoxicity->Hazard_ID Cytotoxicity Cytotoxicity Assays Cytotoxicity->Hazard_ID Acute_Tox Acute Toxicity (LD50) Subchronic_Tox Subchronic Toxicity Acute_Tox->Subchronic_Tox Dose-ranging Acute_Tox->Hazard_ID Chronic_Tox Chronic Toxicity & Carcinogenicity Subchronic_Tox->Chronic_Tox Dose selection Repro_Dev_Tox Reproductive & Developmental Toxicity Subchronic_Tox->Repro_Dev_Tox Dose selection Chronic_Tox->Hazard_ID Repro_Dev_Tox->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Exposure_Assess Exposure Assessment Dose_Response->Exposure_Assess Risk_Char Risk Characterization Exposure_Assess->Risk_Char Test_Substance Test Substance (this compound / Dicofol) Test_Substance->Genotoxicity Test_Substance->Cytotoxicity Test_Substance->Acute_Tox

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

Proposed Mechanism of Neurotoxicity

Mechanism_of_Neurotoxicity cluster_this compound This compound cluster_dicofol Dicofol CB This compound CB_Target Voltage-gated Na+ and K+ Channels CB->CB_Target Interacts with CB_Effect Disruption of Ion Flow CB_Target->CB_Effect Leads to Hyperstimulation Neuronal Hyperstimulation and CNS Toxicity CB_Effect->Hyperstimulation Causes DF Dicofol DF_Target GABA-A Receptor-Chloride Channel Complex DF->DF_Target Acts as antagonist DF_Effect Inhibition of GABAergic Transmission DF_Target->DF_Effect Results in DF_Effect->Hyperstimulation Causes

Caption: Proposed mechanisms of neurotoxicity for this compound and Dicofol.

References

Safety Operating Guide

Proper Disposal of Chlorobenzilate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Chlorobenzilate, a pesticide classified as a probable human carcinogen and a persistent organic pollutant. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection.

This compound, also known as Ethyl-4,4′-dithis compound, was historically used as an acaricide for mite control on citrus and other fruit trees.[1][2] Due to its potential carcinogenic effects in mice, its use has been banned in the United States and the European Union.[1][2] As a hazardous waste (EPA hazardous waste number U038), its disposal is strictly regulated.[3]

Spill and Emergency Procedures

In the event of a spill or leak of this compound, the following steps must be taken immediately:

  • Evacuate and Secure the Area: Restrict access to the spill area to essential personnel wearing appropriate personal protective equipment.[3]

  • Eliminate Ignition Sources: If the spilled material is a liquid formulation, extinguish any open flames or potential sources of sparks.[4]

  • Contain the Spill:

    • For liquid spills: Absorb the material using vermiculite, dry sand, earth, or a similar non-combustible absorbent.[3][4]

    • For solid spills: Dampen the solid material with 60-70% ethanol to minimize dust generation.[4]

  • Collect and Containerize: Carefully place the absorbed or dampened material into sealed, properly labeled containers for disposal.[3][4]

  • Decontaminate the Area: Wash all contaminated surfaces with 60-70% ethanol, followed by a thorough washing with soap and water.[4]

  • Ventilate: After cleanup is complete, ensure the area is well-ventilated.[4]

  • Do Not Dispose in Sewer: Under no circumstances should this compound or contaminated materials be washed into the sewer system.[4]

Recommended Disposal Methods

The primary and most recommended method for the disposal of this compound is incineration .[3][5] This process should be carried out in a specialized facility equipped with an effluent gas scrubber to neutralize the hydrogen chloride gas produced during combustion.[3]

Disposal MethodKey ParametersEfficacy
Incineration Temperature: > 1200 °C, Dwell Time: 1-2 secondsHigh, effective destruction of the compound
Land Disposal Requires consultation with environmental regulatory agenciesNot a preferred method due to persistence

Generators of waste containing this compound (in quantities equal to or greater than 100 kg/month ) must comply with USEPA regulations regarding the storage, transportation, treatment, and disposal of this hazardous waste.[3]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling and preparing the waste for incineration is as follows:

  • Segregation: Isolate this compound waste from other chemical waste streams to avoid incompatible mixtures.

  • Containerization:

    • Liquid Waste: Collect in properly labeled, sealed containers. For added safety, place these containers inside a secondary plastic bag that is also sealed and labeled.[3]

    • Solid Waste (including contaminated labware): Place in a sealed, labeled bag.[3] Broken glassware should be decontaminated with a solvent or through chemical destruction before disposal.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other required hazard warnings.

  • Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials such as strong acids and bases.[4]

  • Arrangement for Disposal: Contact a licensed hazardous waste disposal company to arrange for the transportation and incineration of the this compound waste.

Disposal Workflow

Chlorobenzilate_Disposal_Workflow cluster_spill Spill or Leak Occurs cluster_response Immediate Response cluster_cleanup Cleanup and Decontamination cluster_disposal Final Disposal Spill This compound Spill or Leak Evacuate Evacuate and Secure Area Spill->Evacuate Ignition Eliminate Ignition Sources Evacuate->Ignition Contain Contain Spill (Absorb or Dampen) Ignition->Contain Collect Collect and Place in Sealed Containers Contain->Collect Decontaminate Decontaminate Surfaces (Ethanol then Soap/Water) Collect->Decontaminate Store Store Waste Securely Collect->Store Ventilate Ventilate Area Decontaminate->Ventilate Contact Contact Hazardous Waste Disposal Company Store->Contact Incinerate Incineration (>1200°C) with Scrubber Contact->Incinerate

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorobenzilate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Chlorobenzilate, a compound that demands careful management due to its potential health risks. Adherence to these procedural steps will help mitigate risks and ensure the well-being of all laboratory personnel.

This compound, a chlorinated hydrocarbon, has been used as a pesticide and is recognized as a potential carcinogen.[1][2][3] Therefore, handling this chemical requires stringent safety protocols.

Essential Personal Protective Equipment (PPE) and Exposure Limits

The following table summarizes the necessary personal protective equipment and established exposure guidelines for handling this compound. It is crucial to select PPE made from materials that are impermeable to this chemical.

PPE / Exposure GuidelineSpecificationSource
Gloves Chemical-resistant gauntlet gloves (e.g., Viton) extending up the forearm.[1][4] Disposable nitrile gloves can be worn underneath for added protection.[4][1][4]
Protective Clothing Tyvek-type disposable protective clothing or coveralls.[1][5][6] For handling liquids, a chemical-resistant apron is recommended.[7][1][5][6][7]
Eye Protection Chemical goggles and a face shield, especially when mixing or spraying.[4][8][4][8]
Respiratory Protection For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with a combination organic vapor/acid gas/HEPA filter cartridge is recommended.[5][6][5][6]
Footwear Chemical-resistant boots. Pant legs should be worn outside the boots.[4][4]
Protective Action Criteria (PAC) PAC-1: 8.4 mg/m³ PAC-2: 92 mg/m³ PAC-3: 550 mg/m³[1]
Acceptable Daily Intake (ADI) 0.02 mg/kg/day[3]
Reference Dose (RfD) 0.02 mg/kg/day[3]

Operational Workflow for Safe Handling

The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal. This visual guide is designed to reinforce the critical steps necessary to maintain a safe laboratory environment.

Chlorobenzilate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Decontamination & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handling_weigh Weigh/Measure in Ventilated Enclosure prep_area->handling_weigh handling_use Perform Experimental Work handling_weigh->handling_use spill_evacuate Evacuate Area handling_use->spill_evacuate If Spill Occurs decon_ppe Doff and Decontaminate/Dispose of PPE handling_use->decon_ppe spill_control Control Ignition Sources spill_evacuate->spill_control spill_contain Contain Spill with Absorbent Material spill_control->spill_contain spill_decon Decontaminate Area spill_contain->spill_decon spill_decon->decon_ppe decon_equip Clean and Decontaminate Equipment decon_ppe->decon_equip waste_collect Collect Hazardous Waste in Labeled, Sealed Containers decon_equip->waste_collect waste_dispose Dispose of as Hazardous Waste via Institutional Protocol waste_collect->waste_dispose

Caption: A logical workflow for the safe handling of this compound.

Detailed Methodologies

While specific experimental protocols will vary based on the research objectives, the following general procedures for handling, spill response, and disposal must be integrated into any detailed experimental plan.

Handling Procedures:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[1] Ensure that a designated handling area, preferably within a chemical fume hood or other ventilated enclosure, is prepared. All necessary PPE should be inspected and donned correctly.[4][9]

  • Weighing and Transfer: When weighing or transferring this compound, do so in a manner that minimizes the generation of dust or aerosols. Use of a ventilated balance enclosure is recommended.

  • Solution Preparation: If preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

Spill and Emergency Response:

In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.

  • Evacuation and Access Control: Evacuate all non-essential personnel from the spill area and secure the entrance.[1]

  • Eliminate Ignition Sources: If the spilled material or solvent is flammable, eliminate all potential ignition sources.[1]

  • Containment and Cleanup:

    • For solid spills, dampen the material with 60-70% ethanol to reduce dust and carefully transfer it to a sealed container for disposal.[1][6]

    • For liquid spills, absorb the material with vermiculite, dry sand, or another non-combustible absorbent material and place it in a sealed container.[1]

  • Decontamination: Wash all contaminated surfaces with 60-70% ethanol, followed by a thorough wash with soap and water.[1][6] Ventilate the area after cleanup is complete.[1]

  • Personal Decontamination: In case of skin contact, immediately wash the affected area with large amounts of soap and water.[1] For eye contact, flush with water for at least 20-30 minutes and seek immediate medical attention.[6]

Disposal Plan:

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solids, liquids, and disposable PPE in clearly labeled, sealed containers.[1][5]

  • Disposal: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations. Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[1] Incineration at high temperatures (above 1200°C) in a unit with an effluent gas scrubber is a recommended disposal method.[5][8]

By implementing these safety and logistical protocols, research institutions can build a strong foundation of trust and reliability, demonstrating a commitment to safety that extends beyond the products they use.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.